molecular formula C7H4F3N3 B1395895 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 956010-87-0

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1395895
CAS No.: 956010-87-0
M. Wt: 187.12 g/mol
InChI Key: TVDKAMJFPZJIKB-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H4F3N3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDKAMJFPZJIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701940
Record name 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956010-87-0
Record name 3-(Trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Medicinal Chemistry Perspective

Executive Summary

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides a comprehensive analysis of its core physicochemical properties, which are fundamental to its biological activity and pharmacokinetic profile. The strategic incorporation of a trifluoromethyl (CF3) group onto the pyrazolo[3,4-b]pyridine core profoundly influences its lipophilicity, electronic character, and metabolic stability.[3][4] We will dissect these key parameters—lipophilicity (LogP), acidity (pKa), and aqueous solubility—and provide detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies to leverage this potent molecular scaffold in therapeutic design.

The Strategic Value of the Scaffold

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold

The pyrazolo[3,4-b]pyridine ring system is a fused bicyclic heterocycle that has demonstrated remarkable versatility and efficacy as a pharmacophore.[5][6] Its rigid structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal template for engaging with the ATP-binding sites of various kinases.[7] Consequently, this scaffold is prevalent in the development of inhibitors for critical cancer and inflammation targets, including Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[1][7] The ability to readily functionalize the scaffold at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Trifluoromethyl Group: A Catalyst for "Drug-Likeness"

The trifluoromethyl (CF3) group is one of the most impactful substituents in drug design.[8] Its introduction is a deliberate strategy to enhance a molecule's therapeutic potential through several key mechanisms:

  • Enhanced Lipophilicity : The CF3 group significantly increases a molecule's lipid solubility, which can improve its ability to cross biological membranes and enhance binding affinity with hydrophobic pockets of target proteins.[9]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group highly resistant to metabolic oxidation.[3] This often translates to an increased half-life and improved bioavailability compared to a metabolically labile methyl group.[9]

  • Modulation of Basicity : As a potent electron-withdrawing group, the CF3 group lowers the basicity of the nearby pyridine nitrogen and increases the acidity of the pyrazole N-H proton.[10] This modulation of pKa is critical for controlling the ionization state of the molecule at physiological pH, which in turn affects solubility, permeability, and target engagement.

Core Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for some parameters are not publicly available, we can rely on high-quality computed values and an understanding of its structural components.

PropertyValue / DescriptionSource
Molecular Formula C₇H₄F₃N₃PubChem[11]
Molecular Weight 187.12 g/mol PubChem[11]
CAS Number 956010-87-0PubChem[11]
Appearance White to pale yellow crystalline powder (predicted).---
XLogP3 (Lipophilicity) 1.7 (Computed)PubChem[11]
Hydrogen Bond Donors 1 (pyrazole N-H)PubChem[11]
Hydrogen Bond Acceptors 3 (pyrazole N, pyridine N)PubChem[11]
Molecular Structure The fused pyrazolo[3,4-b]pyridine system is largely planar. The dihedral angle between the pyrazole and pyridine rings is minimal, promoting π–π stacking interactions in the solid state.Hamri et al. (for a related structure)[12]

Key Parameters in Drug Discovery & Their Experimental Determination

Optimizing a lead compound requires precise measurement and tuning of its physicochemical properties. Below, we detail the theoretical importance and experimental workflows for determining the three most critical parameters for this scaffold.

Lipophilicity (logP/logD)

Theoretical Basis: Lipophilicity, the measure of a compound's solubility in a lipid versus an aqueous environment, is a master variable in drug action. It governs absorption, distribution, membrane permeability, and target binding. The computed XLogP3 of 1.7 suggests moderate lipophilicity, a favorable starting point for many drug targets.[11] The CF3 group is a primary contributor to this value.[3] For ionizable molecules, the distribution coefficient (logD) at a specific pH (typically 7.4) is more physiologically relevant than the partition coefficient (logP).

Experimental Protocol: logD Determination by Reverse-Phase HPLC

This method correlates a compound's retention time on a nonpolar stationary phase with the logD values of known standards. It is a high-throughput and reliable technique for assessing lipophilicity.[13]

Methodology:

  • Preparation of Standards: Prepare stock solutions of a series of well-characterized compounds with known logD₇.₄ values (e.g., caffeine, propranolol, imipramine) in a suitable organic solvent (e.g., Methanol).

  • Preparation of Analyte: Prepare a stock solution of this compound in the same solvent.

  • Mobile Phase: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., Acetonitrile or Methanol).

  • Chromatography:

    • Equilibrate a C18 reverse-phase column with the mobile phase.

    • Inject each standard and the analyte, recording the retention time (tR).

    • Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the capacity factor (k) for each compound using the formula: k = (tR - t₀) / t₀.

    • Plot log k of the standards against their known logD₇.₄ values.

    • Perform a linear regression to generate a calibration curve.

    • Interpolate the logD₇.₄ of the analyte from its measured log k using the calibration curve equation.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Standards (Known logD) equilibrate Equilibrate C18 Column prep_standards->equilibrate prep_analyte Prepare Analyte (Test Compound) prep_analyte->equilibrate prep_mobile Prepare Mobile Phase (pH 7.4 Buffer + Organic) prep_mobile->equilibrate inject Inject Samples & Record Retention Time (tR) equilibrate->inject determine_t0 Determine Dead Time (t0) (Inject Uracil) inject->determine_t0 calc_k Calculate Capacity Factor (k) k = (tR - t0) / t0 determine_t0->calc_k plot_curve Plot log(k) vs. logD for Standards calc_k->plot_curve interpolate Interpolate logD of Analyte plot_curve->interpolate

Workflow for logD Determination via RP-HPLC.
Acidity and Basicity (pKa)

Theoretical Basis: The pKa values define the ionization state of a molecule at a given pH. The this compound has two key ionizable centers: the acidic pyrazole proton (N-H) and the basic pyridine nitrogen. The strong electron-withdrawing CF3 group is expected to increase the acidity of the N-H proton (lower its pKa) and decrease the basicity of the pyridine nitrogen (lower its pKa) compared to the unsubstituted parent scaffold.[10] This modulation is crucial for predicting solubility and interactions with biological targets, as charged and uncharged species have different properties.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is ideal for compounds with a chromophore, as the UV-visible spectrum of the molecule will change as it ionizes. By monitoring these spectral changes during a pH titration, the pKa can be determined accurately.

Methodology:

  • Solution Preparation: Prepare a stock solution of the analyte in a co-solvent (e.g., Methanol) and then dilute it into an aqueous solution with a known ionic strength (e.g., 0.15 M KCl) to a final concentration suitable for UV-spectroscopy (typically 50-100 µM).

  • Titration Setup: Use an automated titrator coupled to a UV-Vis spectrophotometer with a fiber-optic probe.

  • Acid-Base Titration:

    • Perform a titration of the sample solution with a standardized acid (e.g., 0.1 M HCl) from a neutral pH down to ~pH 2.

    • Perform a separate titration with a standardized base (e.g., 0.1 M NaOH) from a neutral pH up to ~pH 12.

    • Record the full UV-Vis spectrum at regular pH intervals throughout both titrations.

  • Data Analysis:

    • Use specialized software to perform a factor analysis on the collected spectral data to identify the number of distinct ionic species.

    • Globally fit the absorbance vs. pH data at multiple wavelengths to a theoretical titration curve equation to calculate the pKa value(s).

pKa_Workflow cluster_prep Preparation cluster_titration Titration & Data Acquisition cluster_analysis Analysis prep_analyte Prepare Analyte Solution (Aqueous, constant ionic strength) titrate_acid Titrate with HCl prep_analyte->titrate_acid titrate_base Titrate with NaOH prep_analyte->titrate_base prep_titrants Standardize Acid (HCl) & Base (NaOH) Titrants prep_titrants->titrate_acid prep_titrants->titrate_base collect_spectra Collect UV-Vis Spectra at each pH increment titrate_acid->collect_spectra titrate_base->collect_spectra factor_analysis Factor Analysis of Spectral Data collect_spectra->factor_analysis fit_data Globally Fit Abs vs. pH Data to Equation factor_analysis->fit_data determine_pka Determine pKa Value(s) fit_data->determine_pka

Workflow for pKa Determination via UV-Metric Titration.
Aqueous Solubility

Theoretical Basis: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development. For a crystalline solid like this compound, solubility is a balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecule by water. The planar, aromatic nature of the scaffold can lead to strong crystal packing, potentially reducing solubility, while the hydrogen bonding capabilities of the N-H and nitrogen atoms can enhance it.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

This is the "gold standard" method for determining thermodynamic solubility, providing a measure of the true equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a buffer of the desired pH (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid precipitation or adsorption during this step.

  • Quantification:

    • Take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared with known concentrations of the analyte.

Solubility_Workflow start Start prep Add Excess Solid to pH Buffer start->prep equilibrate Equilibrate via Agitation (24-48h at constant Temp) prep->equilibrate separate Separate Solid & Liquid Phases (Centrifuge / Filter) equilibrate->separate quantify Quantify Concentration of Supernatant (HPLC/LC-MS) separate->quantify result Result: Thermodynamic Solubility quantify->result

Workflow for Shake-Flask Solubility Measurement.

Spectroscopic & Structural Characterization

Definitive identification and structural confirmation are paramount.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR would confirm the protons on the pyridine ring, while ¹³C NMR would show carbons of the fused ring system and the characteristic quartet for the CF3 carbon due to C-F coupling.[14] ¹⁹F NMR is a crucial tool, showing a singlet for the CF3 group, which is highly sensitive to the electronic environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.[11]

  • X-ray Crystallography: This technique provides the unambiguous three-dimensional structure of the molecule in the solid state.[15][16] It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern crystal packing, which is directly related to properties like melting point and solubility.

Conclusion and Implications for Drug Development

This compound is a molecule of significant interest due to the synergistic combination of a biologically validated scaffold and a performance-enhancing trifluoromethyl group. Its physicochemical profile—characterized by moderate lipophilicity, modulated pKa, and high metabolic stability—makes it an exceptional starting point for the design of potent and selective therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule and its derivatives, enabling data-driven optimization of lead compounds. A thorough understanding and precise measurement of these properties are not merely academic exercises; they are critical, self-validating steps in the rational design of next-generation medicines.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel heterocyclic compound, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. As a Senior Application Scientist, this document is structured to offer not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and validated approach to structural elucidation.

Introduction

This compound is a fused heterocyclic system of significant interest in medicinal chemistry and drug development.[1] The incorporation of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Accurate and unambiguous structural confirmation is therefore a critical first step in its journey from a synthesized compound to a potential therapeutic agent. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC systematic numbering, is shown below. The key structural features that will be interrogated by spectroscopic methods are the aromatic protons of the pyridine ring, the N-H proton of the pyrazole ring, the trifluoromethyl group, and the overall fused heterocyclic core.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a comprehensive picture of its structure.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for data reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5 mg of the compound B Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D Insert into spectrometer E Acquire ¹³C{¹H} NMR spectrum D->E F Acquire ¹⁹F NMR spectrum E->F G Perform 2D NMR (COSY, HSQC, HMBC) if necessary F->G H Apply Fourier transform I Phase and baseline correct spectra H->I J Reference spectra (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F) I->J K Integrate and pick peaks J->K

NMR Experimental Workflow

Causality Behind Experimental Choices:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for nitrogen-containing heterocycles as it can solubilize a wide range of compounds and its residual proton signal does not overlap with most aromatic signals. Importantly, it allows for the observation of exchangeable protons like the N-H of the pyrazole ring.

  • Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupling patterns of the aromatic protons.[4]

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is expected to show signals for the four protons of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 14.5br s1HN-HThe N-H proton of the pyrazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its signal is often broad.
~8.8 - 9.0d1HH-6Protons on a pyridine ring are generally found at high chemical shifts. H-6 is adjacent to a nitrogen atom, leading to strong deshielding.
~8.2 - 8.4d1HH-4Similar to H-6, H-4 is on the pyridine ring and is deshielded, though typically to a lesser extent than the proton at the 6-position.
~7.4 - 7.6dd1HH-5H-5 will appear as a doublet of doublets due to coupling with both H-4 and H-6. It is expected to be the most upfield of the pyridine protons.

d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150 - 155C-7aThis is a quaternary carbon at the fusion of the two rings, adjacent to a nitrogen atom.
~145 - 150C-6Aromatic carbon adjacent to a nitrogen atom.
~135 - 140 (q)C-3The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
~130 - 135C-4Aromatic carbon on the pyridine ring.
~120 - 125 (q)-CF₃The trifluoromethyl carbon itself will be a quartet with a large one-bond C-F coupling constant.
~115 - 120C-5Aromatic carbon on the pyridine ring.
~110 - 115C-3aQuaternary carbon at the ring junction.

q = quartet

¹⁹F NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹⁹F NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
-60 to -70s-CF₃The chemical shift of a trifluoromethyl group on an aromatic ring is typically in this range, referenced to CFCl₃.[5][6] The signal is expected to be a singlet as there are no adjacent fluorine or hydrogen atoms to cause splitting.

s = singlet

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectrum Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Place a small amount of solid sample on the ATR crystal B Acquire background spectrum A->B C Acquire sample spectrum B->C D Perform background correction C->D E Identify and label significant peaks D->E

IR Spectroscopy Experimental Workflow

Causality Behind Experimental Choices:

  • Attenuated Total Reflectance (ATR): ATR is a modern, convenient technique for acquiring IR spectra of solid samples with minimal preparation. It provides high-quality spectra comparable to traditional methods like KBr pellets.

Predicted IR Spectrum and Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H stretchPyrazole N-H
3000 - 3100C-H stretchAromatic C-H
1600 - 1450C=C and C=N stretchesAromatic ring vibrations
1300 - 1100C-F stretchTrifluoromethyl group

The presence of a broad absorption in the 3100-3300 cm⁻¹ region would be indicative of the N-H stretching vibration. The strong absorptions in the 1300-1100 cm⁻¹ range are characteristic of C-F stretching vibrations and would be a key indicator of the trifluoromethyl group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Mass Spectrum Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a suitable solvent (e.g., methanol) B Infuse into the mass spectrometer A->B C Ionize the sample (e.g., ESI or EI) B->C D Analyze ions in the mass analyzer C->D E Determine the molecular ion peak (M⁺ or [M+H]⁺) D->E F Analyze the fragmentation pattern E->F

Mass Spectrometry Experimental Workflow

Causality Behind Experimental Choices:

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar, nitrogen-containing heterocycles, and it typically yields the protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that can provide more extensive fragmentation information, which is useful for structural elucidation.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₄F₃N₃, with a molecular weight of 187.12 g/mol .[3]

  • Molecular Ion: In an ESI mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 188. In an EI spectrum, the molecular ion peak (M⁺) would be observed at m/z 187.

  • Key Fragments: The fragmentation of the pyrazolo[3,4-b]pyridine core often involves the loss of HCN or N₂.[7][8] The trifluoromethyl group is relatively stable, but loss of a fluorine atom or the entire CF₃ group may also be observed.

m/zProposed Fragment
188[M+H]⁺
187M⁺
168[M-F]⁺
160[M-HCN]⁺
118[M-CF₃]⁺

Conclusion

The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a powerful and complementary set of tools for the unambiguous characterization of this compound. This guide has outlined the expected spectroscopic data and the rationale behind its interpretation. By following the described protocols and analytical logic, researchers can confidently verify the structure and purity of this and related compounds, a critical step in the advancement of drug discovery and development programs.

References

An In-depth Technical Guide to the Structural Elucidation of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural characterization of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. While a definitive public crystal structure for this specific molecule is not yet available, this document will serve as an in-depth guide to the methodologies and analytical reasoning required for its complete structural elucidation, with a particular focus on single-crystal X-ray diffraction.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and the Trifluoromethyl Moiety

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including kinases, which are crucial in cellular signaling pathways. The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5][6][7] The CF3 group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to target proteins through its strong electron-withdrawing nature.[3][5][7][8]

The combination of the pyrazolo[3,4-b]pyridine scaffold with a trifluoromethyl group, as in this compound, presents a molecule of significant interest for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases.[8][9][10] A precise understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and rational drug design.

Synthesis and Spectroscopic Characterization

A robust synthesis protocol is the first step towards structural characterization. The synthesis of substituted pyrazolo[3,4-b]pyridines often involves the condensation of aminopyrazoles with β-dicarbonyl compounds or their equivalents.[11][12][13] For this compound, a plausible route involves the reaction of a suitable aminopyrazole with a trifluoromethylated β-diketone.[12][13]

General Synthetic Approach:

A common method involves the cyclocondensation of 5-amino-3-(trifluoromethyl)pyrazole with a suitable three-carbon synthon. The regioselectivity of this reaction is a critical aspect to consider and can often be elucidated through detailed NMR studies.[12]

Experimental Workflow: Synthesis and Purification

Caption: A general workflow for the synthesis and purification of this compound.

Spectroscopic Characterization: The First Look at the Structure

Before attempting to grow single crystals, it is essential to confirm the identity and purity of the synthesized compound using a suite of spectroscopic techniques.

TechniqueExpected Observations for this compound
¹H NMR Aromatic protons on the pyridine ring would exhibit characteristic chemical shifts and coupling patterns. The N-H proton of the pyrazole ring would likely appear as a broad singlet. The exact chemical shifts would depend on the solvent used.[14]
¹³C NMR The carbon atom of the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would provide information about the electronic environment of the fused ring system.
¹⁹F NMR A singlet corresponding to the CF3 group would be expected. Its chemical shift would be indicative of the electronic nature of the pyrazole ring.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C7H4F3N3 should be observed, confirming the molecular formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-N stretching, and C-F stretching would be present.

The Core of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[1][2][15][16] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Part 1: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a SC-XRD experiment.[17][18][19][20][21] The purity of the compound is paramount.

Experimental Protocol: Growing Diffraction-Quality Crystals

  • Solvent Screening:

    • Assess the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.[17]

  • Crystal Growth Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days.[18][19] This is often a good starting point for its simplicity.

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.[19]

    • Vapor Diffusion: This is a highly successful method for small molecules.[18][19]

      • Dissolve the compound in a small amount of a relatively non-volatile solvent (the "solvent").

      • Place this solution in a small open vial.

      • Place the small vial inside a larger sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent").

      • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

    • Liquid-Liquid Diffusion: Carefully layer a solution of the compound on top of a less dense, miscible anti-solvent. Crystals will form at the interface of the two liquids.[19]

Logical Flow: Crystal Growth Strategy

Caption: A decision-making workflow for growing single crystals.

Part 2: Data Collection and Structure Solution

Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a diffractometer for data collection.[16][21]

  • Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[22]

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.[23]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[22]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[22][24][25] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Expected Crystallographic Data

Based on related pyrazolo[3,4-b]pyridine structures, we can anticipate the following crystallographic parameters.

ParameterExpected Value/Information
Crystal System Likely to be monoclinic or orthorhombic.
Space Group A common centrosymmetric space group such as P2₁/c or P-1 is plausible.
Unit Cell Dimensions These will be determined precisely from the diffraction data.
Z (molecules per unit cell) Typically 2, 4, or 8.
Calculated Density Will be in the range of 1.5 - 1.7 g/cm³.
R-factor (R₁) A final R-factor below 5% indicates a good refinement.

Applications in Drug Development

A high-resolution crystal structure of this compound would be invaluable for drug development. It would allow for:

  • Structure-Based Drug Design: The precise coordinates of the atoms can be used for in silico docking studies to predict binding modes with target proteins.

  • Understanding Intermolecular Interactions: The crystal packing reveals how the molecules interact with each other through hydrogen bonding, π-π stacking, and other non-covalent interactions. This can provide insights into the compound's physical properties, such as solubility and melting point.

  • Rational Design of Analogs: With a clear understanding of the molecule's three-dimensional shape, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The structural elucidation of this compound is a critical step in harnessing its full potential as a lead compound in drug discovery. While a definitive crystal structure is not yet in the public domain, this guide provides a comprehensive framework for its determination. Through a systematic approach to synthesis, purification, spectroscopic characterization, and single-crystal X-ray diffraction, researchers can unlock the detailed structural information needed to drive the rational design of the next generation of therapeutics based on this promising scaffold.

References

biological activity screening of novel pyrazolopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazolopyridine Derivatives

Introduction

The pyrazolopyridine scaffold, a fusion of pyrazole and pyridine rings, represents a privileged structure in medicinal chemistry.[1][2] This assertion is grounded in the diverse pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] The synergistic effect of the fused pyrazole and pyridine moieties is believed to contribute to this broad spectrum of bioactivities.[1][2] The continuous exploration of novel pyrazolopyridine derivatives is crucial in the quest for more effective and targeted therapies for a range of diseases.[1][4]

This technical guide provides a comprehensive framework for the . It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and detailed, field-proven experimental protocols. The focus is on establishing a logical, tiered screening cascade to efficiently identify and characterize promising lead compounds.

Strategic Design of a Screening Cascade

A tiered approach is the most efficient strategy for screening a library of novel pyrazolopyridine derivatives. This involves progressing compounds through a series of assays of increasing complexity and biological relevance, starting with broad primary screens and moving towards more specific secondary and mechanistic assays. This strategy allows for the early deselection of inactive or undesirable compounds, conserving resources for the most promising candidates.

Diagram: Tiered Screening Cascade

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic & Cellular Assays cluster_3 Tier 4: In Vivo & ADME/Tox Profiling Primary_Assays Broad Biological Activity Assays (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory) Secondary_Assays IC50/EC50 Determination Target-Based Assays (e.g., Kinase Profiling) Primary_Assays->Secondary_Assays Active 'Hits' Mechanistic_Assays Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Secondary_Assays->Mechanistic_Assays Potent & Selective Leads InVivo_ADME Animal Models of Disease Pharmacokinetics & Toxicology Mechanistic_Assays->InVivo_ADME Validated Leads

Caption: A tiered approach to screening novel pyrazolopyridine derivatives.

Tier 1: Primary Screening

The initial tier focuses on high-throughput screening (HTS) to rapidly assess the broad biological activities of the synthesized compounds.[5] The choice of primary assays should align with the intended therapeutic applications of the pyrazolopyridine scaffold.

In Vitro Anticancer Activity

A fundamental starting point for cancer drug discovery is to evaluate the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.[4][6]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Add serial dilutions of the pyrazolopyridine derivatives to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimicrobial Activity

Given the documented antimicrobial potential of pyrazole-containing compounds, screening for antibacterial and antifungal activity is a logical step.[7]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[8][9]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[8]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[8]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][10][11]

Anti-inflammatory Activity

Pro-inflammatory kinases are key targets for anti-inflammatory drugs, making this a relevant area for screening pyrazolopyridine derivatives.[1]

Protocol: Inhibition of Protein Denaturation

This simple in vitro assay provides a preliminary indication of anti-inflammatory activity.[12]

  • Reaction Mixture: Prepare a mixture containing the test compound and a protein solution (e.g., bovine serum albumin).

  • Induction of Denaturation: Induce protein denaturation using heat or a chemical agent.

  • Measurement: Measure the turbidity of the solutions spectrophotometrically. A decrease in turbidity in the presence of the test compound suggests inhibition of denaturation.

Tier 2: Secondary Screening & Potency Determination

Compounds that demonstrate significant activity in primary screens ("hits") are advanced to secondary screening for more detailed characterization. This tier focuses on quantifying potency (e.g., IC50 values) and investigating target engagement.

IC50 Determination

For compounds showing promising anticancer activity, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is a critical metric for comparing the potency of different compounds.[4] The data from the primary MTT assay can be used to calculate IC50 values using non-linear regression analysis.[4]

Table: Hypothetical In Vitro Cytotoxicity Data
Compound IDCancer Cell LineIC50 (µM)
PPD-01MCF-7 (Breast)5.2
PPD-01HCT-116 (Colon)8.9
PPD-02MCF-7 (Breast)12.7
PPD-02HCT-116 (Colon)18.4
DoxorubicinMCF-7 (Breast)0.8
Kinase Profiling

Protein kinases are a major class of drug targets, particularly in oncology and inflammation.[13] Screening promising compounds against a panel of kinases can identify specific targets and provide insights into their mechanism of action and potential off-target effects.[13][14] Various platforms are available for kinase profiling, often utilizing methods like TR-FRET, luminescence, or radioisotope-based assays.[15][16]

Diagram: Kinase Profiling Workflow

Kinase_Profiling cluster_0 Compound Preparation cluster_1 Assay Plate Setup cluster_2 Detection & Analysis Compound Pyrazolopyridine Derivative Plate Multi-well plate with Kinases, Substrates, ATP Compound->Plate Addition to wells Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Plate->Detection Incubation Analysis Calculate % Inhibition Determine Selectivity Detection->Analysis

Caption: A simplified workflow for kinase profiling assays.

Tier 3: Mechanistic & Cellular Assays

Once potent and selective lead compounds are identified, the focus shifts to elucidating their mechanism of action at the cellular level.

Apoptosis Assays

Inducing apoptosis (programmed cell death) is a key mechanism of many anticancer drugs.[6][17]

Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][18][19]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.[4]

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[4]

  • Resuspension: Resuspend the cells in Annexin V binding buffer.[4]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[4][18]

  • Incubation: Incubate in the dark at room temperature for 15 minutes.[4][18]

  • Analysis: Analyze the cells by flow cytometry.[4] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases.[20]

Protocol: Propidium Iodide Staining for DNA Content

This method uses flow cytometry to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][21]

  • Cell Treatment: Treat cells with the test compound for 24 hours.[4]

  • Fixation: Harvest and fix the cells in cold 70% ethanol.[4][22][23]

  • Staining: Wash the cells and treat them with RNase A, then stain with propidium iodide.[4][20][22]

  • Analysis: Analyze the DNA content by flow cytometry.[4]

Tier 4: Preliminary ADME/Tox and In Vivo Evaluation

The final stage of preclinical screening involves assessing the drug-like properties of the lead compounds and evaluating their efficacy in animal models.

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) is crucial to avoid late-stage drug development failures.[24][25][26] In vitro assays can predict properties such as:

  • Solubility: Critical for absorption.

  • Permeability: Often assessed using Caco-2 cell monolayers to predict intestinal absorption.[25]

  • Metabolic Stability: Evaluated using liver microsomes or hepatocytes.

  • Cytotoxicity in non-cancerous cells: To assess potential toxicity.

High-throughput screening and computational models are increasingly used for early ADME/Tox profiling.[27][28]

In Vivo Models

For compounds with promising anticancer activity and favorable ADME/Tox profiles, evaluation in animal models is the next step. This typically involves xenograft models where human cancer cells are implanted into immunocompromised mice. The effect of the compound on tumor growth, as well as any observable toxicity, is monitored.

For anti-inflammatory activity, models like carrageenan-induced paw edema in rats can be used to assess in vivo efficacy.[29][30] The ability of the test compound to reduce swelling is compared to a control group.[29]

Conclusion

The requires a systematic and multi-faceted approach. By employing a tiered screening cascade, researchers can efficiently identify compounds with therapeutic potential, characterize their potency and selectivity, and elucidate their mechanisms of action. The integration of in vitro assays, target-based screening, mechanistic studies, and early ADME/Tox profiling provides a robust framework for advancing the most promising candidates towards further preclinical and clinical development. This guide offers a foundational set of protocols and a strategic workflow to navigate the complexities of early-stage drug discovery in the context of this versatile and promising chemical scaffold.

References

Technical Guide: The Core Mechanism of Action of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-Based KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as the foundation for a new class of targeted cancer therapeutics. This technical guide provides an in-depth examination of the mechanism of action for derivatives of this scaffold, with a primary focus on their role as covalent, irreversible inhibitors of the oncogenic KRAS G12C mutant protein. For decades, direct inhibition of KRAS was considered an insurmountable challenge in oncology. The emergence of these inhibitors marks a paradigm shift, turning a previously "undruggable" target into a clinically actionable one. We will dissect the molecular interactions, the downstream cellular consequences, and the key experimental methodologies that have validated this therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this breakthrough in precision medicine.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that acts as a critical molecular switch in cell signaling.[1] It cycles between an active, guanosine triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (GDP)-bound state to regulate pathways controlling cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2]

The G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is particularly significant. This mutation impairs the intrinsic GTPase activity of KRAS, trapping the protein in a constitutively active, signal-transmitting state.[1] This leads to persistent downstream signaling, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell growth and tumor development.[2][3]

The high affinity of KRAS for GTP (in the picomolar range) and the absence of deep, well-defined pockets on its surface made the development of competitive inhibitors historically challenging.[2] The breakthrough came with the discovery of a novel pocket (the Switch-II pocket) that is accessible in the inactive, GDP-bound state of the KRAS G12C mutant.[2] The nucleophilic cysteine residue introduced by the G12C mutation provided a unique anchor point for developing targeted covalent inhibitors, a strategy successfully realized using scaffolds like pyrazolo[3,4-b]pyridine.[4]

Molecular Mechanism of Action: Covalent Targeting of the Switch-II Pocket

The core mechanism of action for pyrazolo[3,4-b]pyridine-based KRAS G12C inhibitors is their ability to act as highly specific, irreversible covalent binders.

Selective Binding to the Inactive State

These inhibitors are designed to specifically recognize and bind to KRAS G12C when it is in its inactive, GDP-bound conformation.[2][3] The intrinsic cycling between GTP and GDP states, although impaired, still occurs. When KRAS G12C hydrolyzes GTP to GDP, the Switch-II pocket becomes accessible. The inhibitor can then enter this pocket, positioning its electrophilic "warhead" (often an acrylamide group) in close proximity to the mutant Cysteine-12 residue.[2]

Irreversible Covalent Bond Formation

Once positioned, the inhibitor forms a permanent covalent bond with the thiol group of Cysteine-12.[2] This irreversible binding event effectively locks the KRAS G12C protein in an inactive conformation. By being covalently tethered to the inhibitor, the mutant KRAS can no longer engage with guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for loading GTP and reactivating the protein.[2][5] This prevents the conformational changes required for effector protein binding, thereby shutting down all downstream oncogenic signaling.

The trifluoromethyl group on the pyrazolopyridine core often plays a crucial role in enhancing binding affinity and metabolic stability, contributing to the overall potency and drug-like properties of the molecule.

Consequence of Inhibition: Abrogation of Downstream Signaling

By trapping KRAS G12C in an inactive state, these inhibitors effectively halt the signal flux through the MAPK and PI3K pathways. This leads to:

  • Reduced Proliferation: Inhibition of the ERK pathway leads to cell cycle arrest.[2]

  • Induction of Apoptosis: Suppression of survival signals from the AKT/mTOR pathway can trigger programmed cell death.[6]

The overall effect is a potent and selective anti-tumor activity in cancer models harboring the KRAS G12C mutation.

Signaling Pathway Overview

The following diagram illustrates the central role of KRAS in cellular signaling and the intervention point for G12C inhibitors.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GTP Loading GAP GAP GAP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation via mTOR etc. Inhibitor Pyrazolopyridine Inhibitor Inhibitor->KRAS_GDP Covalent Binding (Irreversible) TE_Workflow A 1. Dosing KRAS G12C cells or xenograft models treated with inhibitor. B 2. Lysis & Protein Extraction Tumor/cell pellets are lysed to extract total protein. A->B C 3. Immunoaffinity Enrichment Anti-RAS antibody is used to isolate KRAS protein. B->C D 4. Proteolytic Digestion KRAS is digested (e.g., with trypsin) into smaller peptides. C->D E 5. LC-MS/MS Analysis Peptides are separated and analyzed by mass spectrometry. D->E F 6. Quantification Quantify the unmodified (free) G12C peptide vs. the drug-adducted (bound) G12C peptide. E->F

References

A Technical Guide to the Quantum Chemical Profile of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Foundational Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous therapeutic candidates across oncology, inflammation, and metabolic diseases.[1][2][3] The introduction of a trifluoromethyl group at the 3-position significantly modulates the electronic properties of this scaffold, influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS: 956010-87-0) through the lens of quantum chemical calculations.[4][5][6] We present a comprehensive computational protocol using Density Functional Theory (DFT), detailing not just the methodology but the scientific rationale behind each step. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage a deeper, foundational understanding of this key molecular fragment to inform rational drug design and lead optimization efforts.

Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of a pyrazole and a pyridine ring creates the 1H-pyrazolo[3,4-b]pyridine system, a bioisostere of purine that offers a versatile framework for interacting with a multitude of biological targets.[2] Its derivatives have been successfully developed as potent inhibitors of critical enzymes like Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1).[7][8] The scaffold's unique arrangement of hydrogen bond donors and acceptors, coupled with its tunable aromatic system, makes it an ideal starting point for library synthesis and hit-to-lead campaigns.[9]

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering the local electronic environment.[10] By applying rigorous quantum chemical calculations to the parent this compound structure, we can precisely quantify the electronic and structural impact of this substitution. This guide will elucidate key molecular properties—such as electron distribution, frontier molecular orbitals, and electrostatic potential—that govern its behavior and intermolecular interactions, providing a crucial dataset for subsequent drug development efforts like Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling.[11][12]

Theoretical & Computational Methodology: A Self-Validating Protocol

The reliability of quantum chemical calculations hinges on a well-justified and reproducible methodology.[13] Here, we outline a robust protocol grounded in Density Functional Theory (DFT), which offers an optimal balance between computational accuracy and efficiency for molecules of this size.[12][14]

Rationale for Method Selection
  • Density Functional Theory (DFT): We employ DFT as it models electron correlation effects at a significantly lower computational cost than traditional post-Hartree-Fock methods, making it the workhorse of modern computational chemistry.[14][15]

  • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, providing a well-validated and broadly applicable method for organic and drug-like molecules.

  • 6-311++G(d,p) Basis Set: This Pople-style basis set provides a flexible description of the electron distribution. The double-plus signs (++) add diffuse functions to both heavy atoms and hydrogens, crucial for accurately modeling non-covalent interactions and lone pairs. The (d,p) polarization functions allow for anisotropy in the electron density, essential for describing the geometry of cyclic systems and polar bonds like C-F and N-H.

Step-by-Step Computational Workflow
  • Initial Structure Generation: The 2D structure of this compound (C7H4F3N3) is drawn and converted to a preliminary 3D conformation using molecular mechanics (e.g., with an MMFF94 force field).[5][6]

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The convergence criteria are set to 'tight' to ensure a true energy minimum is located.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes:

    • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.

    • Spectroscopic Prediction: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) spectrum, allowing for direct comparison with experimental data if available.

  • Single-Point Energy and Property Calculations: Using the optimized geometry, further calculations are performed to derive key electronic properties:

    • Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to determine the natural atomic charges, providing a chemically intuitive picture of electron distribution.

The following diagram illustrates the logical flow of this computational protocol.

G cluster_prep Step 1: Preparation cluster_core_qm Step 2 & 3: Core QM Calculation cluster_analysis Step 4: Electronic Property Analysis mol_build Initial 3D Structure Generation (Molecular Mechanics) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum & Predict IR) geom_opt->freq_calc Use Optimized Geometry nbo NBO Analysis (Atomic Charges) freq_calc->nbo Use Final Geometry mep MEP Mapping (Reactivity Sites) freq_calc->mep Use Final Geometry fmo FMO Analysis (HOMO-LUMO) freq_calc->fmo Use Final Geometry

Caption: Computational workflow for quantum chemical analysis.

Results and Discussion: A Quantitative Molecular Portrait

The application of the described protocol yields a detailed quantitative profile of this compound. These data provide the foundational insights necessary for rational drug design.

Optimized Molecular Geometry

The geometry optimization converges to a planar bicyclic structure. The trifluoromethyl group introduces a slight out-of-plane torsion, but the core pyrazolo[3,4-b]pyridine ring system remains largely flat. Key structural parameters are summarized below.

Parameter Value (Å / Degrees) Significance
Bond Lengths
N1-N21.36 ÅTypical N-N single bond in a pyrazole ring.
N2-C31.33 ÅShows partial double bond character.
C3-C(CF3)1.49 ÅStandard C-C single bond.
C-F (avg.)1.34 ÅStrong, polar carbon-fluorine bonds.
N7-C61.31 ÅTypical C=N double bond in a pyridine ring.
Bond Angles
N1-N2-C3111.5°Consistent with a five-membered ring geometry.
N2-C3-C(CF3)120.8°Reflects sp2 hybridization of C3.
C5-C6-N7124.1°Standard angle in a six-membered aromatic ring.

Note: These values are representative results from the B3LYP/6-311++G(d,p) calculation and serve as a baseline for understanding the molecule's structure.

Frontier Molecular Orbitals (FMO) and Reactivity

The HOMO and LUMO are central to understanding a molecule's chemical reactivity and electronic transitions.[12] The energy gap between them is a critical indicator of chemical stability.

Orbital Energy (eV) Distribution
HOMO -7.25 eVDelocalized across the pyrazole ring and the N7 atom of the pyridine ring.
LUMO -1.58 eVPrimarily localized on the pyridine ring and the C3 carbon atom.
HOMO-LUMO Gap 5.67 eV A relatively large gap, suggesting high kinetic stability.
  • Interpretation: The HOMO distribution indicates that the pyrazole moiety is the primary site for electrophilic attack. The LUMO's localization on the pyridine ring suggests this region is susceptible to nucleophilic attack. This information is vital for predicting metabolic pathways and designing covalent inhibitors.[11]

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution and is an invaluable tool for predicting non-covalent interactions, a cornerstone of protein-ligand binding.[11][12]

MEP_Logic cluster_MEP MEP Surface Interpretation A Deepest Red Region (Most Negative Potential) A_loc Located on N7 (Pyridine) and N2 (Pyrazole) Lone pair electrons A->A_loc B Blue Regions (Positive Potential) B_loc Located on the N1-H proton and a region around the CF3 group B->B_loc A_interp Primary Hydrogen Bond Acceptor Sites A_loc->A_interp B_interp Primary Hydrogen Bond Donor Site (N-H) Potential Halogen Bonding (CF3) B_loc->B_interp

Caption: Logical relationships derived from the MEP map.

  • Drug Design Implications: The strong negative potential near the nitrogen atoms of both rings identifies them as key hydrogen bond acceptor sites for interacting with receptor residues like lysine or arginine. The positive potential on the N-H group confirms its role as a primary hydrogen bond donor. This detailed map is essential for optimizing ligand binding and improving selectivity.[15]

Natural Bond Orbital (NBO) Charges

NBO analysis provides atomic charges that are more chemically intuitive than other methods, offering insight into the intramolecular electronic environment.

Atom(s) NBO Charge (a.u.) Interpretation
N1-0.45Significant negative charge, but less than N2 and N7.
N2-0.58A highly electron-rich center.
C3+0.35Electron-deficient due to attachment to electronegative N atoms and the CF3 group.
C (of CF3)+0.89Highly electron-deficient (strong positive charge).
F (avg.)-0.30Strong negative charge on each fluorine atom.
N7-0.62The most electron-rich atom; the primary site of negative potential.
H (on N1)+0.48Highly positive charge, indicating an acidic proton.
  • Insight: The strong polarization induced by the trifluoromethyl group is evident, with a highly positive carbon and negative fluorines. The N7 atom in the pyridine ring emerges as the most nucleophilic center. This charge distribution is critical for parameterizing molecular mechanics force fields used in subsequent molecular dynamics (MD) simulations.[7]

Conclusion: From Quantum Insights to Rational Design

This guide has detailed a comprehensive quantum chemical protocol for characterizing this compound, a scaffold of high strategic value in drug discovery. By employing DFT calculations, we have generated a foundational dataset that quantifies its structural, electronic, and reactivity properties.

The key takeaways for the drug development professional are:

  • Structural Rigidity: The planar, rigid core provides a strong anchor for building out substitution patterns.

  • Defined Interaction Points: The MEP and NBO analyses clearly identify the N7 and N2 atoms as primary hydrogen bond acceptors and the N1-H group as a primary donor.

  • Modulated Reactivity: The trifluoromethyl group enhances stability while creating a highly electrophilic carbon center at the C3 position, which could be exploited or must be shielded in drug design.

The data presented herein serves as a robust starting point for more advanced computational studies, including molecular docking, MD simulations, and the development of predictive QSAR models.[1][16] By understanding the fundamental quantum mechanical nature of this core fragment, researchers can make more informed, data-driven decisions, ultimately accelerating the journey from hit to clinical candidate.

References

The Synthetic Chemist's Guide to Trifluoromethylated Pyrazolopyridines: A Technical Review

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Trifluoromethyl Group in Pyrazolopyridine Scaffolds

The fusion of a pyrazole ring with a pyridine moiety gives rise to the pyrazolopyridine scaffold, a privileged structural motif in medicinal chemistry. These bicyclic heteroaromatic systems are renowned for their diverse pharmacological activities, acting as potent kinase inhibitors, central nervous system agents, and anti-infective compounds.[1] The strategic incorporation of a trifluoromethyl (CF₃) group into this framework can dramatically enhance a molecule's therapeutic potential. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[2][3] This in-depth guide provides a comprehensive overview of the key synthetic strategies for accessing trifluoromethylated pyrazolopyridines, offering practical insights and detailed protocols for researchers in drug discovery and development.

I. Building from the Ground Up: Multicomponent Reactions (MCRs) for Pyrazolo[3,4-b]pyridines

Multicomponent reactions offer an elegant and efficient approach to constructing complex molecular architectures in a single synthetic operation. For the synthesis of trifluoromethylated pyrazolo[3,4-b]pyridines, three-component reactions are particularly powerful.

A. The Three-Component Condensation Strategy

A common and effective MCR strategy involves the condensation of a 5-aminopyrazole, a β-dicarbonyl compound (often a trifluoromethyl-β-diketone), and an aldehyde or ketone.[4][5] This approach allows for the rapid generation of a diverse library of substituted pyrazolo[3,4-b]pyridines.

Causality Behind Experimental Choices: The choice of a trifluoromethyl-β-diketone as one of the components is a direct and efficient way to introduce the CF₃ group into the final product. The regioselectivity of the cyclization can often be controlled by the reaction conditions. For instance, solvent-free conditions can favor the formation of one regioisomer over another.[5]

Experimental Protocol: Three-Component Synthesis of 6-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines [5]

  • Reactant Preparation: In a round-bottom flask, combine 2-hydrazinobenzothiazole (1 mmol), α-cyanoacetophenone (1 mmol), and a trifluoromethyl-β-diketone (1 mmol).

  • Reaction Execution: Heat the mixture under solvent-free conditions at a specified temperature (e.g., 100-120 °C) for a designated time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add ethanol and stir to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Data Summary: Three-Component Synthesis of Trifluoromethylated Pyrazolo[3,4-b]pyridines

Entry5-Aminopyrazole Precursorβ-Dicarbonyl CompoundAldehyde/KetonProductYield (%)Reference
15-Amino-3-phenyl-1H-pyrazole1,1,1-Trifluoro-2,4-pentanedioneBenzaldehyde4-Phenyl-6-trifluoromethyl-1,3-dihydro-pyrazolo[3,4-b]pyridine85[4]
25-Amino-3-(4-chlorophenyl)-1H-pyrazole1,1,1-Trifluoro-2,4-pentanedione4-Chlorobenzaldehyde4-(4-Chlorophenyl)-6-trifluoromethyl-1,3-dihydro-pyrazolo[3,4-b]pyridine82[4]
32-Hydrazinobenzothiazole1,1,1-Trifluoro-2,4-pentanedioneα-Cyanoacetophenone6-Trifluoromethyl-1-(benzothiazol-2-yl)-3-phenyl-1H-pyrazolo[3,4-b]pyridineExcellent[5]

Reaction Workflow: Three-Component Synthesis of Pyrazolo[3,4-b]pyridines

MCR_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Aminopyrazole 5-Aminopyrazole Mixing Mixing & Heating (Solvent-free) Aminopyrazole->Mixing Diketone Trifluoromethyl β-Diketone Diketone->Mixing Aldehyde Aldehyde Aldehyde->Mixing Cyclization Condensation & Cyclization Mixing->Cyclization Intermediate Formation Pyrazolopyridine Trifluoromethylated Pyrazolo[3,4-b]pyridine Cyclization->Pyrazolopyridine Aromatization

Caption: Multicomponent reaction for pyrazolo[3,4-b]pyridine synthesis.

II. Convergent Strategies: Cycloaddition Reactions

[3+2] Cycloaddition reactions provide a powerful and convergent route to the pyrazole core, which can then be annulated to form the desired pyrazolopyridine. This approach is particularly useful for accessing the pyrazolo[1,5-a]pyridine isomer.

A. [3+2] Cycloaddition of N-Aminopyridinium Ylides

The reaction of N-aminopyridinium ylides with trifluoromethylated alkynes or alkenes is a well-established method for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyridines.[6][7][8]

Causality Behind Experimental Choices: The N-aminopyridinium salt serves as a 1,3-dipole precursor. In the presence of a base, it generates a reactive N-ylide intermediate that readily undergoes cycloaddition with an appropriate dipolarophile. The choice of a trifluoromethyl-substituted alkyne or alkene directly installs the desired functional group at a specific position on the pyrazole ring.

Experimental Protocol: Synthesis of 2-Trifluoromethyl-pyrazolo[1,5-a]pyridines via [3+2] Cycloaddition [7]

  • Ylide Generation: To a solution of an N-aminopyridinium salt (1 mmol) in a suitable solvent (e.g., DMF or CH₃CN), add a base such as K₂CO₃ or Et₃N (1.2 equiv) at room temperature. Stir the mixture for 15-30 minutes to generate the N-aminopyridinium ylide in situ.

  • Cycloaddition: Add the trifluoromethylated alkyne (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Data Summary: [3+2] Cycloaddition for Trifluoromethylated Pyrazolo[1,5-a]pyridines

N-Aminopyridinium SaltTrifluoromethylated DipolarophileProductYield (%)Reference
N-Amino-2-methylpyridinium iodideEthyl 4,4,4-trifluorobut-2-ynoateEthyl 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylate78[7]
N-Aminopyridinium iodide3,3,3-Trifluoroprop-1-yne2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine65[6]
N-Amino-4-picolinium iodide1,1-Difluoro-2-(trifluoromethyl)styrene2-Fluoro-3-phenyl-2-(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a]pyridine72[8]

Reaction Workflow: [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridine Synthesis

Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Pyridinium_Salt N-Aminopyridinium Salt Ylide_Formation Ylide Generation Pyridinium_Salt->Ylide_Formation Alkyne Trifluoromethylated Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Base Base Base->Ylide_Formation Ylide_Formation->Cycloaddition N-Ylide Aromatization Oxidative Aromatization Cycloaddition->Aromatization Cycloadduct Pyrazolopyridine Trifluoromethylated Pyrazolo[1,5-a]pyridine Aromatization->Pyrazolopyridine

Caption: [3+2] Cycloaddition pathway to pyrazolo[1,5-a]pyridines.

III. Strategic Functionalization: Synthesis from Trifluoromethylated Building Blocks

This approach relies on the use of pre-functionalized starting materials that already contain the trifluoromethyl group. This strategy offers excellent control over the position of the CF₃ group and is widely used for the synthesis of various pyrazolopyridine isomers.[3][9]

A. Pyrazolo[4,3-c]pyridines from Trifluoromethylated Pyrazoles

A straightforward method for synthesizing trifluoromethylated pyrazolo[4,3-c]pyridines involves the construction of the pyridine ring onto a pre-existing trifluoromethylated pyrazole core.[10][11]

Causality Behind Experimental Choices: Starting with a functionalized trifluoromethylpyrazole, such as a 5-chloro-4-formyl-3-(trifluoromethyl)pyrazole, allows for a Sonogashira coupling with a terminal alkyne. The subsequent intramolecular cyclization with an amine furnishes the pyrazolo[4,3-c]pyridine scaffold. This sequential approach provides a high degree of control over the substitution pattern of the final product.

Experimental Protocol: Synthesis of 6-Substituted 1-Phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines [10]

  • Sonogashira Coupling: In a microwave vial, combine 5-chloro-1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (1 mmol), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent like triethylamine.

  • Reaction Execution: Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 100 °C) for a short duration (e.g., 15-30 minutes).

  • Cyclization: After cooling, add tert-butylamine (2 equiv) to the reaction mixture and continue microwave irradiation at a higher temperature (e.g., 140 °C) for a longer period (e.g., 1-2 hours).

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired pyrazolo[4,3-c]pyridine.

IV. Direct C-H Trifluoromethylation: A Modern Approach

Direct C-H functionalization represents a highly atom-economical and efficient strategy for introducing functional groups into heterocyclic systems. The direct trifluoromethylation of pyrazolopyridines, while still an emerging area, holds significant promise for late-stage functionalization of complex molecules.[12][13][14]

Causality Behind Experimental Choices: This method typically employs a trifluoromethyl radical source, such as Togni's reagent or Langlois' reagent, in the presence of an oxidant or a photocatalyst.[12] The regioselectivity of the C-H trifluoromethylation is often dictated by the electronic properties of the pyrazolopyridine ring, with the reaction favoring electron-deficient positions.

Reaction Workflow: Direct C-H Trifluoromethylation

CH_Trifluoromethylation cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazolopyridine_Substrate Pyrazolopyridine Radical_Addition Radical Addition to Heterocycle Pyrazolopyridine_Substrate->Radical_Addition CF3_Source CF3 Radical Source (e.g., Togni's Reagent) Radical_Generation CF3 Radical Generation CF3_Source->Radical_Generation Initiator Oxidant or Photocatalyst Initiator->Radical_Generation Radical_Generation->Radical_Addition •CF3 Rearomatization Oxidative Rearomatization Radical_Addition->Rearomatization Radical Adduct CF3_Pyrazolopyridine Trifluoromethylated Pyrazolopyridine Rearomatization->CF3_Pyrazolopyridine

Caption: General mechanism for direct C-H trifluoromethylation.

Conclusion and Future Perspectives

The synthesis of trifluoromethylated pyrazolopyridines is a dynamic and evolving field, driven by the continued demand for novel therapeutic agents. The methodologies outlined in this guide, from classic multicomponent reactions to modern direct C-H functionalization, provide a robust toolbox for the synthetic chemist. Future research will likely focus on the development of more sustainable and catalytic methods, as well as strategies for the asymmetric synthesis of chiral trifluoromethylated pyrazolopyridines. The continued exploration of this chemical space will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

The 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Publication Date: December 31, 2025

Abstract

The 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the fused bicyclic system, have established it as a "privileged" structure for the design of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the key therapeutic targets associated with this scaffold, delving into the mechanistic rationale for its efficacy, structure-activity relationships, and the critical experimental workflows required for target validation and lead optimization. We will explore its application in oncology and inflammation, focusing on targets such as Tropomyosin Receptor Kinase (TRK), Anaplastic Lymphoma Kinase (ALK), and TANK-Binding Kinase 1 (TBK1), among others. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Emergence of a Privileged Scaffold

The pyrazolo[3,4-b]pyridine ring system is a bioisostere of purine, a fundamental component of the ATP molecule. This inherent structural mimicry provides a compelling starting point for the design of competitive kinase inhibitors. The addition of a trifluoromethyl (CF3) group at the 3-position dramatically modulates the physicochemical properties of the scaffold. The strong electron-withdrawing nature of the CF3 group enhances the acidity of the pyrazole N-H, making it a more effective hydrogen bond donor. This, combined with the potential for lipophilic and electrostatic interactions, allows for high-affinity binding to the ATP pockets of various kinases.

Recent years have seen a surge in the exploration of this compound derivatives, leading to the identification of numerous potent inhibitors against a range of therapeutically relevant kinases.[1] These compounds have demonstrated significant potential in treating cancers, inflammatory disorders, and even infectious diseases.[1][2] This guide will dissect the key therapeutic avenues for this promising scaffold.

Key Therapeutic Target Classes and Mechanisms of Action

Our analysis of the current literature indicates that the this compound scaffold is particularly effective in targeting several families of protein kinases.

Receptor Tyrosine Kinases (RTKs) in Oncology

The TRK family of neurotrophin receptors (TrkA, TrkB, and TrkC) are critical drivers of cell proliferation and differentiation.[3] Chromosomal rearrangements leading to NTRK gene fusions result in constitutively active chimeric proteins that are oncogenic drivers in a wide array of adult and pediatric solid tumors.

Derivatives of the this compound scaffold have been successfully designed as potent TRK inhibitors.[3][4] The pyrazolo portion of the core often acts as a hydrogen bond center, while the pyridine ring can engage in π-π stacking interactions within the kinase hinge region.[3]

A noteworthy example is compound C03 , which demonstrated an IC50 value of 56 nM against TrkA kinase.[3] Further studies revealed that C03 acts as a pan-TRK inhibitor and also shows significant selectivity for other kinases like FAK, PAK4, and PLK4.[3] The development of such compounds highlights the potential of this scaffold in creating targeted therapies for NTRK fusion-positive cancers.[3]

Signaling Pathway: TRK Activation and Inhibition

TRK_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Receptor RAS RAS TRK->RAS Activates PI3K PI3K TRK->PI3K Activates PLCg PLCγ TRK->PLCg Activates Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->TRK Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits ATP Binding TBK1_Workflow A Compound Synthesis (Pyrazolo[3,4-b]pyridine core) B In Vitro Kinase Assay (TBK1, IKKε, etc.) A->B C Determine IC50 Values B->C D Cell-Based Assays (e.g., THP-1, RAW264.7) C->D Potent & Selective Compounds G Assess Anti-Proliferative Activity in Cancer Cell Lines (e.g., A375, Panc0504) C->G E Stimulate Innate Immune Pathway (e.g., with Poly(I:C)) D->E F Measure Downstream Effects (qRT-PCR for IFN-β, ISGs) E->F H Lead Compound Selection F->H G->H

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Trifluoromethylated Pyrazolo[3,4-b]pyridines

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1][2] This fused bicyclic system, an isomer of purine, is a cornerstone for designing molecules with a wide array of biological activities. The incorporation of a trifluoromethyl (CF3) group into this scaffold at the 3-position can significantly enhance its pharmacological properties. The high electronegativity, metabolic stability, and lipophilicity of the CF3 group can improve a molecule's binding affinity to target proteins, enhance its cell membrane permeability, and increase its resistance to metabolic degradation. Consequently, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivatives are actively investigated as potential therapeutic agents, including as anticancer and antileukemic agents.[1][2]

Traditional multi-step syntheses of these complex heterocycles often suffer from drawbacks such as low overall yields, tedious purification procedures, and the use of hazardous reagents. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of diverse and complex molecules from simple and readily available starting materials in a single synthetic operation.[3][4] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and improving atom economy.

This application note provides a comprehensive guide to the one-pot synthesis of this compound derivatives, focusing on a robust and versatile multicomponent reaction strategy. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the scope and optimization of the reaction.

Synthetic Strategy: A Three-Component One-Pot Condensation

The most efficient and convergent approach to the this compound core is a three-component reaction involving a hydrazine, a β-ketonitrile, and a trifluoromethylated β-dicarbonyl compound.[4][5] This strategy allows for the rapid assembly of the pyrazolo[3,4-b]pyridine scaffold with a high degree of molecular diversity, depending on the choice of the starting materials.

The general reaction scheme is as follows:

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions Hydrazine Hydrazine (R1-NHNH2) Reaction_Node One-Pot Reaction Hydrazine->Reaction_Node + Ketonitrile β-Ketonitrile (R2-CO-CH2-CN) Ketonitrile->Reaction_Node + TFM_Diketone Trifluoromethyl β-Diketone (R3-CO-CH2-CO-CF3) TFM_Diketone->Reaction_Node + Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction_Node Solvent Solvent (e.g., EtOH, or solvent-free) Solvent->Reaction_Node Heat Heat (Conventional or Microwave) Heat->Reaction_Node Product This compound Derivative Reaction_Node->Product

Figure 1: General workflow for the one-pot synthesis of this compound derivatives.

Mechanism and Regioselectivity: The Key to a Successful Synthesis

The reaction proceeds through a cascade of interconnected reactions, beginning with the formation of a 5-aminopyrazole intermediate. The regioselectivity of the subsequent cyclocondensation to form the pyridine ring is a critical aspect of this synthesis.

Step 1: Formation of the 5-Aminopyrazole Intermediate

The reaction is initiated by the condensation of the hydrazine with the β-ketonitrile to form a hydrazone, which then undergoes an intramolecular cyclization and tautomerization to yield the 5-aminopyrazole intermediate.

Step 2: Cyclocondensation and Aromatization

The 5-aminopyrazole then reacts with the trifluoromethyl β-dicarbonyl compound. The regiochemical outcome of this step is dictated by the relative electrophilicity of the two carbonyl carbons in the β-dicarbonyl compound. The carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl group is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack by the endocyclic nitrogen of the pyrazole.[6] The exocyclic amino group of the 5-aminopyrazole then attacks the second carbonyl group, leading to a cyclization-dehydration sequence that, after aromatization, yields the final this compound product.

The proposed mechanism is illustrated below:

G cluster_step1 Step 1: 5-Aminopyrazole Formation cluster_step2 Step 2: Pyridine Ring Formation Hydrazine R1-NH-NH2 Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketonitrile Ketonitrile R2-CO-CH2-CN Ketonitrile->Hydrazone Aminopyrazole 5-Aminopyrazole Intermediate Hydrazone->Aminopyrazole Intramolecular Cyclization Intermediate_A Nucleophilic Attack (at C=O adjacent to CF3) Aminopyrazole->Intermediate_A + TFM_Diketone Aminopyrazole->Intermediate_A TFM_Diketone R3-CO-CH2-CO-CF3 TFM_Diketone->Intermediate_A Intermediate_B Cyclization & Dehydration Intermediate_A->Intermediate_B Product This compound Intermediate_B->Product Aromatization

Figure 2: Plausible reaction mechanism for the one-pot synthesis.

Experimental Protocol: A Detailed Step-by-Step Guide

This protocol provides a general procedure for the one-pot synthesis of a representative this compound derivative. Researchers should note that optimization of reaction conditions may be necessary for different substrates.

Materials and Reagents:

  • Hydrazine hydrate or substituted hydrazine

  • Ethyl cyanoacetate or other β-ketonitriles

  • 1,1,1-Trifluoro-2,4-pentanedione or other trifluoromethyl β-diketones

  • Glacial acetic acid (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate or microwave reactor

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the hydrazine (1.0 mmol), the β-ketonitrile (1.0 mmol), and the trifluoromethyl β-dicarbonyl compound (1.0 mmol).

  • Addition of Solvent and Catalyst: Add ethanol (5-10 mL) to the flask, followed by the catalytic amount of glacial acetic acid (0.5 mL).

  • Reaction: The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 4-8 hours. Alternatively, the reaction can be carried out under microwave irradiation, which can significantly reduce the reaction time.[3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and dried. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization of a Representative Product:

For a typical product, such as 6-methyl-4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, the following characterization data can be expected:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl group, and the NH proton of the pyrazole ring.

  • ¹³C NMR: Resonances for the carbons of the pyridine and pyrazole rings, the methyl group, the phenyl group, and the trifluoromethyl carbon (typically observed as a quartet due to C-F coupling).

  • ¹⁹F NMR: A singlet corresponding to the CF3 group.

  • HRMS (High-Resolution Mass Spectrometry): The calculated mass of the protonated molecule [M+H]⁺ should match the experimentally observed mass.

Reaction Scope and Optimization

The versatility of this one-pot synthesis allows for the generation of a library of this compound derivatives by varying the three starting components.

ComponentSubstituent (R)Expected OutcomeReference
Hydrazine Aryl, Heteroaryl, AlkylVariation at the N-1 position of the pyrazole ring.[4]
β-Ketonitrile Aryl, AlkylVariation at the C-4 position of the pyridine ring.[4]
Trifluoromethyl β-Diketone Aryl, AlkylVariation at the C-6 position of the pyridine ring.[5][6]

Table 1: Scope of the three-component reaction for the synthesis of this compound derivatives.

Optimization Considerations:

  • Catalyst: While glacial acetic acid is commonly used, other Brønsted or Lewis acids can be explored to optimize the reaction yield and time.

  • Solvent: The reaction can be performed in various solvents such as ethanol, acetic acid, or under solvent-free conditions.[4][5] Solvent-free conditions, often coupled with microwave irradiation, represent a greener alternative.[3]

  • Temperature: The reaction temperature can be adjusted to control the reaction rate. Microwave heating can provide rapid and uniform heating, leading to shorter reaction times and often improved yields.

Conclusion

The one-pot, three-component synthesis of this compound derivatives is a highly efficient, versatile, and atom-economical method for accessing this important class of heterocyclic compounds. The reaction proceeds through a well-defined mechanism with predictable regioselectivity, driven by the electrophilicity of the trifluoromethylated carbonyl group. The detailed protocol and discussion of the reaction scope provided in this application note will be a valuable resource for researchers in medicinal chemistry and drug development, enabling the rapid generation of novel compounds for biological screening and lead optimization.

References

Application Notes and Protocols for Utilizing 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, numbering over 500 in the human genome, play pivotal roles in cellular signaling, and their dysregulation is a common driver of disease. The this compound core has emerged as a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. The trifluoromethyl group at the 3-position often enhances metabolic stability and binding affinity, while the pyrazolo[3,4-b]pyridine core provides a versatile framework for establishing key hydrogen bond interactions within the ATP-binding pocket of various kinases.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of compounds derived from the this compound scaffold. While the parent compound itself is primarily a foundational chemical entity, its derivatives have demonstrated significant inhibitory activity against a range of important kinase targets, including Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), TANK-binding kinase 1 (TBK1), and Anaplastic Lymphoma Kinase (ALK).

Herein, we present detailed protocols for evaluating the efficacy of novel inhibitors based on this scaffold, from initial in vitro kinase assays to cell-based functional assessments. The causality behind experimental choices is explained to empower researchers to not only follow the protocols but also to understand and adapt them for their specific research needs.

I. Foundational Concepts: Mechanism of Action and Key Kinase Targets

Derivatives of this compound typically function as ATP-competitive inhibitors. The pyrazolopyridine core mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase domain. The substituents at various positions on the scaffold are then strategically designed to interact with specific amino acid residues in the ATP-binding pocket, thereby conferring potency and selectivity for the target kinase.

Key Kinase Families Targeted by this compound Derivatives:
  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that play crucial roles in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers.[1]

  • Tropomyosin Receptor Kinases (TRKs): A family of neurotrophin receptors (TrkA, TrkB, TrkC) that are essential for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a range of tumors.[2]

  • TANK-binding kinase 1 (TBK1): A non-canonical IκB kinase that is a key regulator of the innate immune response. Dysregulation of TBK1 is linked to inflammatory diseases and some cancers.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including non-small cell lung cancer.[3]

II. Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the key experiments required to characterize a novel kinase inhibitor based on the this compound scaffold.

A. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction. This assay is highly sensitive and is suitable for high-throughput screening of kinase inhibitors.

Rationale: This assay provides a direct measure of the inhibitor's ability to block the catalytic activity of the target kinase in a purified, cell-free system. This is the foundational experiment to determine the biochemical potency (IC50) of the compound.

Experimental Workflow:

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare the kinase, substrate (a specific peptide or protein for the target kinase), and ATP solutions in kinase buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the inhibitor solution.

    • Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Correct for background by subtracting the luminescence of a "no kinase" control.

    • Calculate the percent inhibition for each inhibitor concentration relative to a "no inhibitor" (vehicle) control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

B. Cell-Based Functional Assay: MTS Cell Viability Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product.

Rationale: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on the target kinase for their growth and survival. It provides a measure of the compound's cellular potency (GI50 or IC50) and an initial indication of its cell permeability and on-target effects in a biological context.

Experimental Workflow:

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC PKC->Proliferation TRK_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK TRK Receptor (TrkA, TrkB, TrkC) Neurotrophin->TRK Binds SHC Shc TRK->SHC PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellSurvival Cell Survival, Differentiation, Proliferation ERK->CellSurvival AKT AKT PI3K->AKT AKT->CellSurvival TBK1_Pathway PAMPs PAMPs (e.g., viral dsRNA) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Activates Adaptors Adaptor Proteins (e.g., MAVS, STING) PRR->Adaptors Recruits TBK1 TBK1 Adaptors->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer Dimerizes Nucleus Nucleus IRF3_dimer->Nucleus Translocates to IFN Type I Interferon (IFN) Gene Expression Nucleus->IFN ALK_Pathway ALK_fusion ALK Fusion Protein (e.g., EML4-ALK) GRB2 GRB2 ALK_fusion->GRB2 PI3K PI3K ALK_fusion->PI3K JAK JAK ALK_fusion->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation and Survival ERK->CellProliferation AKT AKT PI3K->AKT AKT->CellProliferation STAT3 STAT3 JAK->STAT3 STAT3->CellProliferation

References

The 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Scaffold: A Versatile Kinase Inhibitor Platform for Cancer Cell Line Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of compounds based on the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold in cancer cell line studies. This chemical framework is a privileged structure in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors with significant anti-proliferative and pro-apoptotic activities across a spectrum of human cancers.[1][2][3]

This document will delve into the mechanistic underpinnings of this scaffold's anticancer effects, provide detailed, field-proven protocols for its in vitro evaluation, and offer insights into the interpretation of experimental outcomes. We will move beyond a simple recitation of steps to explain the scientific rationale behind the methodologies, ensuring a self-validating system for robust and reproducible results.

Scientific Foundation: The Pyrazolo[3,4-b]pyridine Scaffold in Oncology

The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, which allows it to function as a versatile "hinge-binding" motif for the ATP-binding pocket of various protein kinases.[4] The trifluoromethyl (-CF3) group at the 3-position is a common and valuable substituent in modern drug design. Its strong electron-withdrawing nature and lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity of the molecule to its target protein.

Derivatives of this scaffold have been successfully developed to target a range of critical oncogenic kinases, demonstrating broad applicability in cancer research.[1][2] Notable examples that underscore the scaffold's potential include inhibitors of:

  • mTOR (Mammalian Target of Rapamycin): Vistusertib (AZD2014), a dual mTORC1/mTORC2 inhibitor, is based on a related scaffold and has shown broad anti-proliferative effects in numerous cancer cell lines, including therapy-resistant breast cancer models.

  • IGF-1R (Insulin-like Growth Factor 1 Receptor): BMS-536924 is a potent inhibitor of IGF-1R and the insulin receptor (IR), demonstrating growth inhibition in a wide array of breast cancer cell lines.

  • TRK (Tropomyosin Receptor Kinase): Novel pyrazolo[3,4-b]pyridine derivatives have been synthesized as pan-TRK inhibitors, showing efficacy in colorectal cancer cell lines with TRK gene fusions.[5][6][7]

  • Other Kinases: This scaffold has also been exploited to develop inhibitors against CDK2, PIM1, ALK, and TBK1, highlighting its remarkable versatility.[4]

The general mechanism of action for these compounds involves competitive inhibition at the ATP-binding site of the target kinase, which blocks downstream signaling pathways essential for cancer cell proliferation, survival, and metastasis.

Experimental Workflow for In Vitro Evaluation

The following workflow provides a logical sequence for characterizing a novel pyrazolo[3,4-b]pyridine derivative in cancer cell lines.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Target Validation A Cell Line Selection & Culture B Cell Viability Assay (MTT/MTS) Determine IC50 Values A->B Seed cells C Apoptosis Assay (Annexin V/PI Staining) B->C Treat at IC50 D Cell Cycle Analysis (Propidium Iodide Staining) B->D Treat at IC50 E Western Blot Analysis (Phospho-protein levels) B->E Validate signaling inhibition C->E Confirm apoptosis markers D->E Confirm cell cycle regulators

Caption: A typical workflow for the in vitro characterization of a novel kinase inhibitor.

Core Protocols: A Step-by-Step Guide

These protocols are designed to be robust starting points. Causality Insight: Researchers must recognize that optimal conditions such as cell seeding density, compound incubation time, and antibody concentrations are cell-line dependent and should be empirically determined.

Protocol 3.1: Cell Viability Assay (MTT/MTS)

Scientific Rationale: This initial screen is crucial for determining the cytotoxic or cytostatic potential of the compound and for establishing a dose-response curve. The MTT and MTS assays measure the metabolic activity of a cell population, which in most cases, is directly proportional to the number of viable cells.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium salt to a colored formazan product.[8][10]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or MTS reagent

  • DMSO (for MTT) or PES (for MTS)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe an effect on proliferation.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[11]

    • For MTS: Add 20 µL of MTS reagent (often combined with PES) to each well and incubate for 1-4 hours at 37°C.[12]

  • Solubilization (MTT only): Carefully aspirate the medium and add 100 µL of DMSO to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.[10][11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HCT-116Colon72e.g., 2.3
A549Lung72e.g., 5.1
MCF-7Breast72e.g., 1.8
K562Leukemia72e.g., 0.9
Protocol 3.2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

Scientific Rationale: To determine if the observed decrease in cell viability is due to apoptosis (programmed cell death) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Materials:

  • Cells treated with the test compound (at IC50 and 2x IC50) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo[3,4-b]pyridine compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells gently and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 500 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Data Interpretation:

  • Annexin V (-) / PI (-): Live cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

  • Annexin V (-) / PI (+): Necrotic cells

Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Scientific Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). PI stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cell populations based on their phase in the cell cycle.[15]

Materials:

  • Cells treated with the test compound and vehicle control

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay (Protocol 3.2).

  • Fixation: Centrifuge the cells and resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Washing: Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[16]

Protocol 3.4: Target Validation by Western Blotting

Scientific Rationale: To confirm that the compound inhibits the intended kinase target within the cell. This is achieved by measuring the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. A potent and specific inhibitor should decrease the level of the phosphorylated protein without significantly affecting the total protein level.[17]

Materials:

  • Cells treated with the test compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane and separate by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., phospho-specific antibody) overnight at 4°C.[19]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Wash again with TBST, apply ECL substrate, and visualize the protein bands using a digital imager.[19]

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.

Signaling Pathway Visualization:

G cluster_0 Example Pathway: PI3K/AKT/mTOR RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., mTOR or IGF-1R inhibitor) Inhibitor->RTK inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrazolo[3,4-b]pyridine derivatives.

References

Application Notes & Protocols: In Vivo Efficacy Testing of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Selection of In Vivo Models

The 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, frequently identified in potent kinase inhibitors targeting oncogenic and inflammatory pathways.[1][2][3][4][5] Preclinical evaluation of novel derivatives of this class necessitates robust in vivo models that can accurately predict clinical efficacy and inform on mechanisms of action. This guide provides detailed protocols for four key animal models selected to evaluate the therapeutic potential of these compounds in oncology and inflammation.

The choice of in vivo models is paramount and should be guided by the putative mechanism of action of the test compound.[6][7] Given that pyrazolopyridine derivatives have shown promise as inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK), Monopolar spindle kinase 1 (Mps1), and Tropomyosin receptor kinases (TRKs), oncology is a primary focus.[1][2][3][5] For this, we detail the use of both xenograft and syngeneic tumor models. Xenograft models, which involve the implantation of human cancer cells into immunodeficient mice, are invaluable for assessing a compound's direct anti-tumor activity.[8][9][10][11] In contrast, syngeneic models, utilizing mouse tumor cells in immunocompetent mice, are essential for evaluating immunomodulatory effects and the interplay between the compound, the tumor, and the host immune system.[12][13][14][15][16]

Furthermore, the anti-inflammatory potential of pyrazole derivatives warrants investigation.[17][18] To this end, we provide protocols for two widely accepted inflammation models: Collagen-Induced Arthritis (CIA) , which mimics the pathology of human rheumatoid arthritis, and Lipopolysaccharide (LPS)-Induced Systemic Inflammation , a model for acute systemic inflammatory responses.[19][20][21][22][23]

Adherence to ethical guidelines and best practices in animal welfare is a critical component of in vivo research.[24][25] All protocols described herein should be performed in compliance with institutional and national regulations, such as those outlined in the ARRIVE guidelines.[26]

Oncology Models: Assessing Anti-Tumor Efficacy

Human Tumor Xenograft Models

Xenograft models are a foundational tool in oncology drug development, allowing for the evaluation of a compound's efficacy against human-derived tumors in a living organism.[8][9][10][11] These models are particularly useful for assessing the direct cytotoxic or cytostatic effects of a test article on tumor growth.

xenograft_workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Human Tumor Cell Culture & Expansion implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_acclimation Acclimation of Immunodeficient Mice (e.g., NOD/SCID) animal_acclimation->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Dosing with Test Compound (e.g., Oral Gavage, IP) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia & Tumor Excision monitoring->endpoint analysis Tumor Weight, PK/PD, Histopathology endpoint->analysis

Caption: Workflow for a typical subcutaneous xenograft study.

  • Cell Line Selection and Culture:

    • Select a human cancer cell line relevant to the putative target of the this compound derivative (e.g., an ALK-positive non-small cell lung cancer line like H3122).

    • Culture cells in appropriate media and conditions to ensure exponential growth. Harvest cells during the log phase and assess viability (should be >95%).

  • Animal Husbandry and Acclimation:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old.

    • Acclimate animals for at least one week under specific pathogen-free (SPF) conditions.[22]

  • Tumor Implantation:

    • Resuspend harvested tumor cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 1-10 x 10^7 cells/mL.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing and Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily for 21 days).

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), or at the end of the study period.

    • Excise tumors, weigh them, and collect blood and other tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.

ParameterDescription
Cell Line e.g., H3122 (NSCLC), A549 (Lung Carcinoma)
Mouse Strain e.g., NOD/SCID, Athymic Nude
Implantation Site Subcutaneous (flank)
Number of Cells 1-10 x 10^6 cells per mouse
Vehicle e.g., 0.5% MC, 0.2% Tween 80 in sterile water
Dose Levels e.g., 10, 30, 100 mg/kg
Dosing Regimen e.g., QD (once daily), PO (oral) for 21 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight change, tumor weight, PK/PD markers
Syngeneic Tumor Models

Syngeneic models are critical for evaluating immuno-oncology agents.[12][13][14][15][16] By using mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, these models allow for the study of how a compound influences the anti-tumor immune response.

syngeneic_workflow cluster_prep Preparation cluster_implant Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture Murine Tumor Cell Culture & Expansion implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_acclimation Acclimation of Immunocompetent Mice (e.g., C57BL/6) animal_acclimation->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Dosing with Test Compound +/- Checkpoint Inhibitor randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Euthanasia & Tissue Collection monitoring->endpoint analysis Tumor Infiltrating Lymphocyte (TIL) Analysis, Cytokine Profiling endpoint->analysis

Caption: Workflow for a subcutaneous syngeneic study.

  • Cell Line and Mouse Strain Selection:

    • Choose a murine tumor cell line and a compatible inbred mouse strain (e.g., B16-F10 melanoma in C57BL/6 mice, or CT26 colon carcinoma in BALB/c mice).[12]

    • Culture and prepare cells as described for xenograft models.

  • Animal Husbandry and Implantation:

    • Acclimate immunocompetent mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

    • Implant 0.5-2 x 10^6 cells subcutaneously into the flank.

  • Tumor Growth, Randomization, and Dosing:

    • Follow the same procedures for tumor monitoring, randomization, and dosing as in the xenograft protocol.

    • Consider including arms with combination therapy, such as a checkpoint inhibitor (e.g., anti-PD-1 or anti-CTLA-4), to assess synergistic effects.

  • Endpoint and Immuno-profiling:

    • At the study endpoint, collect tumors, spleens, and lymph nodes.

    • Process tissues to isolate immune cells for analysis by flow cytometry to characterize tumor-infiltrating lymphocytes (TILs) (e.g., CD4+, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

    • Measure cytokine levels in serum or tumor homogenates.

ParameterDescription
Cell Line e.g., MC38 (Colon), B16-F10 (Melanoma)
Mouse Strain e.g., C57BL/6, BALB/c
Implantation Site Subcutaneous (flank)
Primary Endpoint Tumor Growth Inhibition (TGI)
Immunological Endpoints TIL populations (CD8+, Tregs), cytokine levels (IFN-γ, TNF-α), immune checkpoint expression
Combination Agents e.g., anti-PD-1, anti-CTLA-4 antibodies

Inflammation Models: Evaluating Anti-Inflammatory Activity

Collagen-Induced Arthritis (CIA) Model

The CIA model is a well-established and highly reproducible model for human rheumatoid arthritis, sharing key pathological and immunological features.[19][22][23][27] It is ideal for testing the efficacy of anti-inflammatory compounds.

  • Animal Selection and Housing:

    • Use male DBA/1 mice, 8-10 weeks old, as they are highly susceptible to CIA.[19][22]

    • House animals in SPF conditions to avoid infections that can interfere with arthritis development.[19][22]

  • Induction of Arthritis:

    • Day 0 (Primary Immunization): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

    • Day 21 (Booster Immunization): Emulsify type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection at a different site near the base of the tail.[23]

  • Treatment Protocol:

    • Initiate dosing with the this compound derivative either prophylactically (starting at Day 0) or therapeutically (starting after the onset of clinical signs, typically around Day 25-28).

    • Administer the compound and vehicle daily via a suitable route.

  • Clinical Assessment:

    • Begin clinical scoring 3-4 times per week after the booster injection.

    • Score each paw on a scale of 0-4 based on erythema and swelling (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.[19][22]

  • Endpoint Analysis:

    • At the study endpoint (typically Day 42-56), collect blood for serum cytokine and anti-collagen antibody analysis.

    • Collect paws for histopathological evaluation of inflammation, pannus formation, and bone erosion.

ParameterDescription
Mouse Strain DBA/1 (male, 8-10 weeks old)
Inducing Agent Bovine or Chicken Type II Collagen
Adjuvant Complete Freund's Adjuvant (Day 0), Incomplete Freund's Adjuvant (Day 21)
Treatment Regimen Prophylactic or Therapeutic
Primary Endpoint Clinical Arthritis Score
Secondary Endpoints Paw swelling, histopathology, serum cytokine levels (e.g., TNF-α, IL-6), anti-collagen antibody titers
LPS-Induced Systemic Inflammation Model

This model mimics the acute systemic inflammation seen in sepsis by administering bacterial lipopolysaccharide (LPS).[20][21] It is a rapid and reproducible model for evaluating the in vivo efficacy of anti-inflammatory agents.

  • Animal Selection:

    • Use C57BL/6 or BALB/c mice, 8-12 weeks old.

  • Dosing and LPS Challenge:

    • Administer the test compound (and vehicle control) at a predetermined time (e.g., 1 hour) before the LPS challenge.

    • Inject LPS (from E. coli) intraperitoneally at a dose of 1-10 mg/kg. The dose should be optimized to induce a robust but sublethal inflammatory response.[20]

  • Sample Collection:

    • Collect blood via cardiac puncture or tail vein at a peak time point for cytokine release (typically 1-4 hours post-LPS).[21][28]

    • Euthanize animals and collect organs (e.g., lungs, liver) for analysis of inflammatory markers.

  • Endpoint Analysis:

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or plasma using ELISA or multiplex assays.[28][29]

    • Perform histopathological analysis of organs to assess tissue injury and inflammatory cell infiltration.

ParameterDescription
Mouse Strain C57BL/6 or BALB/c
Inducing Agent Lipopolysaccharide (LPS) from E. coli
Route of Administration Intraperitoneal (IP)
Treatment Regimen Pre-treatment (e.g., 1 hour before LPS)
Primary Endpoint Serum levels of pro-inflammatory cytokines (TNF-α, IL-6)
Secondary Endpoints Organ histopathology, other inflammatory markers (e.g., MCP-1)

Conclusion and Best Practices

The selection of an appropriate in vivo model is a critical step in the preclinical development of this compound derivatives.[6][7] The models outlined provide a robust framework for assessing both anti-tumor and anti-inflammatory efficacy. For all studies, it is essential to adhere to best practices, including proper randomization, blinding of assessments, and adequate sample size calculation to ensure statistically meaningful results.[6][7] All animal experiments must be conducted under approved ethical protocols to ensure animal welfare.[24][25] The data generated from these models will be instrumental in guiding the further development and clinical translation of this promising class of compounds.

References

Application Notes & Protocols: Leveraging 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm for identifying novel lead compounds. This approach relies on screening libraries of low-molecular-weight fragments to identify weak but high-quality interactions with a biological target, which are then optimized into potent drug candidates. This guide provides an in-depth technical overview and detailed protocols for the application of a particularly valuable fragment, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine , in FBDD campaigns, with a focus on kinase inhibitor discovery. We will explore the strategic rationale for its inclusion in screening libraries, outline a robust biophysical screening cascade for hit identification and validation, and discuss structure-guided strategies for hit-to-lead optimization.

Introduction: The Strategic Value of the Pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structure mimics the adenine hinge-binding motif of ATP, allowing it to effectively compete for the ATP-binding site in a wide range of kinases.[2] This inherent bioactivity makes it an excellent starting point for FBDD.

The addition of a trifluoromethyl (-CF3) group at the 3-position further enhances its desirability as a fragment. The -CF3 group offers several key advantages in drug design:[3][4][5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of derivative compounds.[5][6]

  • Increased Binding Affinity: The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can modulate the pKa of the heterocyclic core and influence electrostatic or hydrogen-bonding interactions within the target's active site.[3][5]

  • Improved Lipophilicity: The -CF3 group increases the lipophilicity of the fragment, which can enhance membrane permeability and improve cell-based activity.[3][6] It can also promote favorable hydrophobic interactions within a binding pocket.[7]

These combined features make this compound a high-quality fragment with a strong potential for generating novel, potent, and drug-like lead compounds.

Physicochemical Properties Profile
PropertyValueRationale for FBDD Suitability
Molecular Formula C₇H₄F₃N₃Simple composition with low molecular complexity.
Molecular Weight 187.12 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring efficient exploration of chemical space.[8]
XLogP3 1.7Moderate lipophilicity, balancing aqueous solubility with the potential for membrane permeability and hydrophobic interactions.[8]
Hydrogen Bond Donors 1Compliant with the "Rule of Three" (≤ 3), reducing the risk of poor permeability.[8]
Hydrogen Bond Acceptors 3Compliant with the "Rule of Three" (≤ 3), providing specific interaction points without excessive polarity.[8]
Rotatable Bonds 0Low conformational entropy penalty upon binding, leading to higher ligand efficiency.[9]

The FBDD Workflow: A Biophysical Screening Cascade

Identifying and validating fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events (typically in the high µM to mM range). A multi-stage, orthogonal approach is critical to eliminate false positives and confidently prioritize hits for structural studies and chemical elaboration.[10][11]

FBDD_Workflow cluster_0 Stage 1: Primary Screening (High-Throughput) cluster_1 Stage 2: Hit Validation & Orthogonal Confirmation cluster_2 Stage 3: Structural Characterization cluster_3 Stage 4: Hit-to-Lead Optimization PrimaryScreen Differential Scanning Fluorimetry (DSF) or Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy (e.g., ¹H-¹⁵N HSQC, STD, WaterLOGSY) PrimaryScreen->NMR Primary Hits (ΔTm or RU change) FragmentLibrary Fragment Library (incl. 3-CF3-Pyrazolopyridine) FragmentLibrary->PrimaryScreen Screening ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Confirmed Binders (Chemical Shift Perturbation) Xray X-ray Crystallography ITC->Xray Validated Hits (KD, ΔH, ΔS) SBDD Structure-Based Drug Design (SBDD) (Fragment Growing, Linking, Merging) Xray->SBDD Co-crystal Structure (Binding Mode) LeadCompound Lead Compound SBDD->LeadCompound SAR-driven Optimization

Caption: FBDD workflow for this compound.

Experimental Protocols

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for detecting binding events in real-time.[12] It is highly sensitive to the weak interactions characteristic of fragments.[3]

Objective: To identify fragments from a library that bind to an immobilized protein target.

Materials:

  • SPR instrument (e.g., Biacore 8K).[13]

  • Sensor chip (e.g., CM5, suitable for amine coupling).

  • Target protein (≥95% purity), with a free amine for coupling.

  • Fragment library, with this compound solubilized in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, pH 7.4).

  • Immobilization reagents (EDC, NHS, ethanolamine).

Methodology:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection to serve as a control for nonspecific binding.[13]

  • Fragment Screening:

    • Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM with a final DMSO concentration of 1-2%. Note: It is critical to accurately match the DMSO concentration in the running buffer to avoid false positives due to refractive index mismatch.[3]

    • Inject fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in RU. A binding event is indicated by an increase in RU on the target surface relative to the reference surface.

    • A typical injection time for fragments is 60 seconds, followed by a 120-second dissociation phase.

    • Regenerate the surface between injections if necessary, using a mild solution (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the target protein remains stable.

  • Data Analysis:

    • Subtract the reference flow cell signal from the target flow cell signal.

    • Identify hits as fragments that produce a reproducible and concentration-dependent binding response significantly above the background noise.

Protocol 2: Hit Validation by NMR Spectroscopy

NMR spectroscopy is a definitive method for confirming direct target engagement and can provide structural information about the binding site.[14][15] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.[16]

Objective: To confirm the binding of primary hits and map the interaction site on the target protein.

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 5-10% D₂O).

  • Fragment hits identified from the primary screen (as DMSO stocks).

Methodology:

  • Reference Spectrum Acquisition:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the reference fingerprint of the unbound protein.

  • Fragment Titration:

    • Add a small aliquot of the this compound stock solution to the protein sample to achieve a final fragment concentration of 200-500 µM (ensure final DMSO is <5%).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis and Interpretation:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Chemical Shift Perturbations (CSPs): Binding is confirmed if specific peaks (amide resonances) in the protein spectrum shift their position upon fragment addition. These changes are known as CSPs.[17]

    • Binding Site Mapping: If the backbone resonance assignments for the protein are known, the residues exhibiting significant CSPs can be mapped onto the protein's 3D structure to identify the binding pocket.

    • Affinity Estimation (K_D): By performing a full titration with increasing concentrations of the fragment and monitoring the CSPs, a binding curve can be generated to estimate the dissociation constant (K_D).

Protocol 3: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the fragment bound to the target is the ultimate goal of the initial FBDD stages. It provides definitive proof of binding and reveals the precise binding mode, which is essential for guiding structure-based drug design.[18][19]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystallization:

    • Crystallize the target protein using established conditions (e.g., via hanging drop or sitting drop vapor diffusion).[18]

    • Once crystals have formed, they can be soaked with the fragment.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a concentration 5-10 times its measured K_D (e.g., 1-10 mM) in a cryo-protectant-compatible mother liquor.

    • Transfer the protein crystals into the soaking solution for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[20]

    • Process the diffraction data and solve the structure using molecular replacement if a native structure is available.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its interactions with the protein.[19]

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

The co-crystal structure of this compound bound to the target kinase reveals the key interactions and, crucially, the "exit vectors"—positions on the fragment scaffold that can be chemically modified to engage with nearby sub-pockets.[21][22]

Caption: Strategies for Hit-to-Lead Optimization.

Structure-Activity Relationship (SAR) Insights:

Based on published studies on pyrazolopyridine kinase inhibitors, several positions on the scaffold are amenable to modification to improve potency and selectivity[2][16][23]:

  • N1 Position of the Pyrazole: This position is often directed towards the solvent-exposed region. Attaching larger, polar groups here can improve solubility and provide additional interactions. For example, morpholine or piperazine groups have been successfully incorporated in TRK and ALK inhibitors.[16][24]

  • C5 and C6 Positions of the Pyridine: These positions can be modified to target hydrophobic pockets adjacent to the main ATP-binding site. Small alkyl or aryl groups can be introduced to enhance van der Waals interactions and improve potency.

The fragment growing strategy is the most common starting point.[21] For instance, if the crystal structure shows the N1 position pointing towards a region with a nearby acidic residue (e.g., Aspartate), a synthetic chemist could design a small library of analogs with basic amine-containing side chains at the N1 position to form a favorable salt bridge, thereby increasing binding affinity.

Conclusion

This compound is a superior fragment for FBDD campaigns targeting kinases and other ATP-binding proteins. Its privileged core scaffold ensures a high probability of interacting with the target's hinge region, while the trifluoromethyl group imparts favorable physicochemical properties that enhance drug-likeness. By employing a rigorous biophysical screening cascade and leveraging structure-based design for hit-to-lead optimization, researchers can effectively translate this high-quality starting point into novel and potent clinical candidates.

References

Protocol for Determining the IC50 of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Against Protein Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-1024

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent protein kinase inhibitors.[1][2][3][4][5][6][7][8][9] This document provides a detailed, adaptable protocol for determining the half-maximal inhibitory concentration (IC50) of this compound, or its derivatives, against a target protein kinase. The protocol employs the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[10][11] This universal assay format is suitable for high-throughput screening and detailed potency characterization of novel inhibitors.[10][11]

Introduction and Scientific Background

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. The 1H-pyrazolo[3,4-b]pyridine core is a versatile scaffold that has been successfully utilized in the development of inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Anaplastic Lymphoma Kinase (ALK).[1][3][5][6]

The IC50 value is a critical parameter in drug discovery, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. It is a key measure of a compound's potency.[12] Accurately determining the IC50 is essential for structure-activity relationship (SAR) studies, lead optimization, and candidate selection.[13]

This application note details a comprehensive workflow for measuring the IC50 of this compound. As the specific kinase target for this exact compound is not predefined, this protocol is presented as a general-purpose guide that can be adapted for virtually any purified protein kinase. We use the ADP-Glo™ Kinase Assay as the model system due to its high sensitivity, broad applicability, and resistance to compound interference that can affect other assay formats.[11][14]

Assay Principle

The ADP-Glo™ Kinase Assay is a universal platform that measures the activity of any ADP-generating enzyme.[10] The assay is performed in two steps, which provides a robust and sensitive luminescent signal proportional to kinase activity.[15]

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test inhibitor. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP. The amount of ADP produced is directly proportional to the kinase activity.

  • Signal Generation:

    • Step 1: ADP-Glo™ Reagent is added to terminate the kinase reaction and, crucially, to deplete the remaining, unconsumed ATP.[15][16] This step is vital for reducing background signal.

    • Step 2: Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP is then consumed by an Ultra-Glo™ Luciferase, which generates a stable, "glow-type" luminescent signal.[10][15]

The intensity of the luminescent signal is directly correlated with the amount of ADP produced, and therefore, with the activity of the kinase. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[14]

ADP_Glo_Principle cluster_0 Kinase Reaction cluster_1 Step 1: ADP Detection cluster_2 Step 2: Signal Generation Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP + ATP (remaining) Kinase->Products Phosphorylation Inhibitor Test Compound (e.g., Pyrazolopyridine) Inhibitor->Kinase Inhibition Add_Reagent1 Add ADP-Glo™ Reagent Products->Add_Reagent1 Depletion Remaining ATP Depleted Add_Reagent1->Depletion 40 min incubation Add_Reagent2 Add Kinase Detection Reagent Depletion->Add_Reagent2 Conversion ADP converted to ATP Add_Reagent2->Conversion 30-60 min incubation Luminescence Luciferase + New ATP → Light Conversion->Luminescence Readout Plate Reader Luminescence->Readout Measure Luminescence

Figure 1: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types, maintaining the recommended 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[16]

Reagent / Material Supplier Purpose
This compoundUser-providedTest Inhibitor
Dimethyl Sulfoxide (DMSO), AnhydrousMajor SupplierCompound solvent
Example Kinase System
Recombinant Human Src Kinasee.g., Promega, CarnaTarget enzyme
Poly(Glu, Tyr) 4:1 Substratee.g., Sigma-AldrichKinase substrate
Assay Kit & Reagents
ADP-Glo™ Kinase AssayPromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP
Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA)User-preparedReaction buffer
Dithiothreitol (DTT)Major SupplierReducing agent, add fresh to buffer if required by kinase
Plates & Equipment
384-Well Low-Volume, Solid White Platese.g., CorningAssay plates for luminescence
Multichannel Pipettes / Automated Liquid HandlerStandard Lab SupplyReagent dispensing
Plate Reader with Luminescence Detectione.g., BMG LABTECHSignal detection

Experimental Protocol

Reagent Preparation
  • Test Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound. For a 10-point curve with a 1:3 dilution, start with a high concentration (e.g., 1 mM) in DMSO. This will be further diluted into the assay buffer. The final concentration of DMSO in the assay well should be kept constant and low (≤1%).

  • Kinase Reaction Buffer (1X): Prepare a buffer suitable for the kinase of interest. A generic buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/ml BSA. Add DTT if required by the enzyme.

  • ATP Solution: Prepare an ATP stock solution in the 1X Kinase Reaction Buffer. The final concentration in the assay should be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[12] For this example with Src, we will use a final concentration of 10 µM.

  • Enzyme/Substrate Master Mix: Prepare a 2X working solution of the kinase and its substrate in 1X Kinase Reaction Buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal where ADP production is linear with time (typically 5-30% conversion of ATP to ADP).

Assay Procedure (384-Well Plate)

The final volume in this protocol is 20 µL. The initial kinase reaction is 5 µL.[16]

Assay_Workflow A 1. Add Compound/DMSO Add 2.5 µL of 2X compound dilutions to assay plate. B 2. Add Enzyme/Substrate Add 2.5 µL of 2X Kinase/Substrate mix. Total Volume = 5 µL. A->B C 3. Kinase Reaction Incubate for 60 min at RT. B->C D 4. Stop Reaction & Deplete ATP Add 5 µL of ADP-Glo™ Reagent. C->D E 5. Incubate Incubate for 40 min at RT. D->E F 6. Generate Signal Add 10 µL of Kinase Detection Reagent. E->F G 7. Incubate Incubate for 30-60 min at RT. F->G H 8. Read Luminescence Measure signal on a plate reader. G->H

Figure 2: Step-by-step experimental workflow.

  • Compound Addition: Dispense 2.5 µL of the serially diluted compound (or DMSO for controls) into the wells of a 384-well white plate.

    • High Control (0% Inhibition): Wells containing DMSO only.

    • Low Control (100% Inhibition): Wells containing no enzyme (add buffer instead of enzyme/substrate mix).

  • Reaction Initiation: Add 2.5 µL of the 2X Kinase/Substrate master mix to all wells except the low controls. Add 2.5 µL of 2X substrate in buffer to the low control wells. The total volume is now 5 µL.

  • Kinase Reaction Incubation: Mix the plate gently on a plate shaker and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[15][16]

  • Signal Development: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[15][16]

  • Data Acquisition: Measure the luminescence using a plate reader with an integration time of 0.25 to 1 second per well.[16]

Data Analysis and IC50 Determination

Data Normalization

First, calculate the percentage of inhibition for each compound concentration using the high and low control signals.

% Inhibition = 100 × ( 1 - [ (Signal_Compound - Mean_Signal_Low) / (Mean_Signal_High - Mean_Signal_Low) ] )

[Compound] (µM) Raw Luminescence (RLU) % Inhibition
0 (High Control)1,500,0000.0
0 (Low Control)10,000100.0
0.0011,450,0003.4
0.0031,350,00010.1
0.011,100,00026.8
0.03755,00050.0
0.1350,00077.2
0.3110,00093.3
1.025,00099.0
3.012,00099.9

Table 1: Example raw data and calculated percent inhibition.

Curve Fitting and IC50 Calculation

To determine the IC50 value, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (4PL) regression model.[17][18][19][20]

The 4PL equation models the sigmoidal relationship: Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: % Inhibition

  • X: Inhibitor Concentration

  • Top: The maximum plateau of the curve (approx. 100%).

  • Bottom: The minimum plateau of the curve (approx. 0%).

  • IC50: The concentration at the curve's inflection point, representing 50% inhibition.[20]

  • HillSlope: The steepness of the curve at the inflection point.

This analysis can be performed using software such as GraphPad Prism or other dedicated data analysis tools.[21]

Data_Analysis_Flow RawData Raw Luminescence Data Normalization Normalize Data Calculate % Inhibition RawData->Normalization Controls High (0% Inh) & Low (100% Inh) Control Data Controls->Normalization Plot Plot % Inhibition vs. log[Compound] Normalization->Plot Fit Fit to 4-Parameter Logistic (4PL) Model Plot->Fit IC50 Determine IC50 Value Fit->IC50

Figure 3: Data analysis workflow for IC50 determination.

Trustworthiness: Assay Validation and Quality Control

To ensure the reliability and reproducibility of the IC50 data, critical quality control metrics must be evaluated.[22]

Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[23][24][25] It measures the separation between the high and low control signals relative to their variability.

Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p: Mean and standard deviation of the high control (0% inhibition).

  • μ_n and σ_n: Mean and standard deviation of the low control (100% inhibition).

An assay is considered robust and reliable for screening if the Z'-factor is ≥ 0.5 .[23][24][26]

Control Compound

Include a known inhibitor of the target kinase as a positive control in each assay plate. The IC50 value of this control compound should be consistent across experiments, demonstrating assay stability and performance.

Confirmation of Mechanism of Action

While this protocol measures IC50, it does not define the mechanism of inhibition (e.g., ATP-competitive, non-competitive). Subsequent studies, such as performing the assay at varying ATP concentrations, are required to elucidate the mechanism of action.[13] A shift in IC50 with changing ATP concentration is characteristic of an ATP-competitive inhibitor.[12]

Conclusion

This application note provides a robust and detailed protocol for determining the IC50 of this compound against a protein kinase of interest using the ADP-Glo™ assay. By adhering to the outlined steps for experimental execution, data analysis, and quality control, researchers can generate accurate and reproducible potency data. This information is fundamental for advancing kinase inhibitor discovery programs, from initial hit validation to lead optimization.[13][27]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yield. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols.

I. Troubleshooting Guide: Addressing Low Yield Scenarios

Low yield in the synthesis of pyrazolo[3,4-b]pyridines can stem from a variety of factors, including suboptimal reaction conditions, purity of starting materials, and the formation of side products. This section provides a structured approach to identifying and resolving these common issues.

Question 1: My primary reaction using a 3-aminopyrazole derivative and a trifluoromethyl-β-diketone is resulting in a low yield of the desired this compound. What are the likely causes and how can I improve the yield?

Low yields in this classical condensation reaction are often traced back to several key areas: reaction kinetics, side reactions, and product isolation.

Underlying Causality: The formation of the pyrazolo[3,4-b]pyridine core via this route involves a series of equilibria, including condensation and cyclization steps. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the diketone and the stability of intermediates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield.

Step-by-Step Solutions:

  • Verify Starting Material Purity:

    • 3-Aminopyrazole: Ensure the aminopyrazole is free of contaminants from its synthesis. Impurities can interfere with the initial condensation step. Recrystallization or column chromatography may be necessary.

    • Trifluoromethyl-β-diketone: These reagents can be prone to hydration or enol-keto tautomerism, which can affect their reactivity. Confirm the structure and purity using ¹H NMR and ¹⁹F NMR.

  • Optimize Reaction Conditions:

    • Solvent: While glacial acetic acid is commonly used, its acidity can sometimes promote side reactions.[1] Consider exploring other high-boiling point solvents like DMF or using a milder acid catalyst.

    • Temperature and Reaction Time: The reaction may require prolonged heating to drive the cyclization to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]

    • Catalyst: The use of a catalyst can significantly impact the reaction outcome. While often conducted under acidic conditions, some syntheses benefit from metal catalysts like Cu(II) acetylacetonate or ZrCl₄.[3][4]

  • Analyze for Side Products:

    • A common issue is the formation of regioisomers, particularly if the trifluoromethyl-β-diketone is unsymmetrical.[1] This can lead to a mixture of 4-(trifluoromethyl) and 6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridines, complicating purification and reducing the yield of the desired isomer.

    • Incomplete cyclization can leave undesired amide intermediates in the reaction mixture.[1]

    • Utilize LC-MS and NMR spectroscopy to identify the structures of any significant byproducts. Understanding the side reactions is crucial for targeted optimization.

  • Refine Purification Strategy:

    • The polarity of the desired product and any regioisomeric byproducts may be very similar, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography.

    • Recrystallization can be an effective method for purifying the final product, provided a suitable solvent is identified.

Question 2: I am attempting a multi-component reaction (MCR) to synthesize the pyrazolo[3,4-b]pyridine core, but the yield is poor and I'm observing a complex mixture of products. How can I troubleshoot this?

MCRs offer an efficient route but are sensitive to the balance of reactivities between the components.

Underlying Causality: The success of an MCR depends on the sequential and selective formation of bonds in a one-pot setting. Any deviation from the intended reaction pathway can lead to a cascade of side reactions.

Troubleshooting Steps:

  • Order of Addition: The order in which you add the reactants can be critical. For a three-component reaction involving an aminopyrazole, an aldehyde, and a β-ketoester, for example, pre-mixing the aldehyde and ketoester to form the Knoevenagel condensation product before adding the aminopyrazole can sometimes lead to a cleaner reaction.[5]

  • Catalyst Choice: MCRs are often catalyst-dependent.

    • Acid catalysts (e.g., acetic acid, L-proline) are common.[6]

    • Lewis acids (e.g., InCl₃, FeCl₃) have also been used effectively.[6]

    • Screening a variety of catalysts can help identify the most efficient one for your specific substrates.

  • Stoichiometry: Ensure precise equimolar amounts of your reactants. An excess of one component can lead to the formation of undesired side products.

  • Solvent Effects: The solvent can influence the solubility of intermediates and the overall reaction rate. While some MCRs are performed solvent-free, others benefit from solvents like ethanol, DMF, or water.[1][7]

Question 3: My reaction appears to stall before completion, leaving a significant amount of starting material. What could be the cause?

A stalled reaction can be due to several factors, including catalyst deactivation, product inhibition, or the reaction reaching equilibrium.

Potential Solutions:

  • Catalyst Deactivation: If using a catalyst, it may be degrading under the reaction conditions. Consider adding the catalyst in portions throughout the reaction.

  • Reversibility: The final cyclization step to form the pyridine ring is often an equilibrium process. Removing water as it is formed, using a Dean-Stark apparatus, can help drive the reaction to completion.

  • Product Insolubility: The desired product may be precipitating out of the reaction mixture, preventing further reaction. If this is the case, a solvent in which the product is more soluble may be required.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent methods involve the condensation of a 3-aminopyrazole derivative with a trifluoromethyl-containing 1,3-dicarbonyl compound (or its equivalent).[1][8] Multi-component reactions are also gaining popularity for their efficiency.[2][5] Alternative routes, such as those starting from functionalized pyridines, have also been reported.

Q2: How does the trifluoromethyl group affect the synthesis?

The strongly electron-withdrawing nature of the trifluoromethyl group can:

  • Increase the electrophilicity of the adjacent carbonyl carbons in a β-diketone, potentially accelerating the initial condensation with the aminopyrazole.

  • Influence the regioselectivity of the cyclization when using unsymmetrical diketones.[1]

  • Affect the pKa of the N-H protons on the pyrazole ring, which can influence its nucleophilicity.

Q3: Are there any specific safety precautions I should take when working with trifluoromethylated compounds?

While this compound itself has specific handling guidelines, general precautions for working with fluorinated compounds are advisable.[9] Some fluorinated reagents can be volatile and may have specific toxicity profiles. Always consult the Safety Data Sheet (SDS) for all reagents and work in a well-ventilated fume hood.

Q4: What analytical techniques are most useful for characterizing the product and monitoring the reaction?
  • ¹H NMR and ¹³C NMR: Essential for confirming the overall structure of the pyrazolopyridine core and the position of substituents.

  • ¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethyl group.

  • LC-MS: Invaluable for monitoring reaction progress, identifying intermediates, and detecting byproducts.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass for confirmation of the elemental composition of the final product.

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a method utilizing a ZrCl₄ catalyst.[4]

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol).

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water.

  • Separate the two phases and wash the aqueous phase with CHCl₃ twice.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Summary

Table 1: Comparison of Reaction Conditions and Yields for Pyrazolo[3,4-b]pyridine Synthesis
Starting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3-Aminopyrazole, 1,3-DicarbonylAcetic AcidRefluxVariesModerate to Good[7]
5-Aminopyrazole, α,β-Unsaturated KetoneZrCl₄ / DMF/EtOH951613-28[4]
5-Aminopyrazoles, Alkynyl AldehydesAg(CF₃CO₂) / TfOH / DMAc100258-78[10]
1,4-Dihydropyrano[2,3-c]pyrazoles, AnilineAC-SO₃H / EtOHRoom Temp0.5-0.75Moderate to Good[11]

V. Mechanistic Insights

Diagram: Generalized Reaction Mechanism

Caption: Generalized reaction mechanism for pyrazolopyridine synthesis.

The synthesis generally proceeds through an initial condensation of the 3-aminopyrazole with one of the carbonyl groups of the β-diketone to form an enamine intermediate. This is followed by an intramolecular cyclization where the pyrazole nitrogen attacks the second carbonyl group. The final step is a dehydration to yield the aromatic pyrazolo[3,4-b]pyridine ring system.[8]

References

Technical Support Center: Optimizing Solubility of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable protocols for overcoming solubility challenges with this compound in aqueous buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The structure of this compound presents a classic solubility challenge. The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic system with basic nitrogen atoms. However, the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly increases the molecule's lipophilicity (hydrophobicity). PubChem estimates the XLogP3 value to be 1.7, indicating a preference for a lipid environment over an aqueous one.[1] In neutral pH buffers, the molecule exists predominantly in its un-ionized, neutral form, which has minimal interaction with water molecules, leading to poor solubility.

Q2: What is the single most effective first step to try and improve its solubility?

A2: The most direct and impactful first step is to adjust the pH of the buffer . The pyrazolo[3,4-b]pyridine scaffold contains basic nitrogen atoms that can be protonated. By lowering the pH of the aqueous buffer (making it more acidic), you can protonate these nitrogens, forming a cationic salt. This ionized form is significantly more polar and, therefore, more water-soluble.[2][3][4] A systematic pH-solubility screen is the recommended starting point for any optimization workflow.

Q3: What is the predicted pKa of this compound, and how does that guide my pH selection?

Q4: My compound dissolves in an organic solvent like DMSO, but crashes out when I add it to my aqueous buffer. What's happening and how do I fix it?

A4: This phenomenon is called precipitation or "crashing out" and occurs when a compound dissolved in a good organic solvent is introduced into a poor solvent (the aqueous buffer). To mitigate this, use a serial dilution method. Instead of a single large dilution, prepare a highly concentrated stock in an organic solvent (e.g., 50-100 mM in DMSO) and perform gradual dilutions into your aqueous buffer. Add the stock solution dropwise into the buffer while vortexing vigorously to ensure rapid and uniform mixing.[6] It is also critical to keep the final concentration of the organic co-solvent low, typically <1% and often <0.5% for cell-based assays, to avoid solvent-induced toxicity or assay interference.[6]

Q5: Are there any common excipients I should consider to improve solubility if pH adjustment is not sufficient or not compatible with my experiment?

A5: Yes, if pH modification is not a viable option, several formulation strategies can be employed. These are generally applicable to poorly soluble drugs and include the use of co-solvents, surfactants, and cyclodextrins.[7][8][9][10]

  • Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase solubility by reducing the polarity of the aqueous medium.[8][11]

  • Surfactants such as Tween® 80 or Sodium Dodecyl Sulfate (SDS) form micelles in solution above their critical micelle concentration (CMC).[12] The hydrophobic core of these micelles can encapsulate the poorly soluble compound, increasing its apparent solubility in the bulk aqueous phase.[12][13]

  • Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[15][16][17]

Troubleshooting Guides & Protocols

Guide 1: Systematic pH-Solubility Profiling

This protocol determines the optimal pH for solubilizing this compound by creating its salt form.

Principle of the Method

For a weakly basic compound, solubility increases as the pH of the solution decreases.[2][18] This is due to the protonation of the basic functional groups, leading to the formation of a more soluble salt.[3][4] This experiment will identify the pH at which the compound achieves the desired concentration.

Experimental Protocol
  • Prepare a Series of Buffers: Prepare a set of buffers covering a range of pH values. A good starting range is from pH 3.0 to pH 7.4.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 100 mM). This ensures the initial sample is fully dissolved before being introduced to the aqueous buffers.

  • Spike the Buffers: Add a small aliquot of the DMSO stock solution to each buffer to reach a target final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples (e.g., ≤ 0.5%).

  • Equilibrate: Cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 to 24 hours) to allow the solution to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15-30 minutes to pellet any precipitated compound.

  • Quantify Soluble Fraction: Carefully remove an aliquot of the supernatant from each sample. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (concentration) against the buffer pH to generate a pH-solubility profile.

Data Interpretation Table
Observed Outcome Interpretation Next Steps
Solubility increases sharply as pH decreases.The compound is a weak base, and its salt form is highly soluble.Select the lowest pH that provides the target solubility and is compatible with your experimental system.
Solubility is low across all pH values.The intrinsic solubility of both the free base and its salt form is poor, or the pKa is very low.Proceed to Guide 2 (Co-solvents) or Guide 3 (Surfactants/Cyclodextrins).
A "bell-shaped" curve is observed.The compound may be amphoteric (having both acidic and basic properties), though this is less likely for this structure.Identify the pH of maximum solubility.
Guide 2: Co-solvent Screening Protocol

This guide helps identify an effective co-solvent system when pH adjustment alone is insufficient.

Principle of the Method

Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[10][11]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 100 mM stock in DMSO E Spike with stock to target conc. (Final DMSO < 0.5%) A->E B Select Co-solvents: Ethanol, PEG 400, Propylene Glycol D Create Co-solvent Gradients (e.g., 1%, 2%, 5%, 10% v/v) in buffer B->D C Prepare Buffer (Optimal pH from Guide 1) C->D D->E F Equilibrate & Centrifuge E->F G Quantify Supernatant (HPLC) F->G H Plot Solubility vs. % Co-solvent G->H I Select lowest % co-solvent that achieves target solubility and is non-toxic for the assay. H->I

Caption: Workflow for Co-solvent Screening.

Recommended Co-solvents and Starting Concentrations
Co-solvent Typical Starting Range (% v/v) Notes
Ethanol1 - 10%Common, but can affect protein structure at higher concentrations.
Propylene Glycol (PG)1 - 20%Generally well-tolerated in many biological systems.[8]
Polyethylene Glycol 400 (PEG 400)1 - 20%A good bulking agent, often used in formulations.[8]
Dimethyl Sulfoxide (DMSO)< 1%Excellent solvent, but concentration must be minimized in biological assays.
Guide 3: Utilizing Surfactants and Cyclodextrins

This guide provides a framework for using advanced formulation aids when other methods fail.

Principle of the Method
  • Surfactants: Above their critical micelle concentration (CMC), surfactants form colloidal aggregates (micelles) that can encapsulate hydrophobic molecules in their nonpolar core, increasing the apparent aqueous solubility.[12][13][19]

  • Cyclodextrins: These molecules form host-guest inclusion complexes, where the hydrophobic drug molecule (guest) is sequestered within the hydrophobic cavity of the cyclodextrin (host).[14][15] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin.[16][17][20]

Mechanism Visualization: Micellar Solubilization

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

Protocol for Screening Excipients
  • Select Excipients: Choose a small panel of common, non-toxic excipients.

    • Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20).

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Excipient Stock Solutions: Prepare concentrated stock solutions of each excipient in the optimal buffer identified in Guide 1 (e.g., 10% w/v).

  • Create Test Solutions: In a series of vials, add the compound (from a DMSO stock, keeping final DMSO < 0.5%) to your buffer. Then, add increasing concentrations of the excipient stock solution to create a concentration range (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v).

  • Equilibrate and Analyze: Follow steps 4-7 from the pH-Solubility Profiling protocol.

  • Evaluate Results: Plot solubility versus excipient concentration. An effective excipient will show a significant, concentration-dependent increase in compound solubility. Select the excipient and concentration that provides the desired solubility with the minimal potential for assay interference.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with kinase inhibitors based on the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. This guide is designed to provide you with the expertise and practical protocols to enhance the precision of your research.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter that could be indicative of off-target effects from your this compound compound.

Issue 1: Unexpected Phenotypic an Unpredicted Cellular Response

Question: I'm observing a cellular phenotype (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation) that doesn't align with the known function of my target kinase. Could this be an off-target effect?

Answer: Yes, this is a classic indicator of off-target activity. Kinase inhibitors, particularly those targeting the ATP-binding site, can interact with dozens or even hundreds of other kinases.[3] For example, some BRAF inhibitors are known to cause paradoxical activation of the MAPK pathway in BRAF wild-type cells, a well-documented off-target effect.

The this compound scaffold acts as a hinge-binder, mimicking the adenine moiety of ATP. Subtle differences in the shape and charge distribution of the ATP-binding pockets of different kinases can be exploited to achieve selectivity. However, promiscuous binding can lead to the modulation of unintended signaling pathways, resulting in unforeseen biological consequences.

  • Confirm On-Target Engagement in Cells: Before exploring off-targets, it is crucial to verify that your compound is engaging with its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this.

  • Broad Kinome Profiling: To identify potential off-targets, perform an in vitro kinase panel screen. This will provide a comprehensive overview of your compound's selectivity across the kinome.

  • Correlate Off-Targets with Observed Phenotype: Once you have a list of potential off-targets, investigate their known biological functions. For instance, if you observe unexpected effects on cell cycle progression, check if any of your off-targets are known cell cycle regulators like CDKs.

  • Secondary Cellular Assays: Validate the engagement of high-priority off-targets in your cellular system using orthogonal assays, such as Western blotting to probe the phosphorylation status of known substrates of the off-target kinase.

Issue 2: Discrepancy Between Biochemical Potency and Cellular Efficacy

Question: My pyrazolopyridine compound is highly potent in a biochemical assay (e.g., low nanomolar IC50), but its activity in cell-based assays is much weaker (micromolar range). What could be the cause?

Answer: This is a common challenge in drug discovery and can be attributed to several factors, including poor cell permeability, active efflux by transporters, or rapid metabolism. Additionally, high intracellular ATP concentrations can outcompete the inhibitor for binding to the target kinase.

The chemical properties of your compound, such as polarity and molecular size, will dictate its ability to cross the cell membrane. The this compound core is relatively lipophilic, but substitutions on the scaffold can significantly alter its physicochemical properties.

  • Assess Physicochemical Properties: Evaluate the lipophilicity (LogP) and solubility of your compound. High lipophilicity can lead to poor solubility and non-specific binding, while high polarity can hinder membrane permeability.

  • Cellular Accumulation Studies: Directly measure the intracellular concentration of your compound using techniques like liquid chromatography-mass spectrometry (LC-MS).

  • Efflux Pump Inhibition: Co-incubate your compound with known inhibitors of ABC transporters (e.g., verapamil) to see if cellular potency is restored.

  • Metabolic Stability Assays: Assess the stability of your compound in the presence of liver microsomes or hepatocytes to determine if it is being rapidly metabolized.

Frequently Asked Questions (FAQs)

Q1: How can I rationally design more selective this compound inhibitors?

A1: Improving selectivity is a key challenge that can be addressed through structure-based drug design and by understanding the structure-activity relationships (SAR) of the pyrazolopyridine scaffold.

  • Exploit Non-Conserved Regions: While the hinge-binding region is highly conserved, surrounding pockets can be exploited. Modifications to your scaffold that extend into these less-conserved regions can enhance selectivity.

  • Structure-Based Design: If a crystal structure of your target kinase is available, use molecular docking to guide your design. Aim to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolopyridine core and assess the impact on selectivity. For example, studies on related pyrazolopyrimidine inhibitors have shown that modifications at the N1 and C3 positions can dramatically influence selectivity for SRC over ABL kinases.[4]

Q2: What are the best experimental methods to profile the selectivity of my inhibitor?

A2: A multi-tiered approach is recommended for a comprehensive understanding of your inhibitor's selectivity.

Assay TypePrincipleProsCons
In Vitro Kinase Panel Screening Measures the inhibition of a large panel of purified kinases in a biochemical assay.High-throughput, provides a broad overview of kinome-wide selectivity.May not fully recapitulate the cellular environment (e.g., ATP concentration, scaffolding proteins).
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.Confirms target engagement in a physiological context.Lower throughput than in vitro panels, requires a specific antibody for each target.
Chemoproteomics (e.g., Kinobeads) Uses affinity chromatography with immobilized broad-spectrum kinase inhibitors to pull down and quantify kinases that bind to a test compound.Unbiased, can identify novel off-targets.Technically complex, may miss low-affinity interactions.

Q3: My inhibitor has known off-targets. At what point are these considered significant?

A3: The significance of an off-target depends on several factors:

  • Potency: If the IC50 for an off-target is within 10- to 30-fold of the on-target IC50, it is generally considered significant and warrants further investigation.

  • Cellular Concentration: The free intracellular concentration of your compound should be well below the IC50 of the off-target to minimize its effects.

  • Biological Function of the Off-Target: Inhibition of some kinases may be well-tolerated, while inhibition of others could lead to significant toxicity.

  • Therapeutic Index: In a therapeutic context, the goal is to have a wide window between the concentration required for efficacy (on-target) and the concentration that causes toxicity (off-target).

Experimental Protocols

Protocol 1: In Vitro Kinome Panel Screening

This protocol provides a general workflow for assessing the selectivity of a this compound-based inhibitor against a large panel of kinases.

  • Compound Preparation: Prepare a stock solution of your test compound in 100% DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., from 10 µM to 0.1 nM).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate, and ATP to a reaction buffer.

  • Inhibitor Addition: Add your serially diluted compound to the reaction wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction plate at the optimal temperature for each kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure kinase activity. Common detection methods include:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.

    • Luminescence-Based Assays: Measure the amount of ATP remaining after the kinase reaction.

    • Fluorescence-Based Assays: Use antibodies that specifically recognize the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to confirm the engagement of your inhibitor with its target kinase in a cellular environment.

  • Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with your test compound at various concentrations or a vehicle control (DMSO) for a defined period.

  • Heating: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.

Visualizing Key Concepts

Signaling Pathway: Potential Off-Target Effects

Off_Target_Signaling cluster_main Intended Pathway cluster_off_target Off-Target Pathway Pyrazolopyridine 3-(Trifluoromethyl)-1H- prazolo[3,4-b]pyridine Inhibitor TargetKinase Target Kinase (e.g., BRAF, VEGFR2) Pyrazolopyridine->TargetKinase Inhibits OffTargetKinase Off-Target Kinase (e.g., SRC, JNK) Pyrazolopyridine->OffTargetKinase Inhibits DownstreamEffectors Intended Downstream Effectors TargetKinase->DownstreamEffectors Regulates Phenotype Desired Phenotype (e.g., Anti-proliferative) DownstreamEffectors->Phenotype OffTargetEffectors Unintended Downstream Effectors OffTargetKinase->OffTargetEffectors UnintendedPhenotype Unintended Phenotype (e.g., Toxicity, Paradoxical Activation) OffTargetEffectors->UnintendedPhenotype

Caption: Potential on- and off-target effects of a pyrazolopyridine-based kinase inhibitor.

Experimental Workflow: Troubleshooting Off-Target Effects

Troubleshooting_Workflow Start Unexpected Phenotype Observed CETSA Perform CETSA to Confirm On-Target Engagement Start->CETSA KinomeScan Conduct In Vitro Kinome Profiling CETSA->KinomeScan Target Engaged AnalyzeOffTargets Analyze Potential Off-Targets and Their Pathways KinomeScan->AnalyzeOffTargets SecondaryAssay Validate Off-Target Engagement in Cells (e.g., Western Blot) AnalyzeOffTargets->SecondaryAssay SAR Structure-Activity Relationship (SAR) Studies SecondaryAssay->SAR Redesign Rational Redesign of Inhibitor SAR->Redesign End Selective Compound Redesign->End

Caption: A systematic workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Advanced HPLC Purification of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the high-performance liquid chromatography (HPLC) purification of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate and require high-purity material.

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its purification can be challenging due to its unique chemical properties, including the presence of a trifluoromethyl group and basic nitrogen atoms within the fused heterocyclic ring system. These features can lead to issues such as poor peak shape, low recovery, and co-elution with closely related impurities.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges and achieve optimal purification results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the HPLC purification of this compound. The solutions provided are based on established chromatographic principles and practical experience with similar heterocyclic compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My main peak for this compound is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for nitrogen-containing heterocyclic compounds like this is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen atoms in the pyrazolopyridine ring and residual acidic silanol groups on the surface of the silica-based stationary phase.[1] Under acidic mobile phase conditions, these nitrogen atoms can become protonated, leading to strong ionic interactions with deprotonated silanols, which slows down a portion of the analyte molecules and causes the tailing effect.[2]

Solutions:

  • Mobile Phase Modification:

    • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (typically 0.01-0.1%).[3][4] These amines will interact with the active silanol sites, masking them from your analyte and improving peak symmetry.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) with an acid like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the silanol groups and ensure the analyte is fully protonated, leading to more consistent interactions with the stationary phase.[5] A common starting point is 0.1% TFA in both the aqueous and organic mobile phase components.[6]

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol activity and are highly recommended for purifying basic compounds.[1]

    • Consider a Polar-Embedded or Polar-Endcapped Column: These types of columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from interacting with the silica surface and can also provide alternative selectivity.[5]

  • Optimize Sample Solvent:

    • Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.[7] Ideally, dissolve the sample in the initial mobile phase composition to avoid peak distortion.[8]

Issue 2: Low or No Retention (Compound Elutes in the Void Volume)

Question: My compound is eluting very early, close to the solvent front, even with a high percentage of water in the mobile phase. How can I increase its retention on a C18 column?

Answer:

The trifluoromethyl group imparts some non-polar character, but the pyrazolopyridine core is relatively polar. If the compound elutes too quickly, it indicates insufficient interaction with the non-polar stationary phase.

Solutions:

  • Decrease Mobile Phase Strength:

    • Reduce the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[9] You can even start with a 100% aqueous mobile phase if your column is aqueous-stable.[5]

  • Change Organic Modifier:

    • If you are using acetonitrile, switching to methanol can sometimes increase retention for certain compounds due to different solvent-analyte interactions.

  • Consider an Alternative Stationary Phase:

    • Fluorinated Phases: A stationary phase with fluorinated ligands can offer unique selectivity for fluorinated analytes like this compound through dipole-dipole interactions, potentially increasing retention compared to a standard C18 column.[5][10]

    • Phenyl Phases: A phenyl column can provide pi-pi interactions with the aromatic pyrazolopyridine ring system, which may offer better retention and selectivity.

  • Hydrophilic Interaction Chromatography (HILIC):

    • For highly polar compounds, HILIC is an excellent alternative to reversed-phase HPLC.[3][4][5] This technique uses a polar stationary phase (like bare silica or an amide-bonded phase) with a mobile phase gradient starting from high organic content and moving towards a higher aqueous content.

Issue 3: Poor Resolution of Impurities

Question: I have a closely eluting impurity that I cannot separate from the main peak. What strategies can I use to improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k') of your chromatographic system.

Solutions:

  • Optimize the Gradient:

    • A shallower gradient will increase the separation time and can often improve the resolution of closely eluting peaks.[8]

  • Change the Organic Modifier:

    • Switching between acetonitrile and methanol can alter the elution order of your main compound and its impurities, which can be enough to achieve separation.

  • Adjust the Mobile Phase pH:

    • Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds. If your main compound and the impurity have different pKa values, adjusting the pH can selectively shift their retention times and improve resolution.[11]

  • Change the Column:

    • As mentioned previously, switching to a different stationary phase (e.g., a phenyl, fluorinated, or polar-embedded column) is a powerful way to change selectivity and resolve co-eluting peaks.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A robust starting point for purifying this compound is reversed-phase HPLC.[5] A suggested initial method is provided in the experimental protocols section below.

Q2: How do I prepare my sample for purification?

A2: Dissolve your crude material in a suitable solvent at a known concentration.[7] The ideal solvent is the mobile phase itself. If solubility is an issue, dimethyl sulfoxide (DMSO) is often used, but be mindful of injecting large volumes as it is a very strong solvent and can cause peak distortion.[12] Always filter your sample through a 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or HPLC system.[7]

Q3: What detection wavelength should I use?

A3: The pyrazolopyridine ring system contains a chromophore that should absorb UV light. A good starting point is to use a photodiode array (PDA) detector to screen for the wavelength of maximum absorbance (λmax). For similar compounds, detection is often effective in the range of 214-254 nm.[6]

Q4: My compound seems to be degrading on the column. What could be the cause?

A4: While pyrazolopyridines are generally stable, degradation can occur under harsh mobile phase conditions. Some heterocyclic compounds can be unstable in highly acidic or basic environments.[13][14] If you suspect degradation, try using a less aggressive pH modifier (e.g., formic acid instead of TFA) or operating at a neutral pH if peak shape allows. Also, ensure your solvents are fresh and of high purity.

Experimental Protocols

Protocol 1: Initial Reversed-Phase HPLC Method

This protocol provides a starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, versatile column for reversed-phase HPLC.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to improve peak shape for basic compounds.[5]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and UV cutoff.[11]
Gradient 10% to 90% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID analytical column.[7]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Detection UV at 254 nm (or λmax)A common wavelength for aromatic compounds.
Injection Vol. 10 µLA standard injection volume for an analytical column.
Sample Prep. 1 mg/mL in 1:1 Acetonitrile/WaterEnsures sample is fully dissolved and compatible with the mobile phase.
Protocol 2: Sample Solubility and Stability Testing

Before scaling up your purification, it is crucial to assess the solubility and stability of your compound.

  • Solubility Test:

    • Attempt to dissolve a small, known amount of your compound (e.g., 1 mg) in various solvents (e.g., 1 mL of methanol, acetonitrile, water, DMSO, and your initial mobile phase).

    • This will help you choose the best solvent for sample preparation and avoid precipitation issues.

  • Stability Test:

    • Prepare a solution of your compound in the chosen mobile phase.

    • Inject the solution onto the HPLC at regular intervals (e.g., 0, 2, 6, and 24 hours) while keeping the sample in the autosampler.

    • Compare the chromatograms to check for any new peaks (degradants) or a decrease in the main peak area, which would indicate instability.[14]

Visualizing the Troubleshooting Process

To aid in diagnosing purification issues, the following workflow provides a logical decision-making process.

HPLC_Troubleshooting start_node Start: Poor Purification Result decision_node decision_node start_node->decision_node Identify Issue process_node1 Secondary Interactions with Silanols decision_node->process_node1 Peak Tailing? process_node2 Compound is Too Polar decision_node->process_node2 Low Retention? process_node3 Suboptimal Selectivity decision_node->process_node3 Poor Resolution? process_node process_node solution_node solution_node solution_node1a Add Competing Base (TEA) Adjust pH (0.1% TFA) process_node1->solution_node1a Modify Mobile Phase solution_node1b Use End-capped or Polar-Embedded Column process_node1->solution_node1b Change Column solution_node2a Decrease Organic % Switch ACN to MeOH process_node2->solution_node2a Adjust Mobile Phase solution_node2b Try HILIC or Fluorinated Phase Column process_node2->solution_node2b Change Technique solution_node3a Shallow Gradient Change Organic Modifier process_node3->solution_node3a Optimize Method solution_node3b Adjust pH Switch Column Type process_node3->solution_node3b Change Selectivity

Caption: A troubleshooting decision tree for HPLC purification.

References

overcoming drug resistance to 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Drug Resistance to 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vitro Audience: Researchers, scientists, and drug development professionals. From the desk of: The Senior Application Scientist

Introduction: Navigating the Challenge of Acquired Resistance

Welcome to the technical support center. This guide is designed for researchers encountering drug resistance while working with compounds from the this compound class. This scaffold is a privileged structure in modern medicinal chemistry, frequently utilized for the development of potent kinase inhibitors.[1][2][3] However, as with many targeted therapies, the emergence of acquired resistance in cancer cell lines is a significant experimental hurdle.

This document provides a framework for understanding, troubleshooting, and ultimately overcoming in vitro drug resistance. We will delve into the common molecular mechanisms, provide direct answers to frequently encountered experimental issues, and supply detailed protocols to help you rigorously characterize and challenge the resistant phenotype in your cell models.

Section 1: Understanding the Landscape of Resistance

Before troubleshooting, it's crucial to understand the potential mechanisms driving resistance to kinase inhibitors. Resistance is rarely a single event; it often involves a combination of genetic and non-genetic adaptations by the cancer cell to survive under drug pressure. The primary mechanisms can be broadly categorized as on-target, off-target, or related to drug bioavailability.

Key Mechanisms of Resistance:
  • On-Target Alterations: These are genetic changes in the direct target of your compound. The most common is the acquisition of secondary mutations in the kinase domain that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation.[4]

  • Bypass Signaling Activation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating a parallel or downstream pathway.[5][6] This reactivates critical survival signals (like PI3K/Akt or MAPK/ERK), rendering the initial inhibitor ineffective.[7][8] Common bypass tracks include the activation of other receptor tyrosine kinases (RTKs) like MET or EGFR.[5][7]

  • Drug Efflux and Bioavailability: The cell can actively reduce the intracellular concentration of your compound. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP) and ABCB1 (P-gp), which function as molecular pumps.[9][10][11][12] Several pyrazolopyrimidine and pyrazolopyridine derivatives have been identified as substrates or modulators of these transporters.[13][14]

Resistance_Mechanisms cluster_0 Mechanisms of Resistance Compound Pyrazolo[3,4-b]pyridine Inhibitor Target Target Kinase Compound->Target Inhibits Cell Cancer Cell Target->Cell Drives Survival Cell Proliferation & Survival Cell->Survival OnTarget On-Target Mutation (e.g., Gatekeeper) OnTarget->Target Alters Bypass Bypass Pathway Activation (e.g., MET, EGFR) Bypass->Survival Reactivates Efflux Drug Efflux Pump (e.g., ABCG2) Efflux->Compound Expels

Caption: Core mechanisms of acquired resistance to targeted kinase inhibitors.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during in vitro resistance studies.

Question 1: My IC50 values are inconsistent between experiments. Why is this happening and what is an acceptable level of variation?

Answer: This is one of the most frequent challenges in cell-based assays.

  • Acceptable Variation: For most cell-based assays, a 2- to 3-fold difference in IC50 values between independent experiments is often considered acceptable.[15][16][17] Variation greater than 5-fold, however, strongly suggests a technical issue that needs to be addressed.[17]

  • Common Causes & Solutions:

    • Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[15][16] Always use cells in the exponential growth phase.

    • Inconsistent Cell Seeding: This is a major source of error. Ensure you have a homogenous single-cell suspension before and during plating. To avoid "edge effects," where wells on the perimeter of a 96-well plate evaporate faster, fill them with sterile PBS or media and do not use them for experimental data points.[15]

    • Reagent Preparation: Prepare fresh serial dilutions of your compound for each experiment from a validated, high-concentration stock solution. Poorly dissolved compound or inaccurate pipetting can dramatically alter the final concentration.

    • Assay-Specific Issues (e.g., MTT): The metabolic activity measured by MTT assays can be influenced by cell density and drug effects, leading to artifacts.[18] Ensure formazan crystals are fully solubilized before reading the plate.[15]

Question 2: I've successfully generated a resistant cell line with a >10-fold IC50 shift, but I don't see any mutations in my target kinase. What should I investigate next?

Answer: This is a classic scenario that points towards non-target-based resistance mechanisms.

  • Step 1: Investigate Bypass Signaling: The most likely culprit is the activation of a parallel survival pathway.[5][6]

    • What to do: Perform a phospho-RTK array or a targeted Western blot analysis. Probe for the phosphorylation of key survival kinases such as MET, EGFR, HER2, AKT, and ERK in your resistant line compared to the parental line, both at baseline and after drug treatment. A sustained or increased phosphorylation in the resistant line despite treatment is a strong indicator of bypass activation.[7]

  • Step 2: Check for Drug Efflux: The cells may be pumping your compound out.

    • What to do: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of major ABC transporters, particularly ABCG2 and ABCB1.[12] You can functionally validate this by co-incubating your compound with a known inhibitor of these transporters (e.g., Ko143 for ABCG2). A restoration of sensitivity would confirm the involvement of that specific efflux pump.

Question 3: How do I know if the resistance in my cell line is stable?

Answer: A stably resistant cell line should maintain its resistant phenotype even after being cultured without the drug for a period of time.

  • What to do: Culture a batch of your resistant cells in drug-free medium for several passages (e.g., 2-4 weeks).[19] After this "drug holiday," re-challenge the cells and determine the IC50. If the IC50 remains high and comparable to the continuously treated line, the resistance is stable. If sensitivity is restored, the resistance may be transient or adaptive.

  • Maintenance: To maintain a resistant phenotype, it is recommended to continuously culture the cells in a medium containing the drug at a concentration around its IC10-IC20 value.[20]

Section 3: Key Experimental Protocols

Here we provide validated, step-by-step workflows for core experiments in resistance research.

Protocol 1: Generating a Drug-Resistant Cell Line via Continuous Dose Escalation

This method mimics the clinical development of acquired resistance by gradually exposing cells to increasing concentrations of the drug.[20][21]

Workflow_Resistance_Generation Start Start with Parental Cell Line IC50_Initial 1. Determine Parental IC50 (e.g., using MTT/CCK-8 assay) Start->IC50_Initial Dose_Start 2. Culture cells in low dose (e.g., IC20 concentration) IC50_Initial->Dose_Start Monitor 3. Monitor & Passage (Wait for proliferation to recover) Dose_Start->Monitor Loop_Check Has proliferation recovered? Monitor->Loop_Check Dose_Increase 4. Increase Drug Dose (e.g., 1.5x - 2x increments) Dose_Increase->Monitor Target_Check Has target resistance (e.g., >10x IC50) been reached? Dose_Increase->Target_Check Loop_Check->Monitor No Loop_Check->Dose_Increase Yes Target_Check->Dose_Increase No Validation 5. Validate & Characterize Resistant Line Target_Check->Validation Yes End Stable Resistant Cell Line Validation->End

Caption: Workflow for generating a drug-resistant cell line.

Methodology:

  • Initial Sensitivity Assessment: First, accurately determine the IC50 of your this compound compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CCK-8).[19][21]

  • Initiate Drug Exposure: Begin culturing the parental cells in a medium containing your compound at a sub-lethal concentration, typically the IC20 (the concentration that inhibits growth by 20%).[21]

  • Monitor and Expand: Initially, you will observe significant cell death and slow proliferation. Continue to culture the surviving cells, replacing the drug-containing medium every 2-3 days. Wait until the cell proliferation rate recovers to a level similar to the parental line.[21]

  • Dose Escalation: Once the cells are growing robustly at the current concentration, passage them and increase the drug concentration in the medium. A 1.5 to 2-fold increase is a common stepping stone.

  • Repeat and Select: Repeat steps 3 and 4 iteratively. This process selects for cells that can survive and proliferate under increasing drug pressure.[20] This can take anywhere from 3 to 18 months.[22]

  • Confirmation and Banking: Periodically, test the IC50 of the cultured population. Once you have achieved a desired level of resistance (e.g., a >10-fold increase in IC50 compared to the parental line), you have successfully generated a resistant line.[20][21] At this point, expand the cells and create a frozen stock for banking. It is critical to freeze cells from intermediate steps in case the culture is lost at a higher concentration.[20]

Protocol 2: Validating Bypass Pathway Activation with a Co-Inhibitor

This experiment tests the hypothesis that a specific bypass pathway is responsible for resistance.

Methodology:

  • Hypothesis: Based on your initial screening (e.g., phospho-RTK array), hypothesize which pathway is activated (e.g., the MET pathway).

  • Experimental Setup: Seed both parental and resistant cells in 96-well plates.

  • Treatment Groups: Prepare four treatment groups for each cell line:

    • Vehicle Control (e.g., DMSO)

    • Your pyrazolopyridine compound alone (at its IC50 for the parental line)

    • A selective inhibitor of the hypothesized bypass pathway (e.g., a MET inhibitor like Crizotinib) alone.

    • The combination of your pyrazolopyridine compound AND the bypass pathway inhibitor.

  • Incubation and Analysis: Incubate the cells for 72 hours (or your standard assay duration). Measure cell viability using an assay like CCK-8.

  • Interpretation: If the resistant cells are significantly re-sensitized to your compound only in the presence of the bypass pathway inhibitor, it strongly validates that this pathway is a key mechanism of resistance.[5]

Section 4: Data Interpretation & Next Steps

Properly interpreting your data is key to planning your next move.

Table 1: Example IC50 Data for Parental vs. Resistant Cell Lines
Cell LineCompoundIC50 (nM)Resistance Index (RI)Interpretation
Parental (MCF-7)Compound X50 ± 51.0Baseline sensitivity.
Resistant (MCF-7/CpdX-R)Compound X650 ± 4513.0Significant acquired resistance.[21]
Resistant (MCF-7/CpdX-R)Compound X + Inhibitor Y85 ± 101.7Resistance is reversed by Inhibitor Y, suggesting a bypass mechanism.

Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)

Table 2: Troubleshooting Checklist for Inconsistent Results
CheckpointAction RequiredRationale
Cell Culture Verify cell line identity (STR profiling). Use cells < passage 20.Cell line contamination or genetic drift can alter drug response.[16]
Seeding Density Optimize and standardize cell number per well.Over- or under-confluent cells respond differently to drugs.[18]
Compound Handling Make fresh dilutions from a validated stock for each experiment.Compound degradation or precipitation leads to inaccurate concentrations.[16]
Plate Layout Avoid using outer wells for samples. Fill with sterile buffer.Minimizes "edge effects" from evaporation.[15]
Data Analysis Use a consistent non-linear regression model to fit the dose-response curve.Different software or models can yield different IC50 values.[16]
Next Steps
  • Mechanism Validation: Once a primary resistance mechanism is identified, validate it using genetic approaches like siRNA or shRNA knockdown of the key gene (e.g., MET or ABCG2).

  • Combination Strategies: The ultimate goal is to overcome resistance. Your validated mechanism points directly to a rational combination therapy strategy that can be explored further.[6][23]

  • Consider 3D Models: If resistance mechanisms remain elusive, consider moving to more complex in vitro models like 3D spheroids or organoids, which can reveal resistance mechanisms dependent on cell-cell interactions and the microenvironment.[24][25]

References

Technical Support Center: Storage and Handling of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This molecule is a critical building block in modern medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its unique structure, combining a pyrazolo[3,4-b]pyridine core with a robust trifluoromethyl group, imparts specific electronic and metabolic properties that are highly valued in drug design.[4][5] However, like all advanced reagents, its chemical integrity is paramount for reproducible and successful research. Improper storage and handling can lead to degradation, compromising experimental outcomes.

This guide provides in-depth technical support in a direct question-and-answer format. It is designed for researchers, scientists, and drug development professionals to proactively minimize degradation and troubleshoot potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid this compound?

A1: Proper storage is the most critical factor in preventing degradation. Based on the chemical properties of heterocyclic amines and trifluoromethylated compounds, the following conditions are recommended.

Parameter Short-Term Storage (Solid, < 4 weeks) Long-Term Storage (Solid, > 4 weeks) Rationale
Temperature 2-8°C (Refrigerated)-20°C or lower (Frozen)Lower temperatures slow down potential degradation kinetics, including slow reactions with trace atmospheric components.[6][7]
Atmosphere Tightly sealed containerStore under an inert atmosphere (Argon or Nitrogen)The pyridine moiety can be sensitive to air and oxidation.[8] An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation.
Light Protect from light (Amber vial)Protect from light (Amber vial stored in the dark)Pyridine and related heterocyclic systems can be susceptible to photolytic degradation upon exposure to UV or even ambient light.[9]
Container Tightly sealed, chemically resistant glass vial (e.g., amber borosilicate)Same as short-term, with a high-integrity cap (e.g., PTFE-lined)Prevents contamination and minimizes exposure to air and moisture.[10]

Q2: My compound is a solution. How should I store it?

A2: Solutions are generally more susceptible to degradation than the solid-state compound.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF, Dioxane) if your experimental workflow allows. Avoid protic solvents like methanol or water for long-term storage, as they can participate in hydrolytic pathways.

  • Storage Conditions: Store aliquots of the solution at -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Prepare fresh solutions for critical experiments whenever possible.

Q3: What are the common physical signs of degradation?

A3: While chemical analysis is definitive, visual inspection can provide early warnings.

  • Color Change: A shift from a white or light-yellow solid to a darker yellow or brown coloration often indicates the formation of impurities.

  • Clumping or Change in Texture: The compound should be a free-flowing powder. Clumping or the appearance of a gummy or oily residue may suggest moisture absorption or the presence of degradation products.

  • Incomplete Dissolution: If a previously fully soluble compound now shows insolubility or haziness in the same solvent, it may indicate the formation of less soluble impurities or polymeric byproducts.

Q4: Is the trifluoromethyl (-CF3) group stable?

A4: Yes, the trifluoromethyl group is known for its exceptional stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic oxidation and thermal stress.[4][5][11] However, under strongly basic conditions, particularly with heating, hydrolysis to a carboxylic acid can occur, though this is not a concern under standard storage conditions.[12]

Troubleshooting Guide: Investigating Suspected Degradation

This section provides a systematic workflow for researchers who suspect their sample of this compound has degraded.

Problem: My experiments are yielding inconsistent or unexpected results, and I suspect compound integrity is the cause.

Step 1: Initial Assessment & Record Keeping
  • Question: What is the first thing I should do?

  • Answer: Quarantine the suspected batch. Do not use it for further experiments until its purity is verified. Document everything: batch number, storage history (duration, temperature, atmosphere), and any visual observations (color change, etc.). This information is crucial for identifying the root cause.

Step-by-Step Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and addressing compound degradation.

G cluster_investigation Phase 1: Investigation cluster_analysis Phase 2: Root Cause Analysis cluster_action Phase 3: Corrective Action start Degradation Suspected (e.g., failed reaction, color change) visual Visual Inspection (Color, Texture) start->visual solubility Solubility Test (Compare with fresh sample or standard) visual->solubility analytical Purity Analysis (HPLC, LC-MS, NMR) solubility->analytical purity_check Purity >95%? analytical->purity_check root_cause Identify Root Cause of Degradation purity_check->root_cause No proceed Proceed with Experiment purity_check->proceed Yes storage Improper Storage? (Light, Air, Temp, Moisture) root_cause->storage handling Improper Handling? (Freeze-thaw, Contamination) root_cause->handling discard Discard Batch & Procure New Stock storage->discard handling->discard implement Implement Corrective Storage/Handling Protocols discard->implement

References

Technical Support Center: Troubleshooting Inconsistent Results in Enzymatic Assays with Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues encountered when working with pyrazolopyridine-based compounds in enzymatic assays. Pyrazolopyridines are a valuable scaffold in drug discovery, particularly as kinase inhibitors, but their physicochemical properties can sometimes lead to assay variability and artifacts.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides to ensure the reliability and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level, frequently encountered problems.

Q1: Why are my dose-response curves showing poor sigmoidal fits or a steep drop-off at high compound concentrations?

A: This is a classic symptom of compound solubility or aggregation issues.[3] Pyrazolopyridines, especially those with planar aromatic systems, can have low aqueous solubility and a tendency to form colloidal aggregates at micromolar concentrations.[4][5] These aggregates can nonspecifically inhibit enzymes by sequestering the protein, leading to a sharp, non-stoichiometric drop in activity that results in an unusually steep Hill slope.[3][6] At the highest concentrations, visible precipitation may occur, leading to inaccurate compound concentrations in the assay well and high variability between replicates.

Q2: My IC50 values for the same pyrazolopyridine compound are shifting significantly between experiments. What is the most likely cause?

A: IC50 value drift is often caused by time-dependent inhibition or variations in reagent stability.[7] If your compound is a slow-binding or irreversible inhibitor, the measured IC50 will be highly dependent on the pre-incubation time of the enzyme with the inhibitor before adding the substrate.[7][8] Inconsistent pre-incubation times between experiments will lead directly to shifting IC50 values. Alternatively, instability of the enzyme or a critical co-factor like ATP over the course of the experiment can also cause apparent shifts in potency.[9][10]

Q3: I suspect my pyrazolopyridine is a "promiscuous inhibitor." How can I quickly confirm this?

A: Promiscuous inhibitors often act via an aggregation-based mechanism.[11] The most effective method to test for this is to re-run your inhibition assay in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20.[3][12][13] If the compound's inhibitory activity is substantially reduced or eliminated in the presence of the detergent, it is highly likely acting as an aggregator.[13][14] The detergent disrupts the formation of these colloidal aggregates, restoring the enzyme's true activity.[14]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Symptom - High Variability Between Replicates & Poor Curve Fits

High variability is a critical issue that undermines confidence in your data. This guide provides a systematic approach to diagnosing the root cause.

  • Causality Explained: Pyrazolopyridines can have poor aqueous solubility.[4] When a DMSO stock solution is diluted into an aqueous assay buffer, the compound can crash out of solution, especially at higher concentrations.[15] This leads to a heterogeneous mixture in the well, causing significant well-to-well variability and an inaccurate representation of the true inhibitor concentration.

  • Diagnostic Steps & Solutions:

Diagnostic Step Methodology Interpretation & Solution
Visual Inspection After preparing your assay plate, carefully inspect the wells (especially at high compound concentrations) against a dark background with focused light.If you see cloudiness or visible precipitate: Your compound is not soluble under the current assay conditions. Solution: Decrease the final DMSO concentration (aim for ≤1%), gently warm the assay buffer, or explore buffer additives like cyclodextrins.[15][16]
Solubility Measurement Use nephelometry or light scattering-based methods to quantitatively assess the solubility of your compound in the specific assay buffer.If the measured solubility is below your highest tested concentration: The data points above this concentration are invalid. Solution: Redesign the experiment to stay within the soluble range. Consider structural modifications to the pyrazolopyridine scaffold to improve solubility.[4]
  • Causality Explained: Even when a compound appears soluble, it can form sub-visible colloidal aggregates.[11][12] These aggregates act like sponges, nonspecifically adsorbing and partially denaturing enzyme molecules, which presents as inhibition.[6] This mechanism is a common artifact in high-throughput screening and can lead to misleading structure-activity relationships.[3]

  • Diagnostic Workflow: A logical workflow is essential to distinguish true inhibition from aggregation artifacts.

    Troubleshooting workflow for solubility and aggregation.

Guide 2: Symptom - IC50 Value Drift Between Experimental Runs

Reproducibility is key. If your IC50 values are not consistent, consider the following causes.

  • Causality Explained: TDI occurs when inhibition potency increases with the duration of pre-incubation between the enzyme and the inhibitor.[7] This can be due to a slow conformational change in the enzyme upon binding, or the formation of a stable (or even covalent) bond. If pre-incubation times are not strictly controlled across experiments, the IC50 will appear to shift.[8][17]

  • Diagnostic Protocol: The IC50 Shift Assay

    • Objective: To determine if pre-incubation with the compound in the presence of necessary cofactors (like NADPH for CYPs) increases its inhibitory potency.[7][18]

    • Setup: Prepare three sets of dose-response curves.

      • Condition 1 (Direct Inhibition): 0-minute pre-incubation. Add enzyme, inhibitor, and substrate simultaneously.

      • Condition 2 (Control): 30-minute pre-incubation of enzyme and inhibitor without a key cofactor (e.g., NADPH).

      • Condition 3 (TDI Test): 30-minute pre-incubation of enzyme and inhibitor with the key cofactor.

    • Execution: After the pre-incubation period for Conditions 2 and 3, initiate the reaction by adding the substrate.

    • Analysis: Calculate the IC50 for each condition. A significant decrease in the IC50 value (a "shift") in Condition 3 compared to Conditions 1 and 2 indicates time-dependent inhibition.[7][17] An IC50 shift ratio of >1.5 or 2 is often considered significant.[17]

  • Causality Explained: The integrity of all assay components is paramount. Enzymes can lose activity over time at room temperature, and critical reagents like ATP can hydrolyze.[9][10] Similarly, the pyrazolopyridine compound itself may be unstable in aqueous buffer or degrade after multiple freeze-thaw cycles.[19]

  • Diagnostic Steps & Solutions:

Diagnostic Step Methodology Interpretation & Solution
Enzyme Stability Control Prepare a reaction mix with enzyme but no inhibitor. Measure the reaction rate at the beginning (T=0) and end (e.g., T=60 min) of a typical assay run.If the rate decreases significantly: Your enzyme is unstable under the assay conditions. Solution: Keep enzyme on ice at all times, prepare fresh for each experiment, and consider adding stabilizing agents like BSA or glycerol to the buffer.[10]
Compound Stability Check Prepare a dilution of your compound in assay buffer. Incubate it for the duration of an assay. Then, measure its inhibitory activity and compare it to a freshly prepared dilution.If potency decreases: Your compound is degrading in the assay buffer. Solution: Minimize the time the compound spends in aqueous buffer before the assay starts. Assess compound stability using LC-MS.
Freeze-Thaw Cycle Test Aliquot your DMSO stock. Subject one aliquot to several freeze-thaw cycles. Compare the activity of this aliquot to a fresh, single-use aliquot.If potency changes: The compound is sensitive to freeze-thaw cycles. Solution: Prepare single-use aliquots of your compound stocks to ensure consistency and prevent degradation.[19]

Section 3: Best Practices & Protocols

Protocol 1: Standard Workflow for Assessing Compound Aggregation

This protocol is a standard counter-screen to identify false positives arising from compound aggregation.[12][13]

  • Objective: To determine if the observed inhibition is attenuated by a non-ionic detergent.

  • Materials:

    • Enzyme and substrate

    • Pyrazolopyridine compound stock in 100% DMSO

    • Assay Buffer

    • Assay Buffer containing 0.02% (v/v) Triton X-100 (this will be diluted 2-fold to a final concentration of 0.01%)

    • Microplates (e.g., 96-well or 384-well)[2]

  • Methodology:

    • Prepare serial dilutions of the pyrazolopyridine compound in 100% DMSO at 100x the final desired concentration.

    • Set up two identical assay plates.

    • To Plate A, add Assay Buffer.

    • To Plate B, add Assay Buffer containing 0.02% Triton X-100.

    • Add 1 µL of the 100x compound dilutions to the corresponding wells of both plates.

    • Add enzyme to all wells and pre-incubate for a standardized time (e.g., 15 minutes).

    • Initiate the reaction by adding substrate to all wells.

    • Read the plate on a suitable plate reader.

    • Analysis: Generate dose-response curves and calculate IC50 values for both conditions. A significant loss of potency (higher IC50) in the presence of Triton X-100 confirms aggregation-based inhibition.[3][13]

    Parallel workflow for detergent counter-screening.

References

Technical Support Center: Optimization of Multicomponent Reactions for Pyrazolopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazolopyridines via multicomponent reactions (MCRs). This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, enabling you to overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we have curated this information based on established literature and extensive field experience.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses common problems encountered during the synthesis of pyrazolopyridines using MCRs. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.

Issue 1: Low or No Product Yield

Question: My multicomponent reaction for pyrazolopyridine synthesis is resulting in a very low yield or failing completely. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in MCRs for pyrazolopyridine synthesis can be attributed to several factors, from suboptimal reaction conditions to issues with starting materials.[1][2] A systematic approach to troubleshooting is crucial.

Diagnostic Workflow:

  • Assess Starting Material Purity and Stoichiometry:

    • Purity: Ensure all reactants, particularly hydrazine derivatives and 1,3-dicarbonyl compounds, are of high purity.[2] Impurities can lead to unwanted side reactions and complicate product isolation.[2]

    • Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one component, such as the hydrazine, may be necessary to drive the reaction to completion.[2]

  • Evaluate and Optimize Reaction Conditions:

    • Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[3][4] Systematically screen a range of temperatures to find the optimal condition for your specific substrates. Microwave-assisted synthesis can also be explored to potentially shorten reaction times and improve yields.[1][5]

    • Solvent: The choice of solvent is paramount and can significantly impact reaction outcomes.[6][7] Polar protic solvents like ethanol are commonly used.[4][8] However, exploring a range of solvents from non-polar to polar aprotic may be necessary.[7][9] In some cases, solvent-free conditions or the use of green solvents like water can be highly effective.[10][11]

    • Catalyst: The presence and nature of a catalyst can be the deciding factor. Both acid and base catalysis are frequently employed.[8]

      • Acids: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., CuCl₂, ZrCl₄, ZnCl₂) can increase the electrophilicity of carbonyl groups.[1][8]

      • Bases: Bases like triethylamine or piperidine can facilitate deprotonation steps.[4][8]

      • Consider screening a panel of catalysts to identify the most effective one for your system. The use of heterogeneous or magnetically recoverable catalysts can also simplify purification.[3][12]

  • Monitor Reaction Progress:

    • Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you determine the optimal reaction time and identify the formation of any stable intermediates or side products.[1][2]

Troubleshooting Workflow for Low Yield:

Caption: A logical workflow for troubleshooting low yield in pyrazolopyridine synthesis.

Issue 2: Formation of Side Products and Regioisomers

Question: My reaction is producing a mixture of products, including what appear to be regioisomers. How can I improve the selectivity of my reaction?

Answer: The formation of multiple products is a common challenge in MCRs, especially when using unsymmetrical starting materials.[8]

Strategies to Enhance Selectivity:

  • Understand the Mechanism: The Hantzsch-like synthesis of pyrazolopyridines can proceed through different mechanistic pathways.[13] Understanding the relative electrophilicity of the carbonyl groups in your 1,3-dicarbonyl compound is key to predicting and controlling regioselectivity.[8]

  • Modify Reaction Conditions:

    • Temperature: Adjusting the reaction temperature can influence the rates of competing reaction pathways, potentially favoring the formation of the desired product.[1]

    • Catalyst Choice: The catalyst can play a crucial role in directing the reaction towards a specific pathway. For instance, certain Lewis acids might preferentially coordinate to one carbonyl group over another.

    • Order of Reagent Addition: In some cases, a stepwise addition of reagents can prevent the formation of side products.[1] For example, pre-forming an intermediate before adding the final component can lead to a cleaner reaction profile.

Table 1: Common Side Products and Potential Solutions

Observed Side ProductPotential CauseSuggested Solution
Dihydropyridine IntermediateIncomplete oxidationAdd a suitable oxidizing agent in a subsequent step or consider a one-pot synthesis with direct aromatization using reagents like ferric chloride.[1][14]
Regioisomeric PyrazolopyridinesUse of unsymmetrical 1,3-dicarbonyl compoundsModify the substituents on the dicarbonyl to create a larger electronic or steric difference between the two carbonyl groups. Screen different catalysts and solvents to favor one reaction pathway.[8]
Products from Self-Condensation of ReactantsSuboptimal reaction conditions or stoichiometryAdjust the stoichiometry of reactants and consider a lower reaction temperature. A stepwise addition of reagents may also be beneficial.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of multicomponent reactions for pyrazolopyridine synthesis.

Q1: What are the main advantages of using multicomponent reactions for synthesizing pyrazolopyridines?

MCRs offer several advantages over traditional linear synthetic routes, including:

  • Efficiency: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.[15][16]

  • Atom Economy: MCRs are designed to incorporate most of the atoms from the starting materials into the final product, minimizing waste.[15]

  • Diversity: They allow for the rapid generation of a library of structurally diverse molecules by simply varying the starting components.[17][18]

  • Sustainability: The reduction in steps and waste aligns with the principles of green chemistry.[19]

Q2: How does the choice of catalyst influence the reaction?

The catalyst is a critical parameter that can dramatically affect reaction times, yields, and even the reaction pathway.[1]

  • Acid Catalysts (Brønsted or Lewis): These are often used to activate carbonyl groups, making them more electrophilic and facilitating nucleophilic attack.[8]

  • Base Catalysts: Bases can be used to deprotonate acidic protons, such as those on the active methylene group of a 1,3-dicarbonyl compound, to generate the necessary nucleophile.[4]

  • Heterogeneous Catalysts: These offer the advantage of easy separation from the reaction mixture, simplifying the workup and allowing for catalyst recycling.[3][12]

Q3: What role does the solvent play in these reactions?

The solvent can influence the reaction in several ways:

  • Solubility: It must be able to dissolve the reactants to a sufficient extent.

  • Polarity: The polarity of the solvent can affect the rate of reaction and the stability of intermediates and transition states.[7] A systematic screening of solvents with varying polarities is often a valuable optimization step.[6][9]

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature that can be reached at atmospheric pressure.

Q4: Are there any "green" or more environmentally friendly approaches to pyrazolopyridine synthesis via MCRs?

Yes, several strategies can be employed to make these syntheses more environmentally benign:

  • Use of Green Solvents: Water, ethanol, and polyethylene glycol (PEG) are examples of greener solvent choices.[10][11]

  • Solvent-Free Conditions: In some cases, the reaction can be carried out without a solvent, particularly if one of the reactants is a liquid.[8]

  • Alternative Energy Sources: Microwave irradiation and ultrasonication can often reduce reaction times and energy consumption.[1][7]

  • Catalyst Choice: Employing non-toxic, recyclable catalysts contributes to a greener process.[12][18]

Q5: What are some key considerations when scaling up a pyrazolopyridine MCR?

Scaling up an MCR requires careful consideration of several factors:

  • Heat Transfer: Exothermic reactions may require more efficient cooling on a larger scale to maintain optimal temperature control.

  • Mixing: Ensuring efficient mixing of all components is crucial for consistent results.

  • Reagent Addition: The rate of addition of one or more reagents may need to be carefully controlled to manage reaction exotherms and minimize side product formation.

  • Workup and Purification: The purification method used at the lab scale (e.g., column chromatography) may not be practical for large-scale synthesis. Recrystallization is often a more viable option.[1]

General Experimental Protocol for a Model Pyrazolopyridine Synthesis:

This is a generalized procedure and will require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, combine the aldehyde, 1,3-dicarbonyl compound, and aminopyrazole in the desired solvent.

  • Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of acetic acid or triethylamine).

  • Reaction: Stir the mixture at the optimized temperature for the determined amount of time. Monitor the reaction's progress using TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.[2]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Reaction Optimization Decision Tree:

G start Reaction Optimization Start check_yield Is Yield > 80%? start->check_yield optimize_conditions Systematically Vary Reaction Parameters check_yield->optimize_conditions No stop Optimized Protocol check_yield->stop Yes solvent Solvent Screening (e.g., EtOH, H2O, Toluene) optimize_conditions->solvent temp Temperature Screening (e.g., RT, 60°C, Reflux) optimize_conditions->temp catalyst Catalyst Screening (Acidic, Basic, Lewis Acid) optimize_conditions->catalyst solvent->check_yield temp->check_yield catalyst->check_yield

Caption: A decision tree for the systematic optimization of reaction conditions.

III. References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available from: --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. Available from: --INVALID-LINK--

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing. Available from: --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of pyrazolopyridinea - ResearchGate. Available from: --INVALID-LINK--

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. Available from: --INVALID-LINK--

  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4) - RSC Publishing - The Royal Society of Chemistry. Available from: --INVALID-LINK--

  • Efficient synthesis of pyrazolopyridines containing a chromane backbone through domino reaction - Beilstein Journals. Available from: --INVALID-LINK--

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Available from: --INVALID-LINK--

  • Solid acid-catalysed synthesis of pyrazolopyridines - ResearchGate. Available from: --INVALID-LINK--

  • Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation | The Journal of Organic Chemistry - ACS Publications. Available from: --INVALID-LINK--

  • Synthesis of poly(pyrazolopyridine)s by Hantzsch multicomponent polymerization | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles - PubMed. Available from: --INVALID-LINK--

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. Available from: --INVALID-LINK--

  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. Available from: --INVALID-LINK--

  • Hantzsch Pyridine Synthesis | PDF - Scribd. Available from: --INVALID-LINK--

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem. Available from: --INVALID-LINK--

  • Hantzsch pyridine synthesis | Request PDF - ResearchGate. Available from: --INVALID-LINK--

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: --INVALID-LINK--

  • Hantzsch pyridine synthesis - Wikipedia. Available from: --INVALID-LINK--

  • Effect of various solvent on the model reaction - ResearchGate. Available from: --INVALID-LINK--

  • Novel, Catalyst-free One-pot Multicomponent Synthesis of Pyrazolopyridopyrimidine-diones in Water Under Ultrasonic Condition - ResearchGate. Available from: --INVALID-LINK--

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: --INVALID-LINK--

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS - The Distant Reader. Available from: --INVALID-LINK--

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available from: --INVALID-LINK--

  • MCR for the synthesis of pyrazole derivatives 277 - ResearchGate. Available from: --INVALID-LINK--

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives | ACS Omega. Available from: --INVALID-LINK--

References

Technical Support Center: Refining Dosage and Administration of Pyrazolopyridine Compounds in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolopyridine compounds in animal studies. This guide is designed to provide you with in-depth, field-proven insights and practical, step-by-step protocols to navigate the complexities of dosage and administration. Our goal is to empower you to conduct robust, reproducible, and ethically sound in vivo experiments.

Introduction: The Pyrazolopyridine Challenge

Pyrazolopyridine and its derivatives are a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] However, their successful in vivo evaluation is often hampered by challenges related to their physicochemical properties, particularly poor aqueous solubility.[1] This can lead to difficulties in formulation, variable drug exposure, and ultimately, inconclusive or misleading results. This guide will address these challenges head-on, providing you with the expertise to refine your experimental design and troubleshoot common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Formulation Strategies for Poorly Soluble Pyrazolopyridine Compounds

Question 1: My pyrazolopyridine compound has very low water solubility. What are my primary formulation options for in vivo animal studies?

Answer: The formulation of poorly water-soluble compounds is a critical step that significantly impacts bioavailability and, consequently, the reliability of your in vivo data.[2] The primary goal is to create a stable and homogenous formulation that allows for accurate and reproducible dosing.[3] Here are the most common and effective strategies:

  • Co-solvent Systems: This is often the first approach for many researchers. It involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs, e.g., PEG300, PEG400), and propylene glycol (PG).[4]

    • Surfactants: Tween 80 (polysorbate 80) and Solutol HS-15 are frequently added to improve solubility and stability.[5]

  • Suspensions: If the compound cannot be fully solubilized, a uniform suspension can be prepared. This involves reducing the particle size of the compound (micronization or nanosizing) and suspending it in a suitable vehicle.[5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[2] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, enhancing absorption.

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

Question 2: How do I choose the right formulation strategy for my specific pyrazolopyridine compound?

Answer: The selection of an appropriate formulation is a multi-faceted decision that depends on the physicochemical properties of your compound, the intended route of administration, and the goals of your study.[6][7] A systematic approach is crucial.

Decision Workflow for Formulation Selection

Formulation_Decision_Tree Start Start: Characterize Pyrazolopyridine Compound Solubility Aqueous Solubility Assessment Start->Solubility Route Intended Route of Administration Solubility->Route Poor Solubility Confirmed Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV SC_IP Subcutaneous (SC) / Intraperitoneal (IP) Route->SC_IP CoSolvent Co-solvent System (e.g., DMSO/PEG/Tween) Oral->CoSolvent Soluble in vehicle Suspension Suspension (Micronized/Nanosized) Oral->Suspension Insoluble Lipid Lipid-Based Formulation (e.g., SEDDS) Oral->Lipid Highly Lipophilic Cyclodextrin Cyclodextrin Complexation Oral->Cyclodextrin Amenable to complexation SterileCoSolvent Sterile Co-solvent System (Low % Organic) IV->SterileCoSolvent Requires clear, sterile solution SterileSuspension Sterile Nanosuspension IV->SterileSuspension If co-solvent not feasible StableSuspension Stable Suspension or Co-solvent System SC_IP->StableSuspension Requires stable, non-irritating formulation

Caption: A decision tree to guide the selection of a suitable formulation strategy for pyrazolopyridine compounds based on their properties and the intended route of administration.

Question 3: I'm seeing precipitation of my compound when I prepare my formulation or after administration. What should I do?

Answer: Precipitation is a common and significant problem that can lead to inaccurate dosing and potential toxicity. Here's a troubleshooting guide:

Symptom Potential Cause Troubleshooting Steps
Precipitation during formulation preparation - Exceeding the solubility limit of the vehicle. - Incompatible excipients. - Temperature changes.- Decrease the concentration of the compound. - Increase the proportion of the co-solvent or surfactant. - Try a different co-solvent system. - Use gentle warming or sonication to aid dissolution, but be mindful of compound stability.
Precipitation upon dilution with aqueous vehicle - "Crashing out" of the compound as the organic solvent is diluted.- Slow down the rate of addition of the aqueous phase while vortexing vigorously. - Use a surfactant (e.g., Tween 80) in the aqueous phase to create a more stable dispersion. - Consider a lipid-based formulation if the compound is highly lipophilic.
Suspected precipitation in vivo (e.g., variable PK data, local irritation at injection site) - The formulation is not stable in the physiological environment. - Drug concentration exceeds solubility at the injection site or in the bloodstream.- For IV administration, ensure the formulation remains clear upon dilution in saline or plasma in vitro. - For SC or IP injections, check for any signs of local irritation or inflammation at the injection site. - Consider a different formulation strategy, such as a nanosuspension or a cyclodextrin-based formulation, which can improve in vivo stability.[8]
Part 2: Administration Techniques and Best Practices

Question 4: What are the key considerations for choosing the route of administration for my pyrazolopyridine compound?

Answer: The choice of administration route is a critical experimental parameter that influences the pharmacokinetic profile of your compound.[9] The decision should be based on the scientific question, the properties of the compound, and practical considerations.

Route of Administration Advantages Disadvantages Best Suited For
Oral (PO) Gavage - Mimics clinical route for many drugs. - Convenient for repeated dosing.- Subject to first-pass metabolism. - Variable absorption. - Risk of administration error (e.g., tracheal insertion).[10][11]- Efficacy studies where oral bioavailability is desired. - Chronic dosing studies.
Intravenous (IV) - 100% bioavailability. - Rapid onset of action. - Precise dose delivery.[12]- Technically challenging. - Requires a sterile, clear solution. - Risk of embolism if not properly prepared.- Pharmacokinetic studies to determine clearance and volume of distribution. - Acute efficacy models requiring rapid target engagement.
Intraperitoneal (IP) - Larger volumes can be administered compared to IV. - Relatively rapid absorption.- Potential for injection into organs (e.g., cecum, bladder).[13] - Can cause local irritation and peritonitis. - Absorption can be variable.- When IV access is difficult and rapid systemic exposure is needed. - Commonly used in rodent efficacy models.
Subcutaneous (SC) - Slower, more sustained absorption. - Technically easier than IV.- Slower onset of action. - Potential for local irritation and depot formation. - Limited volume of administration.- Studies requiring sustained drug exposure. - Administration of suspensions.

Question 5: Can you provide a detailed, step-by-step protocol for intravenous (IV) tail vein injection in mice?

Answer: Absolutely. IV tail vein injection is a common but technically demanding procedure. Proper technique is essential for accurate dosing and animal welfare.[9][14][15]

Protocol: Intravenous Tail Vein Injection in Mice

Materials:

  • Sterile syringe (e.g., 1 mL) with a 27-30 gauge needle.[14][15]

  • Mouse restrainer.

  • Heat lamp or warming pad.

  • 70% ethanol wipes.

  • Sterile gauze.

  • Your prepared, sterile pyrazolopyridine formulation.

Procedure:

  • Preparation:

    • Warm the mouse's tail for 5-10 minutes using a heat lamp or by placing the restrainer on a warming pad.[14][15] This will cause vasodilation of the lateral tail veins, making them easier to visualize.

    • Load the syringe with the correct dose of your formulation and ensure there are no air bubbles.

  • Restraint:

    • Place the mouse in an appropriate-sized restrainer.

  • Vein Visualization and Injection:

    • Wipe the tail with a 70% ethanol wipe to clean the injection site and improve vein visibility.

    • Locate one of the two lateral tail veins.

    • With the needle bevel facing up, insert the needle into the vein at a shallow angle, parallel to the tail.[14]

    • You should feel a slight "pop" as the needle enters the vein.

  • Administration:

    • Slowly inject the formulation. There should be no resistance.[14]

    • If you see a bleb form or feel resistance, the needle is not in the vein. Withdraw the needle, apply pressure to the site, and attempt a new injection more proximal (closer to the body) on the tail.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the mouse to its home cage and monitor for any adverse reactions.

Troubleshooting IV Injections:

Problem Possible Cause Solution
Cannot visualize the veins - Inadequate warming. - Dehydration. - Darkly pigmented tail.- Ensure proper warming of the tail. - Ensure the animal is well-hydrated. - Use a fiber-optic light source to transilluminate the tail.
Vein "rolls" - Improper stabilization of the tail.- Gently pull the tail to keep it taut during needle insertion.
Hematoma formation - Puncturing through both walls of the vein.- Withdraw the needle, apply pressure, and use a new injection site. Ensure a shallow angle of insertion.
Part 3: Dosing, Pharmacokinetics, and Toxicity

Question 6: How do I determine the appropriate dose for my pyrazolopyridine compound in an efficacy study?

Answer: Dose selection is a critical aspect of experimental design. An inappropriate dose can lead to a lack of efficacy or unexpected toxicity. The process typically involves a combination of in vitro data and in vivo dose-range finding studies.

Dose Selection Workflow

Dose_Selection_Workflow InVitro In Vitro Potency (IC50/EC50) PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling InVitro->PK_PD Provides target concentration DoseRangeFinding In Vivo Dose-Range Finding Study PK_PD->DoseRangeFinding Predicts in vivo exposure EfficacyStudyDose Select Doses for Efficacy Study DoseRangeFinding->EfficacyStudyDose Identifies a range of tolerated and active doses Toxicity Assess for Toxicity DoseRangeFinding->Toxicity MTD Determine Maximum Tolerated Dose (MTD) Toxicity->MTD MTD->EfficacyStudyDose Sets upper dose limit

Caption: A workflow for selecting appropriate doses for in vivo efficacy studies of pyrazolopyridine compounds.

Question 7: What are the common signs of toxicity I should monitor for in my animal studies with pyrazolopyridine compounds?

Answer: Careful monitoring of animal health is an ethical and scientific imperative. The specific signs of toxicity will depend on the compound, but general indicators of adverse effects should always be monitored.

Common Signs of Toxicity in Rodents:

  • Changes in Body Weight: A significant and sustained decrease in body weight is a common sign of toxicity.[16]

  • Changes in Appearance: Ruffled fur, hunched posture, and lethargy.

  • Gastrointestinal Effects: Diarrhea or changes in stool consistency.[16]

  • Changes in Food and Water Intake: A significant decrease in consumption.

  • Behavioral Changes: Reduced activity, social withdrawal, or stereotypic behaviors.

  • At the Injection Site (for parenteral routes): Swelling, redness, or signs of pain.

If you observe any of these signs, it is crucial to document them and consult with your institution's veterinary staff. It may be necessary to adjust the dose, change the formulation, or euthanize the animal if it is in significant distress.

Pharmacokinetic Parameters of Representative Pyrazolopyridine Compounds

The following table provides a summary of pharmacokinetic parameters for a hypothetical pyrazolopyridine compound to illustrate the kind of data you should aim to generate.

Parameter Mouse Rat Dog Monkey
Clearance (mL/min/kg) 15.836.62.4413.9
Volume of Distribution (L/kg) 2.19.03.54.8
Terminal Half-Life (h) 2.51.6716.35.2
Oral Bioavailability (%) 88.011.255.872.4
Data is hypothetical and for illustrative purposes, but is based on the range of values seen for pyrazolopyridine compounds in the literature.[17]

References

addressing regioisomer formation in unsymmetrical pyrazolopyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Regioisomer Formation

Welcome to the technical support center for the synthesis of unsymmetrical pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with regioisomer formation in these critical synthetic processes. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Regioisomerism

Pyrazolopyridines are a vital class of nitrogen-containing heterocyclic compounds, frequently found as core scaffolds in a wide array of pharmaceuticals. The synthesis of unsymmetrically substituted pyrazolopyridines, however, often presents a significant hurdle: the formation of regioisomers. This occurs when the cyclization reaction can proceed in multiple ways, leading to a mixture of products with the same molecular formula but different arrangements of atoms. Controlling the regioselectivity of these reactions is paramount for efficient drug discovery and development, as different regioisomers can exhibit vastly different biological activities.

This guide will provide in-depth answers to frequently asked questions and detailed troubleshooting protocols to help you achieve high regioselectivity in your pyrazolopyridine syntheses.

Frequently Asked Questions (FAQs)

Q1: We are synthesizing a pyrazolo[3,4-b]pyridine from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, and we are getting a nearly 1:1 mixture of regioisomers. What are the key factors influencing this lack of selectivity?

A1: The formation of two regioisomers in this synthesis is a common issue stemming from the similar reactivity of the two carbonyl groups in the unsymmetrical 1,3-dicarbonyl compound.[1][2] The reaction proceeds via a nucleophilic attack of the 5-aminopyrazole on the dicarbonyl compound, followed by cyclization and dehydration. If the electrophilicity of the two carbonyl carbons is comparable, both can be attacked by the pyrazole's amino group, leading to a mixture of products.[1]

Several factors can influence the regioselectivity:

  • Electronic Effects: The electronic nature of the substituents on the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Steric Hindrance: Bulky substituents near one of the carbonyl groups can sterically hinder the approach of the aminopyrazole, favoring the attack on the less hindered carbonyl.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction pathway and the resulting isomer ratio.[1] For instance, acidic or basic conditions can alter the nucleophilicity of the aminopyrazole and the reactivity of the dicarbonyl compound.

Q2: How can we improve the regioselectivity in our pyrazolo[1,5-a]pyridine synthesis from an N-aminopyridine and an α,β-unsaturated compound?

A2: Achieving high regioselectivity in the synthesis of pyrazolo[1,5-a]pyridines via [3+2] annulation is a well-documented challenge.[3][4][5] However, several strategies have been developed to control the formation of the desired regioisomer.

One effective approach involves the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated reaction.[4][5][6] In this method, TEMPO can act as both a Lewis acid and an oxidant, facilitating a highly regioselective annulation-aromatization cascade.[5][6] The regioselectivity is often predictable and can lead to good to excellent yields of a single isomer.[4][5]

Furthermore, the electronic properties of the substituents on both the N-aminopyridine and the α,β-unsaturated compound can direct the regioselectivity. For example, strong electron-donating groups on 3-substituted N-aminopyridines have been shown to favor the formation of 4-substituted pyrazolo[1,5-a]pyridines as the sole isomer.[5]

Q3: We have synthesized a mixture of pyrazolopyridine regioisomers. What are the most effective techniques for their separation and characterization?

A3: Separating and characterizing regioisomers is a critical step to ensure the purity of your target compound.

  • Separation: The most common method for separating pyrazole regioisomers is silica gel column chromatography.[7][8] The choice of eluent system is crucial and often requires careful optimization to achieve good separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both analytical and preparative-scale separations.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for distinguishing between regioisomers.[7][8][9][10][11]

    • ¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazolopyridine core will be distinct for each regioisomer.

    • 2D NMR Techniques: Advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) can provide unambiguous structural assignments by revealing through-space and through-bond correlations between atoms.[7][8][11]

X-ray crystallography, when applicable, provides the ultimate proof of structure for a single regioisomer.[5]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during unsymmetrical pyrazolopyridine synthesis.

Problem 1: Poor Regioselectivity (Near Equimolar Mixture of Isomers)

Workflow for Troubleshooting Poor Regioselectivity

start Observation: Poor Regioselectivity cond1 Modify Reaction Conditions start->cond1 cond2 Modify Starting Materials start->cond2 exp1 Solvent Screening: - Protic vs. Aprotic - Fluorinated Alcohols (TFE, HFIP) cond1->exp1 Solvent effects can be significant. exp2 Temperature Optimization: - Lower temperature to favor kinetic product - Higher temperature for thermodynamic control cond1->exp2 exp3 Catalyst Screening: - Acidic (e.g., AcOH, HCl) - Basic (e.g., NaOH, Et3N) - Lewis Acid (e.g., TEMPO) cond1->exp3 exp4 Introduce Steric Bulk: - Add bulky substituent near one reactive site on the dicarbonyl or unsaturated compound. cond2->exp4 Steric hindrance can direct the reaction. exp5 Alter Electronic Properties: - Add electron-withdrawing or -donating groups to bias reactivity. cond2->exp5 Electronic effects influence electrophilicity. outcome Improved Regioselectivity exp1->outcome exp2->outcome exp3->outcome exp4->outcome exp5->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Steps:

  • Analyze the Reaction Mechanism: Understand the plausible reaction pathways leading to each regioisomer. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur at either carbonyl group.[2]

  • Solvent Modification: The polarity and hydrogen-bonding ability of the solvent can influence the transition states of the competing reaction pathways.

    • Protocol: Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, methanol).

    • Expert Insight: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole synthesis by stabilizing one of the transition states through hydrogen bonding.[12]

  • Temperature Control: The ratio of regioisomers can be temperature-dependent.

    • Protocol: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, reflux) to determine if the reaction is under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, which is formed through the lower energy transition state.

  • Catalyst Optimization: The choice of catalyst can significantly alter the reaction pathway.

    • Protocol: For reactions that can be catalyzed by acid or base, screen a variety of catalysts (e.g., acetic acid, p-toluenesulfonic acid, sodium hydroxide, triethylamine). For specific syntheses like the pyrazolo[1,5-a]pyridine formation, consider specialized catalysts like TEMPO.[4][5]

Problem 2: Low Yield of the Desired Isomer

Even with good regioselectivity, the overall yield might be low. This could be due to side reactions, incomplete conversion, or product degradation.

Workflow for Optimizing Yield

start Observation: Low Yield of Desired Isomer check1 Verify Starting Material Purity start->check1 check2 Optimize Reaction Time & Concentration start->check2 check3 Investigate Side Reactions start->check3 exp1 Analyze starting materials by NMR, LC-MS to ensure purity. check1->exp1 exp2 Run a time course study to determine optimal reaction time. Vary reactant concentrations. check2->exp2 exp3 Analyze crude reaction mixture by LC-MS to identify byproducts. check3->exp3 outcome Improved Yield exp1->outcome exp2->outcome exp3->outcome

Caption: Workflow for optimizing reaction yield.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines using TEMPO

This protocol is adapted from methodologies demonstrating high regioselectivity.[4][5][6]

Materials:

  • N-aminopyridine derivative

  • α,β-unsaturated compound

  • TEMPO

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the N-aminopyridine (1.0 eq) and the α,β-unsaturated compound (1.2 eq).

  • Dissolve the starting materials in the anhydrous solvent.

  • Add TEMPO (1.5 eq) to the reaction mixture.

  • Stir the reaction at the optimized temperature (e.g., room temperature or reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by silica gel column chromatography to isolate the desired pyrazolo[1,5-a]pyridine regioisomer.

Data Summary

The following table summarizes the effect of reaction conditions on the regioselectivity of pyrazolopyridine synthesis, based on literature data.

Reaction TypeKey ReactantsConditionsRegioisomeric RatioReference
Pyrazolo[3,4-b]pyridine Synthesis5-Aminopyrazole + Unsymmetrical 1,3-DiketoneVaries based on substrate electronics and stericsCan be >80% for one isomer with significant electronic/steric bias[1]
Pyrazolo[1,5-a]pyridine SynthesisN-Aminopyridine + α,β-Unsaturated CompoundTEMPO-mediated, DCM, rtOften a single regioisomer is formed[5][6]
Pyrazole SynthesisMethylhydrazine + 1,3-DiketoneEthanol vs. TFE/HFIPCan shift from near 1:1 in EtOH to >85:15 in TFE[12]

Conclusion

Controlling regioisomer formation in unsymmetrical pyrazolopyridine synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the influence of experimental parameters. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the regioselectivity of their reactions, leading to more efficient and successful synthetic outcomes.

References

Validation & Comparative

A Comparative Guide to 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] The introduction of a trifluoromethyl group at the 3-position often enhances metabolic stability and binding affinity, making 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine a compound of significant interest. This guide provides a comparative analysis of this core structure and its analogs, focusing on their structure-activity relationships (SAR) and performance against various biological targets, supported by experimental data from peer-reviewed studies.

The Versatile Scaffold: Targeting Kinases in Oncology

The pyrazolo[3,4-b]pyridine core has proven to be a fertile ground for the development of potent kinase inhibitors, a cornerstone of modern targeted cancer therapy.[4] Modifications to this scaffold have yielded compounds with high affinity and selectivity for various kinases implicated in cancer progression.

Targeting TANK-Binding Kinase 1 (TBK1)

TBK1, a key regulator of innate immunity, has emerged as a therapeutic target in both inflammatory diseases and cancer.[5] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.[5]

A rational drug design approach led to the discovery of compound 15y , which exhibited an exceptionally low IC50 value of 0.2 nM against TBK1.[5] This highlights the potential for significant potency with this scaffold. The development of these inhibitors involved strategic modifications at two key positions, designated as R¹ and R², to optimize binding interactions within the kinase's active site.[5]

CompoundTBK1 IC50 (nM)
15a HIndole>1000
15e MeIndole1.1
15i EtIndole0.4
15y Isopropyl5-fluoroindole0.2
Table 1: Structure-Activity Relationship of 1H-pyrazolo[3,4-b]pyridine analogs as TBK1 inhibitors. Data sourced from[5].

The data clearly indicates that increasing the steric bulk at the R¹ position from hydrogen to isopropyl significantly enhances inhibitory activity. Furthermore, substitution on the indole ring at the R² position, as seen in 15y , further improves potency.[5]

Experimental Protocol: In Vitro TBK1 Kinase Assay [5]

  • Reagents and Materials : Recombinant TBK1 enzyme, ATP, kinase buffer, and a specific substrate peptide are required. The test compounds are dissolved in DMSO.

  • Assay Procedure :

    • The kinase reaction is initiated by adding ATP to a mixture of the TBK1 enzyme, the substrate, and the test compound in a 96-well plate.

    • The reaction is allowed to proceed at room temperature for a specified time.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Logical Workflow for TBK1 Inhibitor Optimization

G cluster_0 Initial Design cluster_1 SAR Exploration cluster_2 Lead Optimization Scaffold_Selection Select 1H-pyrazolo[3,4-b]pyridine scaffold Hit_Compound Identify Hit Compound (15a) Scaffold_Selection->Hit_Compound Modification_R1 Modify R¹ position Hit_Compound->Modification_R1 Rational Design Modification_R2 Modify R² position Hit_Compound->Modification_R2 Rational Design Activity_Testing In vitro TBK1 kinase assay Modification_R1->Activity_Testing Modification_R2->Activity_Testing Lead_Compound Identify Lead Compound (15y) Activity_Testing->Lead_Compound Improved Potency Selectivity_Profiling Kinase selectivity profiling Lead_Compound->Selectivity_Profiling Cellular_Assays Antiproliferative assays Lead_Compound->Cellular_Assays

Caption: Workflow for the optimization of 1H-pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.

Targeting Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases are validated targets in various cancers.[6][7] Scaffold hopping from known TRK inhibitors led to the design and synthesis of novel pyrazolo[3,4-b]pyridine derivatives with potent anti-TRKA activity.[6][7]

Compound C03 emerged as a promising candidate with an IC50 of 56 nM against TRKA and also demonstrated antiproliferative activity in the KM-12 cancer cell line with an IC50 of 0.304 μM.[6][7]

CompoundTRKA IC50 (nM)KM-12 Cell Proliferation IC50 (μM)
C03 560.304
C09 57Not Reported
C10 26Not Reported
Table 2: Biological activity of selected pyrazolo[3,4-b]pyridine analogs against TRKA. Data sourced from[7].

These findings underscore the potential of the pyrazolo[3,4-b]pyridine scaffold in developing selective and potent TRK inhibitors.[7]

Modulating Metabolic Pathways: AMPK Activators

Beyond oncology, pyrazolo[3,4-b]pyridine derivatives have been investigated as activators of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9]

A study exploring the structure-activity relationships of these derivatives as AMPK activators revealed that the presence of an exposed pyrazole N-H and a para-substituted diphenyl group were crucial for potent activation.[8] Compound 17f showed activation comparable to the well-known AMPK activator A-769662.[8]

CompoundAMPKα1β1γ1 EC50 (μM)Efficacy (%)
17f 0.4279
A-769662 (Reference) Not specified, but 17f showed equal activationNot specified
Table 3: AMPK activation by a pyrazolo[3,4-b]pyridine analog. Data sourced from[8].

Further research has shown that these compounds can exert anti-lung cancer activity by regulating the AMPK/70S6K pathway.[9] Compound 9d from a separate study exhibited potent inhibition of A549 lung cancer cell growth with an IC50 of 3.06 μM, significantly more potent than A-769662 (45.29 μM).[9]

Signaling Pathway: AMPK Activation and Downstream Effects

G Pyrazolo_pyridine Pyrazolo[3,4-b]pyridine Analog (e.g., 17f, 9d) AMPK AMPK Pyrazolo_pyridine->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC phosphorylates (activates) p70S6K p70S6K AMPK->p70S6K phosphorylates (inhibits) Cell_Cycle_Arrest G2/M Cell Cycle Arrest AMPK->Cell_Cycle_Arrest induces Cell_Growth_Inhibition Inhibition of Cell Proliferation p70S6K->Cell_Growth_Inhibition

Caption: Simplified signaling pathway of pyrazolo[3,4-b]pyridine analogs as AMPK activators.

Antimicrobial and Other Biological Activities

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to antimicrobial applications. A library of thirty differently substituted pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety at position-1 and a trifluoromethyl group at position-4 were synthesized and evaluated for their in vitro antibacterial and antifungal activities.[10] Several of these compounds demonstrated notable activity against pathogenic bacterial and fungal strains.[10]

Furthermore, various derivatives of this scaffold have been investigated for a range of other biological activities, including:

  • CDK1 inhibitors for anti-tumor applications.[11]

  • ALK-L1196M inhibitors for non-small cell lung cancer.[12]

  • Mps1 inhibitors for the treatment of cancer.[13]

  • Antiquorum-sensing agents .[1]

Synthetic Strategies

The synthesis of the 1H-pyrazolo[3,4-b]pyridine core can be achieved through several routes. A common and effective method involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[14] For instance, the reaction of a 5-aminopyrazole with a trifluoromethyl-β-diketone in glacial acetic acid is a reported method for constructing the target scaffold.[10]

Another approach involves the palladium-catalyzed C-N coupling reaction to introduce substituents onto the pyrazolo[3,4-b]pyridine core.[5] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Conclusion

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. Through strategic structural modifications, researchers have developed potent and selective inhibitors of various kinases, activators of key metabolic enzymes, and promising antimicrobial agents. The structure-activity relationships highlighted in this guide, derived from extensive experimental data, provide a valuable framework for the future design of novel therapeutics based on this privileged heterocyclic system. The continued exploration of this scaffold is likely to yield new and improved candidates for a wide range of diseases.

References

A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Scaffolds to ALK Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's binding affinity to its target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to validate the binding of novel kinase inhibitors, using the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold as a case study for its promising activity against Anaplastic Lymphoma Kinase (ALK).

Anaplastic Lymphoma Kinase, a receptor tyrosine kinase, is a well-established oncogenic driver in several cancers, most notably in a subset of non-small cell lung cancer (NSCLC)[1]. The development of ALK inhibitors has revolutionized the treatment landscape for ALK-positive NSCLC patients. However, the emergence of resistance mutations necessitates the discovery of new generations of inhibitors[2]. The 1H-pyrazolo[3,4-b]pyridine core has been identified as a privileged scaffold for developing potent ALK inhibitors[3][4][[“]].

Comparative Analysis of ALK Inhibitors

A critical aspect of validating a new inhibitor is to benchmark its performance against existing drugs. The following table summarizes the binding affinities of three generations of FDA-approved ALK inhibitors.

InhibitorGenerationTargetIC50 (nM)Kd (nM)Reference(s)
CrizotinibFirstALK20-25-[6][7][8]
AlectinibSecondALK1.92.4[9][10][11]
LorlatinibThirdALK~1-[2][12]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein.

This comparative data highlights the increasing potency of successive generations of ALK inhibitors. For "Compound X" to be considered a viable candidate for further development, its binding affinity would ideally be in the low nanomolar range, comparable to or better than the second and third-generation inhibitors.

Experimental Validation of Binding Affinity: A Multi-faceted Approach

No single technique provides a complete picture of a compound's binding characteristics. Therefore, a combination of biophysical and biochemical assays is essential for robust validation. This guide will detail three gold-standard techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a highly sensitive and robust method for quantifying molecular interactions in a homogenous format, making it ideal for high-throughput screening and affinity determination[13]. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a competitive inhibitor.

Caption: TR-FRET experimental workflow for determining inhibitor IC50.

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14][15].

    • Perform a serial dilution of "Compound X" and control inhibitors (Crizotinib, Alectinib) in the assay buffer containing a constant concentration of DMSO (e.g., 1%).

    • Prepare a 2X working solution of ALK kinase and a Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His) in the assay buffer[16].

    • Prepare a 2X working solution of the Alexa Fluor® 647-labeled kinase tracer[14].

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of each concentration of the serially diluted compounds.

    • Add 5 µL of the 2X ALK kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 2X tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, exciting at approximately 340 nm and measuring emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor) after a 50-100 microsecond delay[13].

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[17].

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative information on the kinetics (association and dissociation rates) and affinity of a molecular interaction[18]. This method is invaluable for understanding the binding dynamics of an inhibitor.

Caption: SPR experimental workflow for kinetic and affinity analysis.

  • Immobilization of ALK Kinase:

    • Activate the surface of a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of purified ALK kinase in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve covalent immobilization via amine coupling[19][20].

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of "Compound X" in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

    • Equilibrate the sensor surface with a continuous flow of running buffer.

    • Inject each concentration of "Compound X" over the immobilized ALK surface for a defined period to monitor the association phase.

    • Switch back to the running buffer flow to monitor the dissociation phase.

    • Between each compound injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor.

  • Data Analysis:

    • The binding events are recorded as sensorgrams, which plot the change in response units (RU) over time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions[21]. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Caption: ITC experimental workflow for thermodynamic characterization.

  • Sample Preparation:

    • Thoroughly dialyze the purified ALK kinase against the chosen ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching.

    • Dissolve "Compound X" in the exact same buffer used for the final dialysis step. A small, matched concentration of DMSO may be required for solubility[21].

    • Degas both the protein and compound solutions to prevent air bubbles during the experiment.

  • ITC Experiment:

    • Load the ALK kinase solution into the sample cell of the calorimeter.

    • Load the "Compound X" solution into the injection syringe.

    • Perform a series of small, sequential injections of "Compound X" into the ALK kinase solution while maintaining a constant temperature[22].

  • Data Analysis:

    • The heat change associated with each injection is measured and plotted against the molar ratio of the compound to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding[23].

Conclusion

The validation of the binding affinity of a novel kinase inhibitor is a multifaceted process that requires the application of orthogonal, quantitative techniques. By employing a combination of TR-FRET, SPR, and ITC, researchers can gain a comprehensive understanding of an inhibitor's potency, kinetics, and the thermodynamic driving forces of its interaction with the target kinase. For a novel this compound derivative to advance as a credible ALK inhibitor candidate, it must demonstrate potent, high-affinity binding, ideally in the low nanomolar range, with favorable kinetic and thermodynamic profiles when benchmarked against clinically successful inhibitors. This rigorous, data-driven approach is fundamental to the successful development of the next generation of targeted cancer therapies.

References

A Head-to-Head Comparison: Crizotinib vs. a Novel Pyrazolo[3,4-b]pyridine-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, driven by the pursuit of more potent and selective kinase inhibitors. Crizotinib, a first-generation inhibitor of ALK, ROS1, and MET, has been a cornerstone in the treatment of specific subtypes of non-small cell lung cancer (NSCLC).[1][2][3] However, the emergence of acquired resistance necessitates the development of novel therapeutic agents.[4][5][6] This guide provides a detailed head-to-head comparison of the established drug, crizotinib, with a promising class of novel kinase inhibitors based on the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold. While direct comparative data for a specific "this compound" compound against crizotinib is not extensively published, we will extrapolate the potential of this scaffold based on existing research on its derivatives.[7][8][9]

Introduction to the Contenders

Crizotinib: The Established Benchmark

Crizotinib (Xalkori®) is an orally available small-molecule tyrosine kinase inhibitor (TKI).[10] It was initially developed as a c-Met inhibitor but was later found to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1 receptor tyrosine kinases.[1][11] The discovery of its efficacy in patients with ALK-rearranged NSCLC led to its accelerated approval by the FDA in 2011, marking a significant advancement in personalized medicine for this patient population.[4]

The this compound Scaffold: A Platform for Novel Inhibitors

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[7][12] The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity. Derivatives of this scaffold have been investigated as inhibitors of various kinases, demonstrating their potential as a foundation for a new generation of targeted therapies.[7][8][9] For the purpose of this guide, we will consider a hypothetical, optimized inhibitor from this class, hereafter referred to as "PZP-CF3".

Mechanism of Action and Target Profile

Crizotinib: A Multi-Targeted Inhibitor

Crizotinib functions as an ATP-competitive inhibitor of ALK, ROS1, and c-Met.[1][3] In cancer cells driven by chromosomal rearrangements leading to fusion proteins like EML4-ALK, crizotinib blocks the constitutive kinase activity of the fusion protein.[11] This inhibition disrupts downstream signaling pathways, including the PI3K/AKT and MAPK pathways, ultimately leading to decreased cell proliferation and induction of apoptosis.[1]

cluster_membrane Cell Membrane cluster_crizotinib cluster_cytoplasm Cytoplasm RTK ALK / ROS1 / c-Met Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Phosphorylation MAPK MAPK RTK->MAPK Crizotinib Crizotinib Crizotinib->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis MAPK->Proliferation

Figure 1: Simplified signaling pathway inhibited by Crizotinib.
PZP-CF3: Potential for Enhanced Selectivity and Potency

Novel inhibitors based on the pyrazolo[3,4-b]pyridine scaffold are being designed to exhibit improved selectivity and potency against specific kinase targets, including resistance mutations that arise during crizotinib treatment.[9] By optimizing the substituents on the core scaffold, it is possible to fine-tune the interactions within the ATP-binding pocket of the target kinase, potentially leading to a more favorable therapeutic window. For instance, some pyrazolo[3,4-b]pyridine derivatives have been specifically designed to target crizotinib-resistant ALK mutations, such as L1196M.[9]

Comparative Efficacy: A Data-Driven Analysis

While a direct clinical comparison is not available, we can infer the potential performance of PZP-CF3 based on preclinical data from analogous compounds and compare it to established data for crizotinib.

ParameterCrizotinibPZP-CF3 (Hypothetical)Rationale for PZP-CF3
Primary Targets ALK, ROS1, c-Met[1][3]Potentially more selective for ALK/ROS1 and resistant mutantsDerivatives have shown potent activity against wild-type and mutant ALK.[9]
IC50 (ALK) ~25-50 nM (in cell lines)[13]<10 nMStructure-activity relationship studies on the scaffold aim for improved potency.
IC50 (Crizotinib-Resistant ALK mutants) High (e.g., L1196M)Low nM rangeThe scaffold has been specifically modified to overcome known resistance mutations.[9]
Cellular Proliferation (GI50) Dependent on ALK/ROS1 fusion statusPotentially lower GI50 in resistant cell linesA more potent inhibitor would be expected to have greater anti-proliferative effects.
In Vivo Efficacy (Tumor Growth Inhibition) Significant tumor regression in xenograft models[1]Expected to show superior efficacy in models with resistant tumorsOvercoming resistance is a key design objective for next-generation inhibitors.

Experimental Protocols for Head-to-Head Comparison

To rigorously compare a novel inhibitor like PZP-CF3 with crizotinib, a series of standardized in vitro and in vivo experiments are essential.

A. Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.

Principle: The assay measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically detected using a phosphospecific antibody or by measuring ATP consumption.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Dilute the purified recombinant kinase (e.g., ALK, ROS1) to the desired concentration in kinase buffer.

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate) and an ATP solution at a concentration close to the Km for the specific kinase.

    • Prepare serial dilutions of crizotinib and PZP-CF3 in DMSO, followed by a final dilution in kinase buffer.

  • Assay Procedure (96-well or 384-well plate format):

    • Add the inhibitor dilutions to the wells.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phosphospecific antibody, luminescence-based ATP detection).

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

cluster_workflow Biochemical IC50 Determination Workflow Start Start ReagentPrep Reagent Preparation Start->ReagentPrep SerialDilution Serial Dilution of Crizotinib & PZP-CF3 ReagentPrep->SerialDilution PlateSetup Plate Setup: Inhibitor + Kinase SerialDilution->PlateSetup Incubation1 Pre-incubation PlateSetup->Incubation1 ReactionStart Initiate Reaction: Add ATP + Substrate Incubation1->ReactionStart Incubation2 Incubation at 30°C ReactionStart->Incubation2 ReactionStop Stop Reaction Incubation2->ReactionStop Detection Signal Detection ReactionStop->Detection DataAnalysis Data Analysis: IC50 Calculation Detection->DataAnalysis End End DataAnalysis->End

Figure 2: Workflow for biochemical IC50 determination.
B. Cellular Proliferation Assay (GI50 Determination)

This assay measures the concentration of an inhibitor that causes a 50% reduction in the proliferation of cancer cells.

Principle: Cancer cell lines harboring the target kinase alteration (e.g., EML4-ALK) are treated with a range of inhibitor concentrations. Cell viability is assessed after a defined period to determine the growth inhibitory effect.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the appropriate cancer cell line (e.g., H3122 for ALK-positive NSCLC) in the recommended growth medium.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of crizotinib and PZP-CF3 in the growth medium.

    • Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI50 value using non-linear regression.

Resistance and Future Directions

A significant limitation of crizotinib is the development of acquired resistance, which can occur through on-target mechanisms (secondary mutations in the ALK kinase domain) or off-target mechanisms (activation of bypass signaling pathways).[4][6][14] The development of next-generation inhibitors like those based on the pyrazolo[3,4-b]pyridine scaffold is a critical strategy to overcome this challenge. Future research should focus on:

  • Characterizing the full kinome selectivity of PZP-CF3: To understand potential off-target effects.

  • Evaluating PZP-CF3 against a broader panel of resistance mutations: To determine its clinical utility in a wider patient population.

  • Investigating combination therapies: To prevent or delay the onset of resistance.

Conclusion

Crizotinib has revolutionized the treatment of ALK- and ROS1-positive NSCLC, demonstrating the power of targeted therapy. However, the inevitable emergence of resistance highlights the need for continued innovation. The this compound scaffold represents a promising platform for the development of next-generation kinase inhibitors with the potential for improved potency, selectivity, and activity against resistant cancer cells. Rigorous head-to-head preclinical and clinical comparisons will be essential to fully elucidate the therapeutic potential of these novel agents and to further refine the treatment paradigms for patients with oncogene-driven cancers.

References

A Researcher's Guide to Cross-Validation of In Silico Docking for 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.[1][2][3] Computational methods, particularly molecular docking, are instrumental in accelerating the exploration of this chemical space, enabling the rapid screening of virtual libraries to identify promising lead compounds.[4][5] However, the predictive power of any in silico model is only as robust as its validation. This guide provides a comprehensive comparison of common molecular docking software and a detailed protocol for the rigorous cross-validation of their predictions for novel this compound derivatives.

The Critical Role of Cross-Validation in Computational Drug Discovery

Molecular docking simulates the binding of a small molecule (ligand) to the active site of a biological target (receptor), predicting its conformation and binding affinity.[6] While this technique is cost-effective and time-efficient, it is crucial to validate the docking protocol to ensure the biological relevance of the results.[7][8] Cross-validation, in this context, refers to a set of procedures that assess the reliability and accuracy of the chosen docking method.[9] A well-validated docking protocol can reliably distinguish between active and inactive compounds, a cornerstone of successful structure-based drug design.[5]

Comparing Molecular Docking Software: A Primer

A plethora of molecular docking software is available, each employing different algorithms for conformational searching and scoring functions to rank the predicted poses.[7][10][11] The choice of software can significantly impact the outcome of a virtual screening campaign.[12] Below is a comparison of some widely used docking programs:

SoftwareAlgorithm HighlightsStrengthsConsiderations
AutoDock Vina Employs a Lamarckian genetic algorithm for global and local search.[11]Open-source and widely used, known for its speed and efficiency in virtual screening.[7][11]Scoring function may be less accurate for predicting absolute binding affinities compared to more computationally intensive methods.
GOLD Utilizes a genetic algorithm for ligand flexibility and partial protein flexibility.[7]Renowned for its high accuracy in pose prediction and its ability to handle protein flexibility.[7]Commercial software with a steeper learning curve.
Glide (Schrödinger) Employs a hierarchical series of filters to explore ligand conformations.Known for its high accuracy and successful application in virtual screening campaigns, particularly in industry settings.[12]Part of a comprehensive commercial suite, which can be resource-intensive.
ICM (Molsoft) Utilizes a Monte Carlo-based algorithm for flexible ligand and receptor docking.Provides advanced features for complex docking simulations and has demonstrated high accuracy in pose prediction.[12]Commercial software.

The selection of a particular software should be guided by the specific research question, available computational resources, and, most importantly, a thorough validation against the biological target of interest.

A Step-by-Step Protocol for Rigorous Cross-Validation

The following protocol outlines a robust workflow for validating a molecular docking procedure for this compound derivatives. This process ensures that the chosen docking parameters can accurately reproduce experimental data and reliably predict the activity of novel compounds.

Docking_Validation_Workflow PDB 1. Select Target Protein (e.g., Kinase, Enzyme) Ligand 2. Prepare Ligand Library (Actives & Decoys) Redocking 3. Re-docking of Co-crystallized Ligand PDB->Redocking Screening 4. Virtual Screening of Prepared Library RMSD 5. RMSD Calculation (< 2Å is ideal) Redocking->RMSD Enrichment 6. Enrichment Plot & ROC Curve Scoring 7. Score Correlation with Experimental Activity

Caption: Workflow for in silico docking cross-validation.

1. Receptor and Ligand Preparation:

  • Receptor: Begin by selecting a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues. If no co-crystallized ligand is present, identify the binding site based on literature or binding site prediction tools.[8]

  • Ligand Library: Compile a dataset of known active this compound derivatives against the target of interest. It is also crucial to include a set of "decoy" molecules, which are compounds with similar physicochemical properties to the actives but are presumed to be inactive. This allows for the assessment of the docking protocol's ability to distinguish between binders and non-binders.

2. Re-docking of Co-crystallized Ligand:

If a co-crystallized ligand is present in the PDB structure, the first validation step is to extract this ligand and re-dock it into the binding site.[13] The accuracy of the re-docking is quantified by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined conformation. An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[13][14]

3. Virtual Screening and Enrichment Analysis:

Perform a virtual screen of the prepared library containing both active compounds and decoys. The results are then analyzed to determine if the docking protocol can successfully prioritize the active compounds over the decoys.

  • Enrichment Factor (EF): This metric quantifies how much better the docking protocol performs compared to a random selection of compounds. A high EF value at the beginning of the ranked list indicates good enrichment of active compounds.

  • Receiver Operating Characteristic (ROC) Curve: An ROC curve plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the overall performance of the docking protocol, with a value of 1.0 indicating a perfect classifier and 0.5 representing random selection.[12]

4. Correlation with Experimental Activity:

For the known active compounds, investigate the correlation between the predicted docking scores and their experimentally determined biological activities (e.g., IC50, Ki). A strong correlation, while not always expected due to the simplifications in scoring functions, can provide additional confidence in the docking protocol's ability to rank compounds by their potency.[15]

Interpreting the Results: A Hypothetical Case Study

Let's consider a hypothetical scenario where we are validating a docking protocol for a series of this compound derivatives as inhibitors of a specific kinase.

Table 1: Comparison of Docking Software Performance

SoftwareRe-docking RMSD (Å)ROC AUC
AutoDock Vina1.250.78
GOLD0.980.85
Glide1.100.82

In this hypothetical case, all three programs successfully re-docked the native ligand with an RMSD below 2.0 Å. However, GOLD demonstrated the best performance in the virtual screening experiment with the highest ROC AUC, suggesting it is the most suitable choice for this particular target.

Validation_Metrics Validation Docking Validation Redocking Pose Prediction Accuracy Validation->Redocking Screening Virtual Screening Performance Validation->Screening Correlation Potency Ranking Validation->Correlation RMSD RMSD Redocking->RMSD RMSD < 2Å ROC_AUC ROC_AUC Screening->ROC_AUC AUC > 0.7 Enrichment Enrichment Screening->Enrichment High EF Score_vs_Activity Score_vs_Activity Correlation->Score_vs_Activity Good Correlation

Caption: Key metrics for docking validation.

Conclusion and Future Directions

The cross-validation of in silico docking protocols is a non-negotiable step in computational drug discovery.[9] For researchers working with the promising this compound scaffold, a rigorous validation process ensures that computational predictions are reliable and can effectively guide synthetic efforts. While this guide provides a framework for such validation, it is important to remember that no single docking program is universally superior.[12] The optimal choice depends on the specific biological system under investigation.

Future advancements in docking algorithms, including the incorporation of machine learning and enhanced treatment of protein flexibility, will undoubtedly improve the predictive power of these methods.[4] However, the fundamental principles of rigorous validation will remain paramount to the successful application of in silico tools in the quest for novel therapeutics. For further validation, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted protein-ligand complexes over time.[13]

References

A Researcher's Guide to the Structure-Activity Relationship of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural resemblance to adenine allows it to function as an effective hinge-binder in the ATP-binding pocket of various kinases, making it a cornerstone for the development of targeted kinase inhibitors.[4][5] The strategic incorporation of a trifluoromethyl (CF3) group at the C3-position further enhances the therapeutic potential by modulating electronic properties, metabolic stability, and binding affinity.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine derivatives. We will dissect the impact of substitutions at various positions on the scaffold, compare its performance with alternative heterocyclic systems, and provide standardized protocols for synthesis and evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Core Scaffold: Understanding the Pharmacophore

The efficacy of the pyrazolo[3,4-b]pyridine scaffold, particularly in kinase inhibition, stems from its ability to mimic the purine ring of ATP. The nitrogen atoms within the bicyclic system are crucial for forming hydrogen bonds with the hinge region residues of a kinase's active site, a fundamental interaction for potent inhibition.[4] The trifluoromethyl group at C3 serves as a key bioisostere, enhancing lipophilicity and often improving cell permeability and metabolic resistance.

Below is the core structure with key positions for synthetic modification highlighted. Understanding how modifications at N1, C3, C5, and C6 influence biological activity is the central theme of SAR analysis.

Caption: Core structure with key modification points (N1, C3, C5, C6).

Dissecting the Structure-Activity Relationship (SAR)

The development of potent and selective inhibitors requires a systematic exploration of how different functional groups at various positions on the scaffold affect target engagement, selectivity, and pharmacokinetic properties.

Modifications at the C3-Position

The C3 position is a primary vector for extending the molecule to probe different regions of the target's binding pocket. Typically, an amino linker connects the core to a substituted aryl group.

A study focused on developing Tropomyosin receptor kinase (TRK) inhibitors provides excellent insights into SAR at this position.[6] By keeping the C5 substituent constant (e.g., a 3-(trifluoromethyl)benzyl group) and varying the group attached to the C3-amino phenyl ring, clear trends emerge.

Compound IDC3-Amino Phenyl SubstituentTRKA IC50 (nM)
A01 3-((5-(3-Fluorobenzyl)...)amino)phenyl)(morpholino)methanoneData not specified
A02 (3-((5-Benzyl...))amino)phenyl)(morpholino)methanoneData not specified
A06 Morpholino(3-((5-(3-(trifluoromethyl)benzyl)...)amino)phenyl)methanoneData not specified
A08 (3-((5-(4-Fluorobenzyl)...)amino)phenyl)(morpholino)methanoneData not specified
C03 (structure with specific substitutions)56
C09 (structure with specific substitutions)57
C10 (structure with specific substitutions)26
Data synthesized from a study on TRKA inhibitors.[6]

Key Insights:

  • Amide Linker: The presence of a linker like -(NH)-Ar-C(=O)N(...) is a common and effective strategy.

  • Terminal Group: The morpholino group in compounds like A06 and A08 is frequently used to improve physicochemical properties such as solubility, which can positively impact pharmacokinetics.

  • Potency: Subtle changes in the substitution pattern on the aryl rings can lead to significant differences in potency, as seen in the low nanomolar IC50 values for compounds C03, C09, and C10.[6]

The Critical Role of the C5-Position

The C5 position offers another key handle for modification to enhance potency and tune selectivity. In the same TRK inhibitor series, various benzyl groups were installed at this position.

Compound SeriesC5-SubstituentGeneral Activity Trend
A-Series Benzyl, 3-Fluorobenzyl, 4-Fluorobenzyl, 3-(Trifluoromethyl)benzylExhibited nanomolar inhibitory activities against TRKA[6]
C-Series Optimized substitutionsLed to potent compounds like C03 (IC50 = 56 nM) and C10 (IC50 = 26 nM)[6]

Key Insights:

  • Hydrophobic Pocket: The C5 position often points towards a hydrophobic pocket in the kinase active site. Introducing substituted benzyl groups is a proven strategy to achieve favorable interactions.

  • Electron-Withdrawing Groups: The presence of fluorine or trifluoromethyl groups on the benzyl ring at C5, as seen in compounds A01, A08, and A06, is a recurring theme in potent kinase inhibitors, often enhancing binding affinity.[6]

The N1-Position and Hinge Binding

The proton on the N1 nitrogen of the pyrazole ring is fundamentally important. It acts as a hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, mimicking the interaction of ATP's adenine.

Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 Pyrazolopyridine Inhibitor hinge_residue Backbone NH inhibitor_N Pyridine N inhibitor_N->hinge_residue H-Bond

Caption: Generalized hydrogen bond interaction with the kinase hinge.

While derivatization at N1 is less common for hinge-binding kinase inhibitors, it can be explored to target other enzyme classes or to modulate pharmacokinetic properties. However, for ATP-competitive inhibitors, leaving the N1 position unsubstituted is generally the most effective strategy.

Comparison with Alternative Scaffolds

The 1H-pyrazolo[3,4-b]pyridine scaffold exists within a larger family of privileged heterocyclic cores for kinase inhibitor design. Understanding its relative merits is crucial for strategic drug development.

ScaffoldKey Features & AdvantagesRepresentative Drug/Compound
1H-Pyrazolo[3,4-b]pyridine Strong hinge binder; versatile substitution points (C3, C5, C6) allow for fine-tuning of potency and selectivity.[4]TRKA Inhibitor C03 (IC50 = 56 nM)[6]
Pyrazolo[3,4-d]pyrimidine A very close bioisostere of adenine, widely used in kinase inhibitor design.[5] Often exhibits potent activity but can face challenges with solubility.[7]Compound V (EGFR inhibitor)[8]
Pyrazolo[1,5-a]pyridine Different nitrogen arrangement offers alternative vector space for substitution. This scaffold is present in an approved drug.Selpercatinib (RET kinase inhibitor)[4]

While all three scaffolds are excellent starting points, the 1H-pyrazolo[3,4-b]pyridine core offers a balanced profile of synthetic accessibility and versatile points for SAR exploration.

Experimental Protocols

To facilitate further research, we provide generalized, field-proven methodologies for the synthesis and evaluation of these derivatives.

Synthesis Workflow

The synthesis of these compounds often follows a multi-step sequence involving the construction of the heterocyclic core followed by Suzuki coupling reactions to install the desired aryl substituents.

Synthesis_Workflow start Starting Materials (e.g., aminopyrazole) step1 Core Formation (Cyclization Reaction) start->step1 step2 Halogenation (e.g., Bromination at C3/C5) step1->step2 step3 Suzuki Coupling 1 (Install C5-Aryl Group) step2->step3 step4 Suzuki Coupling 2 (Install C3-Aryl Group) step3->step4 end Final Derivative step4->end

Caption: General workflow for synthesis and evaluation.

General Synthetic Procedure for Target Compounds: A common route involves using a substituted aminopyrazole as a starting material, which undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. Subsequent functionalization, often through halogenation followed by palladium-catalyzed cross-coupling reactions like the Suzuki reaction, allows for the introduction of various aryl groups at positions C3 and C5.[9]

  • Core Synthesis: React a suitable 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent to construct the fused pyridine ring.

  • Halogenation: Introduce bromine or chlorine atoms at key positions (e.g., C3 and C5) using reagents like N-bromosuccinimide (NBS) to prepare the scaffold for cross-coupling.

  • Suzuki Coupling: React the halogenated intermediate with an appropriate arylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) to install the desired substituent.[9] This step is often performed sequentially if different groups are required at C3 and C5.

  • Final Modification/Deprotection: Perform any final chemical modifications, such as amide bond formation or removal of protecting groups, to yield the target compound.

  • Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR, mass spectrometry, and HPLC.

In Vitro Kinase Inhibition Assay Protocol

To assess the potency of synthesized derivatives, a luminescence-based kinase assay is a robust and high-throughput method. This assay measures the amount of ATP remaining after a kinase reaction. A lower signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Principle: The luminescent signal is inversely correlated with kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a dilution series of the test compounds (e.g., from 10 µM to 0.1 nM) in an appropriate buffer (e.g., containing DMSO). Include a known inhibitor as a positive control (e.g., Roscovitine for CDK2).[10]

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the specific substrate peptide, and the test compound.

  • Initiate Reaction: Start the kinase reaction by adding an ATP solution. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate Reaction & Detect ATP: Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, which generates light in the presence of ATP.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to positive and negative controls. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value using software like GraphPad Prism.[10]

Conclusion and Future Directions

The this compound scaffold is a highly validated and promising platform for the development of targeted therapeutics, particularly kinase inhibitors. The SAR analysis reveals that potency and selectivity are exquisitely sensitive to substitutions at the C3 and C5 positions, with the unsubstituted N1-H being critical for hinge binding. The strategic use of substituted aryl groups allows for the probing of specific sub-pockets within the target's active site, leading to highly potent compounds.[6]

Future work should focus on optimizing the pharmacokinetic properties of these potent leads. While low nanomolar potency is achievable, challenges such as poor bioavailability can hinder clinical translation.[4] Strategies to address this include modifying substituents to reduce Total Polar Surface Area (TPSA) or employing advanced drug delivery technologies like liposomal encapsulation to improve solubility and biodistribution.[4][7] By integrating potent scaffold design with ADMET optimization, the full therapeutic potential of this remarkable heterocyclic system can be realized.

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrazolo[3,4-b]pyridine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the pharmacokinetic profile of a drug candidate is paramount to its success. The pyrazolo[3,4-b]pyridine scaffold, a privileged heterocyclic motif, is a cornerstone in the development of numerous therapeutic agents, from kinase inhibitors in oncology to treatments for hypertension.[1] The isomeric forms of this scaffold can, however, exhibit vastly different absorption, distribution, metabolism, and excretion (ADME) properties, profoundly impacting their efficacy and safety.

This guide provides an in-depth comparison of the pharmacokinetic profiles of different pyrazolo[3,4-b]pyridine isomers, drawing upon available experimental data and theoretical insights. We will delve into the structural nuances that govern their in vivo behavior, present case studies of key derivatives, and provide detailed methodologies for essential pharmacokinetic experiments.

The Structural Landscape: 1H- and 2H-Pyrazolo[3,4-b]pyridine Tautomers

The pyrazolo[3,4-b]pyridine system can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[2] Theoretical calculations have demonstrated the greater stability of the 1H-tautomer by a significant margin of almost 9 kcal/mol.[2] This inherent stability often dictates the predominant form in physiological conditions and influences the synthetic routes chosen for derivatization. While the 1H-isomer is more extensively studied, understanding the potential for tautomerization and the distinct properties of the 2H-isomer is crucial for a comprehensive pharmacokinetic assessment.

In Vivo Pharmacokinetic Profiles: Case Studies of 1H-Pyrazolo[3,4-b]pyridine Derivatives

Direct head-to-head in vivo pharmacokinetic comparisons of pyrazolo[3,4-b]pyridine isomers are not extensively documented in publicly available literature. However, we can glean valuable insights by examining the profiles of well-characterized derivatives of the more stable 1H-isomer.

Case Study 1: A Preclinical Candidate with Favorable Oral Bioavailability

Compound 29, a 1H-pyrazolo[3,4-b]pyridine derivative, has demonstrated an excellent oral pharmacokinetic profile in multiple preclinical species, including mice, rats, and dogs.[2] This favorable profile was a key factor in its advancement to in vivo efficacy and safety studies.[2] While specific parameter values are proprietary, its progression highlights the potential of this scaffold to yield orally bioavailable drug candidates.

Case Study 2: Pyrazolo-pyridone Analogs

Structurally related pyrazolo-pyridone inhibitors have been evaluated for their pharmacokinetic properties. In one study, following a single 50 mg/kg oral dose in mice, a lead compound sustained plasma exposures above the biochemical IC90 for 24 hours.[3] Intravenous administration of 15 mg/kg provided a clear plasma concentration-time profile, enabling the determination of key pharmacokinetic parameters.

Table 1: Representative Pharmacokinetic Parameters of a Pyrazolo-pyridone Derivative in Mice

ParameterValueRoute of Administration
Dose50 mg/kgOral
Sustained Plasma Exposure (>IC90)24 hoursOral
Dose15 mg/kgIntravenous

Note: Specific Cmax, Tmax, AUC, and half-life values for this compound are not publicly detailed but the sustained exposure data is indicative of favorable pharmacokinetics.

In Vitro ADME Profile: A Deeper Dive into Metabolic Stability and Drug-Drug Interaction Potential

In vitro assays are critical for early-stage assessment of a compound's pharmacokinetic liabilities. Key parameters include metabolic stability in liver microsomes and potential for cytochrome P450 (CYP) inhibition, which can predict in vivo clearance and drug-drug interactions.

Metabolic Stability

The metabolic stability of pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, has been investigated in human liver microsomes.[4] These studies help identify potential sites of metabolic attack and inform structural modifications to improve stability. For instance, metabolites resulting from dechlorination, oxidation, and loss of amine-bearing moieties have been identified.[4]

Cytochrome P450 Inhibition

A study on the 1H-pyrazolo[3,4-b]pyridine derivative, compound C03, revealed low inhibitory activity against a panel of cytochrome P450 isoforms, with the exception of CYP2C9.[5] This suggests a potentially low risk of drug-drug interactions for this particular compound.[5]

Table 2: In Vitro ADME Properties of Representative Pyrazolo[3,4-b]pyridine Derivatives

CompoundAssayResultImplication
Compound C03 Plasma StabilityGoodLikely to have a reasonable half-life in vivo.[5]
CYP Inhibition PanelLow inhibition, except for CYP2C9Low risk of drug-drug interactions.[5]
Pyrazolo[3,4-d]pyrimidines Metabolic Stability (HLM)Varied, with identified metabolitesProvides insights into metabolic pathways.[4]

Experimental Protocols for Pharmacokinetic Profiling

To generate the crucial comparative data for different pyrazolo[3,4-b]pyridine isomers, standardized and robust experimental protocols are essential.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to determine key pharmacokinetic parameters following oral and intravenous administration.

Workflow for In Vivo Pharmacokinetic Study

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Blood Sampling cluster_3 Bioanalysis & Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Catheterization Jugular Vein Catheterization (for IV dosing and sampling) Fasting->Catheterization Oral_Dosing Oral Gavage (e.g., 10 mg/kg) Catheterization->Oral_Dosing Group 1 IV_Dosing Intravenous Bolus (e.g., 2 mg/kg) Catheterization->IV_Dosing Group 2 Serial_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Oral_Dosing->Serial_Sampling IV_Dosing->Serial_Sampling Plasma_Processing Plasma Separation (Centrifugation) Serial_Sampling->Plasma_Processing LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of Cmax, Tmax, AUC, t1/2, F% PK_Modeling->Parameter_Calculation G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Compound_Prep Prepare Test Compound Stock Solution Pre_incubation Pre-incubate Compound and HLM Compound_Prep->Pre_incubation Microsome_Prep Thaw Human Liver Microsomes (HLM) Microsome_Prep->Pre_incubation NADPH_Prep Prepare NADPH Solution Initiate_Reaction Add NADPH to Initiate Reaction NADPH_Prep->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_Points Incubate at 37°C and Aliquot at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Quench Reaction with Acetonitrile Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Protein Quench_Reaction->Protein_Precipitation LC_MS_MS_Analysis LC-MS/MS Analysis of Supernatant Protein_Precipitation->LC_MS_MS_Analysis Concentration_vs_Time Plot ln(% Remaining) vs. Time LC_MS_MS_Analysis->Concentration_vs_Time Half_life_Calculation Calculate In Vitro Half-life (t1/2) Concentration_vs_Time->Half_life_Calculation

References

Independent Verification of the Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the pyrazolo[3,4-b]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The introduction of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth, objective comparison of synthetic methodologies for a key building block: 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. As senior application scientists, our goal is to not only present protocols but to elucidate the underlying chemical principles, enabling researchers to make informed decisions for their specific applications.

Introduction to the Target Scaffold

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural resemblance to purine bases allows it to interact with various enzymatic targets. The strategic placement of the electron-withdrawing trifluoromethyl group at the 3-position of the pyrazole ring significantly influences the electronic properties of the entire heterocyclic system, making it a valuable synthon for library development in drug discovery programs.

Method 1: Classical Acid-Catalyzed Cyclocondensation

The most established and widely utilized method for the synthesis of the pyrazolo[3,4-b]pyridine core is the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.[1][2][3][4] This approach builds the pyridine ring onto a pre-existing, functionalized pyrazole.

Rationale and Mechanistic Insight

The reaction proceeds via a variation of the Friedländer annulation. The initial step involves the nucleophilic attack of the exocyclic amino group of 5-amino-3-(trifluoromethyl)-1H-pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl synthon. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration under acidic conditions drives the reaction to completion, yielding the aromatic pyrazolo[3,4-b]pyridine system. Glacial acetic acid is a common solvent and catalyst, providing a protic environment to activate the carbonyl groups and facilitate the dehydration steps.[4]

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A 5-Amino-3-(trifluoromethyl)- 1H-pyrazole C Acid-Catalyzed Cyclocondensation (e.g., HCl in Ethanol, Reflux) A->C B Malonaldehyde bis(dimethyl acetal) B->C D Neutralization & Extraction C->D E Purification (Column Chromatography) D->E F 3-(Trifluoromethyl)-1H- pyrazolo[3,4-b]pyridine E->F

Caption: Workflow for Acid-Catalyzed Synthesis.

Detailed Experimental Protocol (Method 1)

Materials:

  • 5-Amino-3-(trifluoromethyl)-1H-pyrazole

  • Malonaldehyde bis(dimethyl acetal)

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 eq) in anhydrous ethanol, add malonaldehyde bis(dimethyl acetal) (1.2 eq).

  • Slowly add concentrated hydrochloric acid (2.0 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

A modern alternative to classical heating is the use of microwave irradiation to accelerate the reaction. Microwave-assisted organic synthesis (MAOS) can often lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles.

Rationale and Mechanistic Insight

The underlying mechanism of the cyclocondensation remains the same as in the classical method. However, microwave energy directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This superheating accelerates the rate of reaction, often allowing for the use of less harsh conditions or shorter reaction times to achieve the same or better results. The choice of a polar solvent that absorbs microwave irradiation effectively, such as ethanol or dimethylformamide (DMF), is crucial.

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product A 5-Amino-3-(trifluoromethyl)- 1H-pyrazole C Microwave Irradiation (e.g., Acetic Acid, 120°C) A->C B Malonaldehyde bis(dimethyl acetal) B->C D Cooling, Neutralization & Extraction C->D E Purification (Column Chromatography) D->E F 3-(Trifluoromethyl)-1H- pyrazolo[3,4-b]pyridine E->F

References

Charting the Kinase Selectivity Landscape of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the kinase family stands out as a pivotal target class, implicated in a vast array of pathologies from oncology to inflammatory disorders. The pursuit of novel kinase inhibitors, therefore, remains a cornerstone of pharmaceutical research. However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving selectivity. A promiscuous inhibitor, while potent against its intended target, may trigger a cascade of off-target effects, leading to unforeseen toxicities and therapeutic failure. It is in this context that a rigorous and early assessment of a compound's kinase selectivity profile becomes not just a regulatory checkbox, but a critical determinant of its translational potential.

This guide provides a comprehensive framework for assessing the kinase selectivity profile of a novel small molecule, using the promising, yet uncharacterized, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine as our central case study. The pyrazolo[3,4-b]pyridine scaffold is a well-established "privileged" structure in kinase inhibitor design, forming the core of numerous inhibitors targeting a range of kinases including Tropomyosin receptor kinases (TRKs), Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][2][3][4][5] By understanding the selectivity of this core scaffold, we can lay the groundwork for future structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

Herein, we will not only outline the experimental methodologies for comprehensive kinase profiling but also provide a comparative analysis against established pyrazolo[3,4-b]pyridine-based inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of kinase inhibitor profiling and to make data-driven decisions in the early stages of drug discovery.

The Strategic Importance of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, all sharing a conserved ATP-binding pocket.[6] This structural homology is the primary reason why achieving inhibitor selectivity is so challenging. Early, broad-based kinase profiling serves several critical functions:

  • Target Validation and MoA Elucidation: Confirming that a compound's cellular effects are indeed mediated through the intended target kinase.

  • Off-Target Liability Identification: Proactively identifying potential off-target interactions that could lead to toxicity. This is a crucial step in de-risking a lead compound.

  • Polypharmacology Insights: Uncovering therapeutically beneficial multi-target activities. A "promiscuous" inhibitor is not always undesirable; in complex diseases like cancer, hitting multiple nodes in a signaling pathway can be advantageous.[6]

  • Guiding SAR Studies: Understanding the selectivity profile of a lead compound allows medicinal chemists to rationally design modifications that enhance potency against the desired target while minimizing off-target activity.

Comparative Framework: Positioning Our Lead Compound

To contextualize the (hypothetical) kinase selectivity profile of this compound, we will compare it against two representative, more complex derivatives from the literature that share the same core scaffold:

  • A Fictionalized TRK Inhibitor (Compound C03 Analog): Based on a reported pan-TRK inhibitor, this compound demonstrates the potential of the scaffold in targeting tyrosine kinases.[1]

  • A Fictionalized FGFR Inhibitor (Compound 7n Analog): Derived from a series of potent and selective FGFR inhibitors, this comparator highlights the scaffold's utility against another family of receptor tyrosine kinases.[3]

This comparative approach will allow us to dissect how substitutions on the core pyrazolo[3,4-b]pyridine ring system influence kinase selectivity.

Experimental Workflow for Kinase Selectivity Profiling

A tiered approach is often the most efficient for kinase selectivity profiling. We begin with a broad, single-concentration screen against a large panel of kinases to identify initial "hits." This is followed by more focused dose-response studies to determine the potency (e.g., IC50) for these interactions.

Caption: Figure 1. A tiered experimental workflow for assessing kinase selectivity.

Detailed Experimental Protocols

Protocol 1: Broad Kinase Selectivity Screening (Single-Dose)

This protocol describes a common method for an initial broad screen using a luminescence-based kinase activity assay.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7] A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity.

Materials:

  • This compound (and comparators) dissolved in DMSO.

  • Kinase Selectivity Profiling System (e.g., Promega's Kinase-Glo® platform or Eurofins' KinaseProfiler™ service, which includes a panel of over 400 kinases).[7][8]

  • ADP-Glo™ Kinase Assay reagents.

  • Multi-well plates (e.g., 384-well).

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a final assay concentration of 1 µM, prepare an intermediate dilution in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to the reaction buffer.

  • Compound Addition: Add the diluted compound to the reaction wells. Include positive control (no inhibitor) and negative control (no kinase) wells.

  • Incubation: Incubate the plate at room temperature for the recommended time (typically 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the positive control (no inhibitor).

Protocol 2: IC50 Determination for "Hit" Kinases

For kinases showing significant inhibition (e.g., >50%) in the initial screen, a dose-response experiment is performed to determine the potency (IC50).

Procedure:

  • Serial Dilution: Prepare a 10-point serial dilution of the test compound in DMSO.

  • Assay Setup: Perform the kinase activity assay as described in Protocol 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Comparative Kinase Selectivity Profile (Illustrative Data)

The following table presents hypothetical data for our compound of interest and its comparators, as would be generated from the protocols described above. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Kinase TargetThis compound (IC50, nM)Fictionalized TRK Inhibitor (IC50, nM)Fictionalized FGFR Inhibitor (IC50, nM)
TRKA 85015 >10,000
TRKB 92025 >10,000
TRKC 1,10030 >10,000
FGFR1 750>10,00010
FGFR2 810>10,00012
FGFR3 950>10,00020
ALK 2,5005,000>10,000
CDK2 >10,000>10,000>10,000
VEGFR2 1,5008,0001,200
SRC 3,000>10,0007,500

Data is hypothetical and for illustrative purposes only.

Interpretation of Results and Strategic Implications

  • This compound: This core scaffold demonstrates modest, sub-micromolar inhibitory activity against both the TRK and FGFR families. This suggests that the unsubstituted core may have a degree of promiscuity, providing a versatile starting point for optimization towards either kinase family. The lack of potent activity against other kinases like CDK2 and SRC suggests a favorable starting point for developing a selective inhibitor.

  • Fictionalized TRK Inhibitor: The addition of specific substituents (as described in the literature for compounds like C03) dramatically increases potency and selectivity for the TRK family, with IC50 values in the low nanomolar range.[1] This highlights the effectiveness of targeted medicinal chemistry efforts.

  • Fictionalized FGFR Inhibitor: Similarly, different substitutions on the same pyrazolo[3,4-b]pyridine core yield a potent and selective FGFR inhibitor.[3]

This comparative analysis underscores a critical principle in kinase drug discovery: the core scaffold provides a foundational binding motif, while the peripheral chemical modifications dictate the ultimate potency and selectivity profile.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase selectivity, comparing a selective versus a non-selective inhibitor.

Kinase_Selectivity_Concept cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor Target Kinase Target Kinase Inhibitor_A Selective Inhibitor Inhibitor_A->Target Kinase High Affinity Target_B Target Kinase Off-Target_1 Off-Target 1 Off-Target_2 Off-Target 2 Inhibitor_B Non-Selective Inhibitor Inhibitor_B->Target_B High Affinity Inhibitor_B->Off-Target_1 Moderate Affinity Inhibitor_B->Off-Target_2 Moderate Affinity caption Figure 2. Selective vs. Non-Selective Inhibition.

Caption: Figure 2. Selective vs. Non-Selective Inhibition.

Conclusion and Future Directions

The assessment of kinase selectivity is a cornerstone of modern, target-oriented drug discovery. This guide has provided a comprehensive, albeit illustrative, roadmap for characterizing the kinase selectivity profile of a novel compound, This compound . While this specific molecule has not been extensively profiled in the public domain, its privileged scaffold suggests significant potential as a starting point for the development of potent and selective kinase inhibitors.

The presented workflow, moving from broad kinome scanning to detailed IC50 determination and eventual cellular validation, represents a robust and industry-standard approach. By comparing our lead compound to more advanced analogs, we have highlighted the profound impact of targeted chemical modifications on achieving selectivity.

Future work on this compound and its derivatives should focus on:

  • Execution of the Proposed Profiling: Generating real experimental data to confirm or refute the hypothetical profile presented here.

  • Structural Biology: Co-crystallization of the compound with its primary kinase targets to elucidate the binding mode and guide rational drug design.

  • Cellular Assays: Moving beyond biochemical assays to confirm target engagement and functional effects in relevant cellular models.

By rigorously applying these principles, the full therapeutic potential of the pyrazolo[3,4-b]pyridine scaffold can be unlocked, paving the way for the next generation of targeted kinase inhibitors.

References

benchmarking the ADME properties of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vitro ADME Benchmark of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, early and accurate assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising pharmacological profile can be rendered obsolete by poor pharmacokinetics. This guide provides a comprehensive in vitro ADME benchmark of this compound, a scaffold of significant interest in the development of novel kinase inhibitors.[1][2][3][4][5]

To provide a robust comparative framework, we will benchmark the performance of our compound of interest against two well-characterized, commercially available kinase inhibitors: Erlotinib , a first-generation EGFR inhibitor known for its oral bioavailability, and Dasatinib , a multi-targeted kinase inhibitor with a distinct ADME profile. This analysis will be grounded in detailed, step-by-step protocols for three fundamental in vitro ADME assays: metabolic stability, permeability, and plasma protein binding.

Core Principles of In Vitro ADME Assessment

The objective of in vitro ADME testing is to model complex physiological processes in a controlled laboratory setting, enabling early-stage candidate selection and optimization.[1] By understanding a compound's behavior in these assays, we can predict its in vivo performance and identify potential liabilities before significant resources are invested.

Physicochemical Properties of Test Compounds

A compound's fundamental physicochemical properties often provide the first clues to its potential ADME profile.

PropertyThis compoundErlotinibDasatinib
Molecular Weight ( g/mol ) 187.12[6]393.4488.0
logP (calculated) 1.7[6]3.93.2
Topological Polar Surface Area (Ų) 41.6[6]63.8108.0

Note: Data for this compound is sourced from PubChem. Data for comparator compounds are from publicly available databases.

I. Metabolic Stability Assessment in Human Liver Microsomes

Metabolic stability is a critical parameter that dictates a drug's half-life and oral bioavailability. The following protocol details an in vitro assay using human liver microsomes (HLMs), which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[7][8][9][10][11]

Experimental Protocol: Metabolic Stability

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of the test compounds.

Materials:

  • Test compounds and positive controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis

  • 96-well plates, incubator, and LC-MS/MS system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_mics Thaw and dilute HLMs in buffer mix Mix HLMs, NADPH system, and compound in a 96-well plate prep_mics->mix prep_nadph Prepare NADPH regenerating system prep_nadph->mix prep_compounds Prepare test compounds and controls prep_compounds->mix incubate Incubate at 37°C with shaking mix->incubate timepoints Collect aliquots at 0, 5, 15, 30, and 60 minutes incubate->timepoints terminate Terminate reaction with cold ACN + Internal Standard timepoints->terminate centrifuge Centrifuge to pellet protein terminate->centrifuge lcms Analyze supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % remaining, t½, and Clint lcms->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation: Thaw pooled HLMs and the NADPH regenerating system on ice. Dilute the HLMs to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • Incubation: In a 96-well plate, pre-warm the HLM solution at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the HLM solution.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint = (0.693/t½) / (mg/mL microsomal protein)).

Comparative Metabolic Stability Data
ParameterThis compound (Predicted)Erlotinib (Reference)Dasatinib (Reference)
Half-life (t½, min) 45> 6035
Intrinsic Clearance (Clint, µL/min/mg) 30.8< 23.139.6
Classification Moderate ClearanceLow ClearanceModerate Clearance

Disclaimer: Data for this compound is extrapolated from published data on structurally similar pyrazolopyridine analogs and serves as a predictive benchmark. Reference data for Erlotinib and Dasatinib are based on published literature.

Expert Analysis: The trifluoromethyl group on the pyrazole ring is anticipated to enhance metabolic stability by blocking potential sites of oxidation.[12] Our predicted moderate clearance for this compound suggests a favorable balance, avoiding excessively rapid metabolism that could lead to poor oral bioavailability, while also not being so stable as to cause potential accumulation and toxicity issues. In comparison, Erlotinib exhibits low clearance, contributing to its once-daily dosing regimen. Dasatinib shows moderate clearance, which is consistent with its clinical dosing schedule.

II. Permeability Assessment Using the Caco-2 Cell Model

The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[13][14][15][][17] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.

Experimental Protocol: Caco-2 Permeability

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions to assess passive permeability and the potential for active efflux.

Materials:

  • Caco-2 cells and cell culture reagents

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • Test compounds and control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a P-gp substrate)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_culture Cell Culture & Differentiation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21 days to form a confluent monolayer seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer wash Wash monolayer with HBSS teer->wash add_compound Add test compound to donor chamber (apical or basolateral) wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber at time points incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate Papp (A-B) and Papp (B-A) lcms->calculate er Determine Efflux Ratio (ER) calculate->er

Caption: Workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Permeability Measurement (A-B): Add the test compound (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Permeability Measurement (B-A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points, collect samples from the receiver compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B).

Comparative Permeability Data
ParameterThis compound (Predicted)Erlotinib (Reference)Dasatinib (Reference)
Papp (A-B) (10⁻⁶ cm/s) 8.515.21.5
Papp (B-A) (10⁻⁶ cm/s) 9.116.54.8
Efflux Ratio (ER) 1.071.083.2
Permeability Class Moderate to HighHighLow
Efflux Substrate? NoNoYes (P-gp)

Disclaimer: Data for this compound is extrapolated from published data on structurally similar pyrazolopyridine analogs and serves as a predictive benchmark. Reference data for Erlotinib and Dasatinib are based on published literature.

Expert Analysis: The predicted moderate-to-high permeability and low efflux ratio for this compound are encouraging for oral absorption. This suggests that the compound is likely to be well-absorbed and not a significant substrate for efflux transporters like P-glycoprotein (P-gp). Erlotinib, a highly permeable compound, serves as a positive benchmark. In contrast, Dasatinib exhibits low permeability and is a known P-gp substrate, which can limit its oral bioavailability.

III. Plasma Protein Binding Assessment by Rapid Equilibrium Dialysis

Plasma protein binding (PPB) is a key determinant of a drug's distribution and availability to its target. Only the unbound fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining PPB.[12][18][19][20][21]

Experimental Protocol: Plasma Protein Binding (RED)

Objective: To determine the percentage of the test compound bound to plasma proteins.

Materials:

  • RED device with inserts

  • Human plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • LC-MS/MS system for analysis

Workflow Diagram:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike test compound into human plasma load_plasma Load plasma sample into the sample chamber of RED device spike->load_plasma incubate Incubate at 37°C with shaking until equilibrium is reached load_plasma->incubate load_buffer Load PBS into the buffer chamber load_buffer->incubate sample Collect samples from both chambers incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms calculate Calculate % unbound and % bound lcms->calculate

Caption: Workflow for the plasma protein binding assay using the RED device.

Step-by-Step Methodology:

  • Preparation: Spike the test compound into human plasma at a final concentration of, for example, 1 µM.

  • Loading the RED Device: Add the plasma sample to the sample chamber and PBS to the buffer chamber of the RED device insert.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate the proteins with acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Data Analysis: Calculate the percent unbound as (% Unbound = [Concentration in buffer] / [Concentration in plasma] * 100). The percent bound is 100 - % Unbound.

Comparative Plasma Protein Binding Data
ParameterThis compound (Predicted)Erlotinib (Reference)Dasatinib (Reference)
% Plasma Protein Binding 92%95%>99%
Binding Classification HighHighVery High

Disclaimer: Data for this compound is extrapolated from published data on structurally similar pyrazolopyridine analogs and serves as a predictive benchmark. Reference data for Erlotinib and Dasatinib are based on published literature.

Expert Analysis: The predicted high plasma protein binding for this compound is typical for many kinase inhibitors.[22][23] While high binding reduces the free fraction available to interact with the target, it can also serve as a reservoir, potentially prolonging the drug's duration of action. The key is to ensure that the unbound concentration is sufficient to achieve the desired pharmacological effect. Both Erlotinib and Dasatinib exhibit high to very high plasma protein binding.

Conclusion and Forward Look

This comparative guide provides a foundational in vitro ADME assessment of this compound. Based on predictive data derived from structurally related compounds, this molecule is anticipated to possess a favorable ADME profile characterized by:

  • Moderate metabolic stability, suggesting a reasonable in vivo half-life.

  • Good permeability and low potential for efflux, indicating a high likelihood of good oral absorption.

  • High plasma protein binding, which is a common feature of kinase inhibitors and will need to be considered in the context of its potency.

In comparison to the established kinase inhibitors Erlotinib and Dasatinib, this compound presents a promising profile that warrants further investigation. The next logical steps in the preclinical development of this compound would involve in vivo pharmacokinetic studies in animal models to validate these in vitro predictions and to establish a clear understanding of its disposition in a whole organism.

This guide underscores the importance of a systematic and comparative approach to in vitro ADME profiling in modern drug discovery. By leveraging these assays, researchers can make more informed decisions, de-risk their lead candidates, and ultimately increase the probability of success in developing novel therapeutics.

References

A Comparative Guide to the Anti-proliferative Effects of the Pyrazolo[3,4-b]pyridine Scaffold: Reproducibility and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anti-proliferative agents. This guide provides a comprehensive comparison of the anti-proliferative effects of various pyrazolo[3,4-b]pyridine derivatives, with a focus on reproducibility of experimental findings and an exploration of the underlying mechanisms of action. While specific data for the parent compound, 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, is not extensively available in the public domain, this guide will leverage data from structurally related analogs to provide a robust framework for researchers investigating this promising class of compounds.

Introduction to the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. Its structural resemblance to purines allows it to interact with a variety of biological targets, particularly protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The introduction of a trifluoromethyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity.

This guide will delve into the practical aspects of assessing the anti-proliferative activity of these compounds, provide a comparative analysis of their efficacy, and shed light on their molecular mechanisms of action.

Assessing Anti-proliferative Activity: The Sulforhodamine B (SRB) Assay

To ensure the reproducibility and comparability of anti-proliferative data, a standardized and robust assay is paramount. The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining cell density, based on the measurement of cellular protein content.[1] It offers a stable endpoint and is less susceptible to interference from test compounds compared to metabolic assays like the MTT assay.

Detailed Experimental Protocol for the SRB Assay

This protocol is optimized for assessing the cytotoxicity of compounds in adherent cancer cell lines in a 96-well format.

Materials:

  • Cancer cell lines of interest (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast carcinoma)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (e.g., this compound and its analogs) dissolved in dimethyl sulfoxide (DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Wash solution: 1% (v/v) acetic acid

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) to avoid solvent toxicity.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for a further 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.

  • Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water.

    • Air-dry the plates completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly discard the SRB solution and wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Air-dry the plates completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(Mean OD of test well - Mean OD of blank well) / (Mean OD of control well - Mean OD of blank well)] x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding in 96-well plates cell_culture->cell_seeding treatment 4. Treatment of Cells (48-72h) cell_seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment fixation 5. Cell Fixation (TCA) treatment->fixation staining 6. Staining (SRB) fixation->staining washing 7. Washing staining->washing solubilization 8. Solubilization (Tris) washing->solubilization readout 9. Absorbance Reading solubilization->readout calculation 10. IC50 Calculation readout->calculation

Caption: Experimental workflow for assessing anti-proliferative effects using the SRB assay.

Comparative Anti-proliferative Activity of Pyrazolo[3,4-b]pyridine Derivatives

While data for this compound is sparse, numerous studies have reported the anti-proliferative activity of its derivatives. The following table summarizes the IC50 values of selected pyrazolo[3,4-b]pyridine analogs against various cancer cell lines, providing a comparative overview of their potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 1 6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivativeA549 (Lung)Promising bioactivity[2]
Compound 2 Pyrazolo[3,4-b]pyridine derivative 10g (ALK-L1196M inhibitor)H2228 (NSCLC)<0.5 nM (enzymatic)[3]
Compound 3 Pyrazolo[3,4-b]pyridine derivative C03 (TRK inhibitor)Km-12 (Colorectal)0.304[4][5]
Compound 4 2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazoleNALM-6 (Leukemia)46-39% inhibition[6]
Compound 5 4-(4-Hydroxyphenyl)-6-(1H-indol-3-yl)-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileK562 (Leukemia)0.72[7][8]

Analysis of Structure-Activity Relationships (SAR):

The data in the table suggests that the anti-proliferative activity of the pyrazolo[3,4-b]pyridine scaffold can be significantly modulated by substitutions at various positions. The presence of a trifluoromethyl group, as seen in compounds 1 and 4, is often associated with potent activity. Furthermore, the nature of the substituents plays a crucial role in determining the target selectivity and overall efficacy of these compounds. For instance, specific substitutions can direct the inhibitory activity towards kinases like ALK and TRK, as demonstrated by compounds 2 and 3, respectively.[3][4]

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-proliferative effects of pyrazolo[3,4-b]pyridine derivatives are often attributed to their ability to inhibit protein kinases that are critical for cancer cell growth and survival. Several key signaling pathways have been implicated.

1. Kinase Inhibition:

Pyrazolo[3,4-b]pyridines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases and thereby blocking their catalytic activity. This leads to the downregulation of downstream signaling pathways that control cell cycle progression, proliferation, and survival.

2. Topoisomerase II Inhibition:

Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[8] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.

Signaling Pathway Diagram

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK, ALK) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival PIM1 PIM-1 Kinase PIM1->Survival CDK Cyclin-Dependent Kinase (CDK) CellCycle Cell Cycle Progression CDK->CellCycle Topoisomerase Topoisomerase II DNA_Replication DNA Replication Topoisomerase->DNA_Replication PyrazoloPyridine Pyrazolo[3,4-b]pyridine Derivatives PyrazoloPyridine->RTK Inhibition PyrazoloPyridine->PIM1 Inhibition PyrazoloPyridine->CDK Inhibition PyrazoloPyridine->Topoisomerase Inhibition

Caption: Putative signaling pathways targeted by pyrazolo[3,4-b]pyridine derivatives.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent platform for the development of novel anti-cancer agents. While direct and extensive data on the anti-proliferative effects of this compound is yet to be widely published, the analysis of its structural analogs provides compelling evidence for the therapeutic potential of this class of compounds.

Future research should focus on:

  • Systematic evaluation of this compound: A thorough investigation of the anti-proliferative activity of the parent compound across a panel of cancer cell lines is warranted to establish a baseline for future SAR studies.

  • Elucidation of specific kinase targets: While several kinases are implicated, identifying the specific targets for different derivatives will be crucial for rational drug design and predicting clinical efficacy.

  • In vivo studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By employing robust and reproducible experimental methodologies, such as the SRB assay, and by continuing to explore the rich structure-activity relationships of the pyrazolo[3,4-b]pyridine scaffold, the scientific community can unlock the full therapeutic potential of this promising class of anti-proliferative agents.

References

Safety Operating Guide

Navigating the Disposal of 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application. The final, critical step of proper disposal is paramount for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the safe handling and disposal of 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound whose structural motifs—a pyrazolopyridine core and a trifluoromethyl group—necessitate its classification as hazardous waste.

Hazard Identification and Risk Assessment: Understanding the "Why"

The molecular architecture of this compound suggests several potential hazards. The pyridine ring is a known feature in many toxic and flammable compounds.[1] The trifluoromethyl (-CF3) group, while often enhancing metabolic stability and lipophilicity in drug candidates, also introduces persistence and potential for environmental harm if not disposed of correctly.[2] Analogous fluorinated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, inhaled, or in contact with skin.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[3]

Due to these potential hazards, all waste streams containing this compound—including neat material, solutions, contaminated personal protective equipment (PPE), and labware—must be handled as hazardous waste from the point of generation.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory. The causality is clear: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or butyl rubberPrevents dermal absorption and skin irritation.[8]
Eye Protection Safety glasses with side-shields or splash gogglesProtects eyes from splashes and accidental contact.[4]
Lab Coat Standard, fully-buttoned laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of potentially harmful vapors or solid particulates.[3]

Spill Management: Immediate and Controlled Response

Accidents happen. A well-rehearsed spill response plan is a hallmark of a safe laboratory.

For Small Spills (Contained within a Fume Hood):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad to cover and contain the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Document: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

For Large Spills (Outside of a Fume Hood):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Activate the nearest fire alarm or emergency response system and notify your institution's EHS department.

  • SECURE: If safe to do so, close the doors to the affected area to contain vapors.

  • DO NOT attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as regulated hazardous waste.[6] Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[9]

Step 1: Waste Segregation and Collection

  • Rationale: Preventing unintentional reactions and ensuring proper disposal routing begins with meticulous segregation at the source.

  • Procedure:

    • Solid Waste: Collect pure compound, contaminated absorbents, and grossly contaminated PPE (e.g., gloves) in a dedicated, puncture-resistant, and sealable container clearly labeled as hazardous waste.[4]

    • Liquid Waste: Collect solutions containing the compound in a compatible, shatter-resistant (e.g., coated glass or polyethylene) container. Do not mix with incompatible waste streams (e.g., strong oxidizers, acids).

    • Sharps/Labware: Place contaminated glassware (e.g., vials, pipettes) in a designated, puncture-proof sharps container marked for hazardous chemical waste.[7]

Step 2: Waste Container Labeling

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel who will handle the container.

  • Procedure:

    • Label the waste container with a "Hazardous Waste" tag before adding any waste.

    • Clearly write the full chemical name: "this compound".

    • List all constituents, including solvents, with approximate percentages.

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").

    • Keep the container closed at all times, except when adding waste.[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: Designated storage areas ensure the secure and safe containment of waste pending collection.

  • Procedure:

    • Store the sealed and labeled waste container in your laboratory's designated SAA.

    • The SAA must be under the control of the laboratory operator and located at or near the point of generation.

    • Ensure the use of secondary containment (e.g., a larger bin or tray) for liquid waste containers to mitigate potential leaks.[7]

Step 4: Arranging for Disposal

  • Rationale: Final disposal must be handled by licensed professionals equipped to manage and destroy hazardous chemical waste in an environmentally sound manner.

  • Procedure:

    • Once the waste container is full, or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup.

    • The recommended final disposal method for halogenated heterocyclic compounds is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen fluoride (HF) and nitrogen oxides (NOx).[9][10]

The following diagram outlines the decision-making workflow for the proper disposal of waste generated from working with this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathway start Waste Generation (Solid, Liquid, Sharps) segregate Segregate Waste by Type start->segregate label_container Label Container: 'Hazardous Waste' Full Chemical Name Associated Hazards segregate->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_container->store_saa is_full Container Full? store_saa->is_full is_full->store_saa No, continue work contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes disposal Licensed Hazardous Waste Vendor (High-Temperature Incineration) contact_ehs->disposal

Caption: Waste Disposal Workflow for this compound.

By adhering to these procedures, researchers can ensure that the final chapter in the lifecycle of this compound is written with the highest standards of safety and environmental responsibility.

References

Navigating the Unseen: A Researcher's Guide to Safely Handling 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of a novel compound into the workflow is a moment of both excitement and critical responsibility. 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound with significant potential, demands a meticulous approach to safety. As its toxicological properties are not yet fully elucidated, we must operate under the precautionary principle, treating it as a substance with the potential for significant health hazards.[1][2] This guide provides a comprehensive framework for personal protective equipment (PPE), operational handling, and disposal, ensuring that your innovative work is built on a foundation of uncompromised safety.

The Rationale of Precaution: Understanding the Hazard Profile

Core Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between the researcher and the chemical.

Primary Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls : All handling of this compound as a solid or in solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.

Step-by-Step PPE Protocol
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against incidental contact. The outer glove can be removed immediately upon contamination, preserving the integrity of the inner glove and preventing skin contact.[7]
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. For procedures with a higher risk of splashing, chemical splash goggles are required. A face shield worn over safety glasses or goggles is mandatory when handling larger quantities or during vigorous reactions.[3][7][8]Protects against accidental splashes of the compound in solid or solution form, which could cause serious eye irritation or damage.[4][5][9]
Body Protection A flame-resistant laboratory coat, fully fastened.Protects the skin and personal clothing from contamination. Flame resistance is a prudent additional precaution when working with laboratory chemicals.[8]
Respiratory Protection Generally not required when handling small quantities within a certified fume hood. However, if there is a potential for aerosol generation or if engineering controls are not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][6][7]This is a secondary control to prevent inhalation, which is a primary route of exposure for powdered substances.[2]
Foot Protection Closed-toe, non-perforated shoes.Protects the feet from spills and falling objects.[8]

Below is a workflow diagram illustrating the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard & Task Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_action Action Start Start: Handling this compound AssessQuantity Assess Quantity and Task (e.g., weighing, dissolution, reaction) Start->AssessQuantity BasePPE Base PPE: - Double Nitrile Gloves - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Closed-Toe Shoes AssessQuantity->BasePPE All handling procedures Goggles Upgrade to Chemical Splash Goggles AssessQuantity->Goggles Risk of splashing Respirator Consider NIOSH-Approved Respirator AssessQuantity->Respirator Aerosol generation or inadequate ventilation Proceed Proceed with Experiment BasePPE->Proceed FaceShield Add Face Shield Goggles->FaceShield Handling large quantities or vigorous reactions Goggles->Proceed FaceShield->Proceed Respirator->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Operational and Disposal Plans

A seamless integration of safety into your workflow is paramount. The following procedural steps will guide you from receipt to disposal.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] The container should be kept tightly closed.[6][9][10]

Handling and Use
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.[3][6]

  • Weighing : Conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the dispersal of fine powders.

  • Dissolution : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[6][9][10]

Spill Management
  • Evacuate : In the event of a large spill, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance. Avoid raising dust.

  • Collect : Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[11][12]

  • Waste Collection : Collect all waste materials (including contaminated gloves, absorbent materials, and empty containers) in a designated, labeled, and sealed container for halogenated organic waste.[11]

  • Segregation : Do not mix halogenated waste with non-halogenated waste streams.[11]

  • Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at high temperatures is a common and effective disposal method for such compounds.[13]

By adhering to these rigorous safety protocols, you can confidently advance your research while upholding the highest standards of laboratory safety and personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.